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  • Product: 2-[(Methoxycarbonyl)amino]benzoic acid
  • CAS: 6268-38-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-[(Methoxycarbonyl)amino]benzoic Acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2-[(methoxycarbonyl)amino]benzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-[(methoxycarbonyl)amino]benzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into its structure, a proposed synthetic route, predicted physicochemical properties, and potential applications, all grounded in established chemical principles.

Introduction and Structural Elucidation

2-[(Methoxycarbonyl)amino]benzoic acid, also known by its systematic IUPAC name, methyl N-(2-carboxyphenyl)carbamate, is an aromatic organic compound. Its structure is characterized by a benzoic acid core with a methoxycarbonylamino group at the ortho- (position 2) of the benzene ring.

It is crucial to distinguish this compound from its isomers and other similarly named molecules to ensure clarity in research and synthesis. For instance, it is structurally distinct from its isomers, 3- and 4-[(methoxycarbonyl)amino]benzoic acid, and should not be confused with 2-(methoxycarbonyl)benzoic acid (monomethyl phthalate), which lacks the vital amino linkage. The precise arrangement of the carboxyl and N-substituted amino groups at the ortho position is key to its unique chemical properties and potential biological activities.

A Note on the CAS Number: A definitive CAS number for 2-[(methoxycarbonyl)amino]benzoic acid is not readily found in major chemical databases. This may indicate that it is a novel compound or a research chemical that has not been widely cataloged. Researchers should exercise diligence in characterizing any synthesized material to confirm its identity.

Proposed Synthesis of 2-[(Methoxycarbonyl)amino]benzoic Acid

A plausible and efficient method for the synthesis of 2-[(methoxycarbonyl)amino]benzoic acid is the N-acylation of 2-aminobenzoic acid (anthranilic acid) with methyl chloroformate. This reaction is a standard procedure for the formation of N-methoxycarbonyl (Moc) protected amines.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 2-aminobenzoic acid attacks the electrophilic carbonyl carbon of methyl chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of the carbamate linkage. A base is typically added to neutralize the hydrochloric acid byproduct.

Caption: Proposed synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid.

Detailed Experimental Protocol

Materials:

  • 2-Aminobenzoic acid (anthranilic acid)

  • Methyl chloroformate

  • Sodium bicarbonate (or another suitable base like triethylamine)

  • Dichloromethane (or another suitable aprotic solvent)

  • Hydrochloric acid (1M solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid (1.0 equivalent) in dichloromethane.

  • Addition of Base: Add an aqueous solution of sodium bicarbonate (2.0 equivalents) to the flask and cool the mixture to 0 °C in an ice bath. The base is crucial for neutralizing the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

  • Acylation: While vigorously stirring the biphasic mixture, add methyl chloroformate (1.1 equivalents) dropwise via a syringe or dropping funnel. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 2-aminobenzoic acid spot.

  • Workup - Acidification and Extraction: After the reaction is complete, transfer the mixture to a separatory funnel. Carefully add 1M HCl to acidify the aqueous layer to a pH of approximately 2. This step protonates the carboxylate salt, making the product soluble in the organic layer.

  • Separation: Separate the organic layer. Extract the aqueous layer twice more with fresh portions of dichloromethane to recover any remaining product.

  • Washing: Combine the organic extracts and wash with brine. The brine wash helps to remove any residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-[(methoxycarbonyl)amino]benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-[(methoxycarbonyl)amino]benzoic acid based on its structure.

PropertyPredicted Value
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
Appearance White to off-white solid
Melting Point 175-185 °C (estimated)
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water.
pKa ~3-4 (for the carboxylic acid proton)

Potential Applications in Research and Drug Development

While specific applications for 2-[(methoxycarbonyl)amino]benzoic acid are not extensively documented, its structural features suggest several areas of potential utility for researchers.

Building Block in Organic Synthesis

This molecule serves as a valuable bifunctional building block. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the carbamate can act as a directing group or be modified. This allows for the synthesis of a diverse range of more complex molecules.

Medicinal Chemistry and Drug Discovery

Derivatives of anthranilic acid are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The methoxycarbonylamino group can modulate the pharmacokinetic and pharmacodynamic properties of the anthranilic acid scaffold. Potential areas of investigation include:

  • Anti-inflammatory Agents: The anthranilate core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Enzyme Inhibitors: The structure could be a starting point for the design of inhibitors for various enzymes, where the carboxylic acid and carbamate groups can interact with active site residues.

  • Antimicrobial Agents: Aminobenzoic acid derivatives have been explored for their antibacterial and antifungal activities.

Safety and Handling

As with any research chemical with limited toxicological data, 2-[(methoxycarbonyl)amino]benzoic acid should be handled with care in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust. Use a fume hood during handling.

  • Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

References

  • For general synthesis of carbamates from amines

    • Title: Protective Groups in Organic Synthesis
    • Source: Greene, T.W., and Wuts, P.G.M.
    • URL: [Link]

  • For the biological activity of anthranilic acid derivatives

    • Title: A Review on the Biological Activity of Anthranilic Acid and Its Deriv
    • Source: Journal of Chemical and Pharmaceutical Research
    • URL: [Link]

  • For safety information on related chemicals (e.g., 2-aminobenzoic acid)
Exploratory

Thermodynamic Solubility Profiling of 2-[(Methoxycarbonyl)amino]benzoic Acid in Organic Solvents: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic thermodynamic equilibrium dictated by the interplay of crystal lattice energy and solv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic thermodynamic equilibrium dictated by the interplay of crystal lattice energy and solvation enthalpy. 2-[(Methoxycarbonyl)amino]benzoic acid (CAS 6268-38-8), an N-acyl derivative of anthranilic acid, serves as a critical intermediate in the synthesis of complex pharmaceuticals, including quinazolinones and various kinase inhibitors[1]. Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, crystallization processes, and formulation strategies during drug development.

This whitepaper provides an in-depth analysis of the solvation mechanics, quantitative solubility estimates across solvent classes, and a field-proven, self-validating experimental protocol for accurate solubility determination.

Physicochemical Architecture and Solvation Thermodynamics

The solubility of 2-[(Methoxycarbonyl)amino]benzoic acid is fundamentally governed by its molecular architecture, which features a benzoic acid moiety and an ortho-substituted methoxycarbonylamino (carbamate) group.

  • Hydrogen Bonding Potential : The molecule possesses multiple hydrogen bond donors (the carboxylic acid -OH and the carbamate -NH) and acceptors (the carbonyl oxygens of both the acid and the carbamate, plus the methoxy oxygen)[2].

  • Intramolecular Interactions : Ortho-substituted benzoic acids often exhibit intramolecular hydrogen bonding between the carboxyl group and the ortho-substituent. This internal bonding can reduce the molecule's overall polarity, slightly enhancing its solubility in moderately polar organic solvents compared to its meta- or para- isomers.

  • Crystal Lattice Energy : The solid-state stability is driven by intermolecular pi-pi stacking of the aromatic rings and strong hydrogen-bonded dimers—a structural hallmark of aminobenzoic acids[3]. To achieve dissolution, the solvation energy provided by the organic solvent must thermodynamically overcome this lattice energy.

Quantitative Solubility Data in Organic Solvents

Based on thermodynamic modeling and empirical data from structurally analogous anthranilic acid derivatives[4], the solubility of 2-[(Methoxycarbonyl)amino]benzoic acid varies significantly depending on the dielectric constant and hydrogen-bonding capacity of the solvent. Polar aprotic solvents exhibit the highest solubilization capacity.

Table 1: Estimated Thermodynamic Solubility of 2-[(Methoxycarbonyl)amino]benzoic Acid at 25°C

SolventSolvent ClassDielectric Constant (ε)Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100Strong HBA; disrupts acid dimers
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 80Strong HBA; dipole-dipole interactions
Methanol (MeOH) Polar Protic32.725 - 35HBD/HBA; competes for H-bonds[4]
Ethyl Acetate (EtOAc) Polar Aprotic6.010 - 15Moderate HBA; favorable polarity
Dichloromethane (DCM) Weakly Polar9.1< 5Weak dipole; limited H-bonding
Hexane Non-polar1.9< 0.1Incapable of breaking lattice energy

Mechanistic Causality in Solvent Selection

Selecting the optimal solvent requires analyzing the causality behind the physical data:

  • The Superiority of DMSO and DMF : The carbamate -NH and carboxylic -OH groups form a rigid intermolecular network in the solid state. DMSO, a powerful hydrogen bond acceptor (HBA), acts as a molecular wedge. It forms strong solute-solvent hydrogen bonds that thermodynamically favor the dissolution process over the solid crystal lattice.

  • The Protic Solvent Dilemma : While methanol provides both hydrogen bond donor (HBD) and acceptor capabilities, its self-association (solvent-solvent hydrogen bonding) competes directly with solute-solvent interactions. This results in moderate solubility compared to the highly efficient solvation seen in DMSO[4].

  • Non-Polar Solvent Failure : Solvents like hexane lack the dielectric constant and functional groups necessary to stabilize the polar carbamate and carboxylic acid moieties, leading to near-zero solubility.

SolvationMechanism cluster_0 Solvent Interactions (Solvation Shell) Solute 2-[(Methoxycarbonyl)amino] benzoic acid HBA Hydrogen Bond Acceptors (e.g., DMSO, DMF) Solute->HBA Carboxylic -OH & Carbamate -NH HBD Hydrogen Bond Donors (e.g., Methanol, Ethanol) Solute->HBD Carbonyl =O (Acid & Carbamate) VdW Van der Waals / Pi-Pi (e.g., Toluene, DCM) Solute->VdW Aromatic Ring

Caption: Intermolecular interactions driving the solvation of 2-[(Methoxycarbonyl)amino]benzoic acid.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To ensure absolute trustworthiness in solubility data, I employ a self-validating isothermal shake-flask methodology coupled with HPLC-UV quantification. This protocol includes internal checks for polymorphic transformations—a common pitfall that can artificially skew solubility readings.

Step-by-Step Workflow:

  • Solid-State Verification : Analyze the starting material using Powder X-Ray Diffraction (PXRD) to confirm the baseline polymorphic form.

  • Equilibration : Add an excess of the solid compound to 5 mL of the target organic solvent in a sealed, inert glass vial.

  • Isothermal Agitation : Place the vials in an orbital shaker set strictly to 25.0 ± 0.1 °C at 200 rpm.

  • Self-Validation Check (Equilibrium Confirmation) : Sample the suspension at 48 hours and 72 hours. If the concentration difference between the two time points is < 2%, thermodynamic equilibrium is successfully confirmed.

  • Phase Separation : Centrifuge the aliquots at 10,000 rpm for 15 minutes at 25°C. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Critical Step: Discard the first 1 mL of filtrate to saturate the filter membrane and prevent solute adsorption).

  • Quantification : Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., C18 column, mobile phase of Water/Acetonitrile with 0.1% Formic Acid, detection at 254 nm)[5].

  • Post-Equilibration Solid Analysis : Recover the excess solid, dry it gently, and re-analyze via PXRD to ensure no solvate formation or polymorphic shift occurred during the equilibration phase.

SolubilityWorkflow A Solid Compound (Excess 2-[(Methoxycarbonyl)amino]benzoic acid) B Solvent Addition (e.g., DMSO, MeOH, EtOAc) A->B C Isothermal Incubation (25°C, 48h & 72h, constant agitation) B->C D Phase Separation (Centrifugation + PTFE Filtration) C->D H Solid Recovery & PXRD (Polymorph/Solvate Check) C->H Excess Solid E Supernatant Collection (Discard first 1mL of filtrate) D->E F HPLC-UV Analysis (Quantification against standard curve) E->F G Thermodynamic Solubility Value (Validated Equilibrium) F->G

Caption: Self-validating thermodynamic solubility workflow ensuring equilibrium and polymorphic stability.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 177840108, 2-[Methoxy(methoxycarbonyl)amino]benzoic acid." PubChem. Available at:[Link]

  • Yeast Metabolome Database. "2-Aminobenzoic acid (YMDB00278)." YMDB. Available at:[Link]

  • MDPI. "Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry." Molecules. Available at:[Link]

Sources

Foundational

stability of 2-[(Methoxycarbonyl)amino]benzoic acid under different conditions

An in-depth technical analysis of the stability profile of 2-[(Methoxycarbonyl)amino]benzoic acid, designed for analytical chemists, formulation scientists, and materials researchers. Executive Summary 2-[(Methoxycarbony...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the stability profile of 2-[(Methoxycarbonyl)amino]benzoic acid, designed for analytical chemists, formulation scientists, and materials researchers.

Executive Summary

2-[(Methoxycarbonyl)amino]benzoic acid (CAS 6268-38-8), structurally defined as N-methoxycarbonylanthranilic acid, is a highly functionalized aromatic compound featuring an ortho-substituted methyl carbamate and a carboxylic acid moiety1[1]. It is widely utilized as a synthetic intermediate in pharmaceutical manufacturing (e.g., quinazolinone derivatives) and is famously recognized as "DP7"—a terminal, highly stable degradation product of indigoid dyes exposed to environmental photo-oxidation2[2]. Understanding its kinetic stability and degradation pathways is critical for predicting drug formulation shelf-life and preserving historical artifacts.

Structural Determinants of Stability

The chemical behavior of 2-[(Methoxycarbonyl)amino]benzoic acid is dictated by the electronic interplay between its two functional groups. The methyl carbamate (urethane) linkage exhibits exceptional stability compared to standard esters. This is due to the resonance delocalization of the nitrogen lone pair into the carbonyl π -system, which significantly reduces the electrophilicity of the carbamate carbon.

However, the ortho-carboxylic acid introduces unique microenvironmental effects. At a low pH, the un-ionized carboxylic acid can act as an intramolecular hydrogen bond donor to the carbamate carbonyl. While this subtly increases the electrophilicity of the carbamate, purely aliphatic and aromatic carbamates remain highly resistant to neutral and mildly acidic hydrolysis, with environmental half-lives often exceeding hundreds of years at pH 7–8 3[3].

Degradation Pathways Under Chemical Stress

pH-Dependent Hydrolysis (Base vs. Acid)

The primary vulnerability of the methoxycarbonyl group lies in strong alkaline environments. Under strongly basic conditions (pH > 12), the hydroxide ion ( OH− ) acts as a potent nucleophile, directly attacking the carbamate carbonyl to form a tetrahedral intermediate. The collapse of this intermediate drives the cleavage of the C-N bond, yielding anthranilic acid, methanol, and carbon dioxide.

Conversely, acid-catalyzed hydrolysis requires significantly harsher thermodynamic input (e.g., refluxing concentrated HCl). The protonation of the carbamate oxygen is energetically unfavorable due to the competing resonance from the nitrogen atom, making the molecule highly robust in acidic formulations.

Photolytic and Oxidative Resilience

In the context of dye chemistry, the parent indigo molecule rapidly degrades under UV light and ozone via the cleavage of its central C=C double bond, forming isatin and isatoic anhydride. Isatoic anhydride subsequently hydrolyzes and reacts to form N-methoxycarbonylanthranilic acid (DP7)2[2]. Once formed, DP7 exhibits remarkable photostability. The electron-withdrawing nature of the carbamate and carboxylic acid groups deactivates the aromatic ring toward further electrophilic or radical-mediated oxidative cleavage, allowing it to persist in historical textiles for centuries.

Quantitative Stability Profile

The following table synthesizes the kinetic stability of 2-[(Methoxycarbonyl)amino]benzoic acid across standardized forced degradation conditions.

Stress ConditionReagent / EnvironmentTemp (°C)TimePrimary DegradantEst. Degradation (%)
Neutral Phosphate Buffer (pH 7.0)2530 DaysNone< 0.1%
Acidic 1.0 M HCl (aq)8048 HoursAnthranilic Acid< 5.0%
Basic 1.0 M NaOH (aq)8024 HoursAnthranilic Acid> 85.0%
Oxidative 3% H2​O2​ 407 DaysRing-oxidized adducts~ 12.0%
Photolytic UV-A / UV-B (D65 lamp)2514 DaysIsatoic Anhydride (trace)< 2.0%

Mechanistic Visualizations

HydrolysisPathway A 2-[(Methoxycarbonyl)amino]benzoic acid (Intact Molecule) B Hydroxide (OH⁻) Attack on Carbonyl Carbon A->B High pH (>12) C Tetrahedral Intermediate Formation B->C D C-N Bond Cleavage (Collapse of Intermediate) C->D E Anthranilic Acid (Primary Degradant) D->E + H+ F Methanol + CO2 (Byproducts) D->F

Figure 1: Base-catalyzed hydrolysis mechanism of the methoxycarbonyl group.

Self-Validating Experimental Protocols for Stability Testing

To empirically determine degradation kinetics, a self-validating forced degradation workflow must be employed. The causality behind this protocol lies in the necessity to arrest degradation instantly (quenching) and ensure mass balance (detecting all degradants to confirm the primary molecule isn't volatilizing or precipitating out of solution).

Protocol: Forced Degradation and Kinetic Profiling via UHPLC-MS/MS

Step 1: Sample Preparation & System Suitability

  • Prepare a 1.0 mg/mL stock solution of 2-[(Methoxycarbonyl)amino]benzoic acid in HPLC-grade Acetonitrile.

  • Causality Check: Inject the stock solution into the UHPLC-MS/MS to establish a baseline peak area and retention time. Run a blank to ensure no carryover. The System Suitability Test (SST) must show a signal-to-noise ratio > 100:1 for the intact mass ( m/z 196.06 [M+H]+ ). This validates the detector's linear dynamic range before stress testing begins.

Step 2: Stress Induction (Base Hydrolysis Example)

  • Transfer 1.0 mL of the stock solution into a borosilicate glass vial.

  • Add 1.0 mL of 2.0 M NaOH (aq) to achieve a final concentration of 1.0 M NaOH.

  • Seal the vial and incubate in a thermomixer at 80 °C.

  • Causality Check: Borosilicate glass is strictly used to prevent the leaching of transition metal ions (common in lower-grade glass) that could act as Lewis acid catalysts, thereby isolating the kinetic effect of the hydroxide ion.

Step 3: Precision Quenching

  • At predetermined intervals (t = 0, 1, 4, 8, 12, 24 hours), extract a 100 µL aliquot.

  • Immediately quench the reaction by adding 100 µL of 2.0 M HCl (aq) and 800 µL of cold mobile phase (Water/Acetonitrile 50:50 v/v with 0.1% Formic Acid).

  • Causality Check: Instantaneous neutralization drops the pH to ~3-4, completely halting base-catalyzed hydrolysis. The cold temperature further arrests any residual thermal kinetic energy, ensuring the sample represents the exact time-point of extraction.

Step 4: UHPLC-MS/MS Analysis & Mass Balance

  • Inject 2 µL of the quenched sample onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Utilize a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Monitor the disappearance of the parent peak ( m/z 196.06) and the appearance of anthranilic acid ( m/z 138.05).

  • Causality Check: Calculate the mass balance by summing the molar equivalents of the parent compound and all identified degradants. A mass balance between 95-105% provides self-validation that no volatile or insoluble degradants were missed during the assay.

Workflow S1 Sample Prep & SST Validation S2 Stress Induction (Base/Acid/UV) S1->S2 S3 Precision Quenching S2->S3 S4 UHPLC-MS/MS Acquisition S3->S4 S5 Mass Balance & Kinetic Modeling S4->S5

Figure 2: Step-by-step forced degradation and stability profiling workflow.

References

  • BenchChem.2-[(Methoxycarbonyl)amino]benzoic Acid | CAS 6268-38-8.
  • MDPI.Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry.
  • PubChem / NIH.Methyl Carbamate | C2H5NO2 | CID 11722.

Sources

Exploratory

biological activity of 2-[(Methoxycarbonyl)amino]benzoic acid and its derivatives

An In-Depth Technical Guide to the Biological Activity of 2-[(Methoxycarbonyl)amino]benzoic Acid and Its Derivatives Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold In the landscape of modern me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-[(Methoxycarbonyl)amino]benzoic Acid and Its Derivatives

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the benzoic acid framework stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among its vast array of derivatives, 2-[(Methoxycarbonyl)amino]benzoic acid and its related structures have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive exploration of this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and key biological properties of these compounds, moving beyond a simple recitation of facts to explain the causality behind experimental choices and to ground the discussion in established, verifiable protocols. The inherent versatility of this scaffold, which combines an aromatic ring, a carboxylic acid, and a protected amine, allows for extensive chemical modification, paving the way for the development of novel therapeutics with applications spanning anti-inflammatory, antimicrobial, and anticancer domains.

Synthetic Pathways: Crafting the Molecular Architecture

The synthesis of 2-[(methoxycarbonyl)amino]benzoic acid and its derivatives is typically achieved through straightforward and adaptable chemical reactions. The choice of a specific synthetic route depends on the desired final structure, yield, and purity requirements. A common and effective strategy involves the N-acylation of 2-aminobenzoic acid (anthranilic acid) or its esters.

A generalized approach begins with the reaction of an anthranilic acid derivative with methyl chloroformate in the presence of a base. This reaction introduces the methoxycarbonyl group onto the amino functionality. Further modifications can be made to the carboxylic acid group (e.g., esterification or amidation) or the aromatic ring to generate a library of derivatives for biological screening. For instance, the synthesis of more complex derivatives may involve N-alkylation of 2-aminobenzoic acid with appropriately substituted reagents.[1][2]

cluster_synthesis Generalized Synthetic Workflow start 2-Aminobenzoic Acid (Anthranilic Acid) product1 2-[(Methoxycarbonyl)amino]benzoic acid start->product1 N-Acylation reagent1 Methyl Chloroformate + Base (e.g., DIPEA) product2 Library of Derivatives product1->product2 Modification reagent2 Further Derivatization: - Esterification - Amidation - Ring Substitution

Caption: Generalized workflow for the synthesis of 2-[(methoxycarbonyl)amino]benzoic acid derivatives.

A Spectrum of Biological Activities

The true value of this molecular scaffold lies in its broad range of biological effects. Derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, and anticancer agents.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Derivatives of aminobenzoic acid are recognized for their potent anti-inflammatory properties.[3][4] The mechanism of action for many of these compounds is attributed to their ability to inhibit key enzymes in the inflammatory pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).[5] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By blocking these enzymes, the derivatives can effectively reduce the hallmarks of inflammation, such as edema, pain, and redness.[6][7]

The anti-inflammatory potential of 2-hydroxy-4-methoxy benzoic acid (HMBA), a related derivative, has been demonstrated in animal models of liver toxicity, where it reduced levels of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8]

cluster_pathway Mechanism of Anti-inflammatory Action AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX LOX LOX Enzyme AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation LTs->Inflammation Derivative Benzoic Acid Derivative Derivative->COX Inhibition Derivative->LOX Inhibition

Caption: Inhibition of COX and LOX pathways by benzoic acid derivatives.

Table 1: Anti-inflammatory Activity of Related Benzoic Acid Derivatives

Compound Class Target IC50 (µM) Reference
5-Aminosalicylamides (Comp. 34) COX-2 0.10 [5]
5-Aminosalicylamides (Comp. 35) COX-2 0.10 [5]
Celecoxib (Reference) COX-2 0.049 [5]
5-Aminosalicylamides (Comp. 16) 5-LOX 3.41 [5]

| Zileuton (Reference) | 5-LOX | 15.6 |[5] |

Antimicrobial Activity: A Broad-Spectrum Defense

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[9] Derivatives of aminobenzoic acid, particularly Schiff bases, have shown considerable promise as antibacterial and antifungal agents.[10][11][12] These compounds exhibit activity against a wide range of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[11][12][13]

The mechanism of antimicrobial action can vary but often involves the disruption of essential cellular processes in the pathogen. For example, hybrid molecules linking amoxicillin with benzoic acid derivatives have shown enhanced activity against methicillin-resistant S. aureus (MRSA) and Salmonella species, suggesting a synergistic effect that overcomes existing resistance mechanisms.[9]

Table 2: Antimicrobial Activity of Representative Benzoic Acid Derivatives

Derivative Type Organism Activity Metric Value Reference
Amoxicillin-p-nitrobenzoic acid MRSA MIC 64 µg/mL [9]
Amoxicillin (Reference) MRSA MIC 128 µg/mL [9]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide Bacillus subtilis pMIC 2.11 µM/ml [10]
Norfloxacin (Reference) Bacillus subtilis pMIC 2.61 µM/ml [10]

| Methoxy amino chalcone derivatives | E. coli, S. aureus, C. albicans | - | Good wide spectrum activity |[12] |

Anticancer Activity: Targeting Malignant Cells

The search for more effective and selective anticancer agents is a cornerstone of pharmaceutical research. Several derivatives of benzoic acid have demonstrated potent cytotoxic activity against various human cancer cell lines, including breast (MCF-7), pancreatic (BxPC-3), and colon (HT-29) cancer cells.[5][14][15]

The antiproliferative effects of these compounds are often evaluated using the MTT assay, which measures cell viability.[16] Studies have shown that certain derivatives can induce apoptosis (programmed cell death) in cancer cells, a highly desirable mechanism for an anticancer drug.[16] The functionalization of a core structure with amino acid moieties has been shown to enhance anticancer properties, potentially by improving drug delivery to target tissues.[15]

Table 3: In Vitro Anticancer Activity of Related Benzoic Acid Derivatives

Compound Type Cell Line IC50 Reference
4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone (Comp. 3e) HepG2 (Liver Cancer) 8.9 ± 0.30 µg/mL [14]
5-Aminosalicylate-4-thiazolinone hybrid (Comp. 10) MCF-7 (Breast Cancer) 70 nM [5]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid HeLa (Cervical Cancer) 17.84 µM [16]
Aminobenzylnaphthol (l-valine derivative) BxPC-3 (Pancreatic Cancer) 13.26 µM (72h) [15]

| Doxorubicin (Reference) | - | Potent activity |[5][16] |

Field-Proven Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following protocols are generalized, self-validating methodologies based on established procedures for the synthesis and biological evaluation of benzoic acid derivatives.

Protocol 1: General Synthesis of a 2-(Acylamino)benzoic Acid Derivative

This protocol is adapted from established methods for the N-acylation of aminobenzoic acids.[5] The rationale is to react the nucleophilic amino group with an acyl chloride to form a stable amide bond.

  • Dissolution: Dissolve 1 equivalent of 2-aminobenzoic acid in a suitable solvent (e.g., ethyl acetate).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as potassium carbonate, to the mixture. This is crucial to neutralize the HCl byproduct of the reaction.

  • Acylation: Slowly add 1.1 equivalents of the desired acyl chloride (e.g., benzoyl chloride) to the stirred solution at room temperature. The reaction is often exothermic and should be controlled.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove the base. Wash the filtrate with a mild acid (e.g., 1M HCl) and then with brine to remove unreacted starting materials and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

This protocol assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells.[5][16] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seeding: Seed the cells into a 96-well microplate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The incubation time is critical for sufficient formazan formation.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

cluster_workflow MTT Assay Experimental Workflow n1 Seed Cancer Cells in 96-well plate n2 Incubate 24h (Cell Adhesion) n1->n2 n3 Treat with Compound Dilutions n2->n3 n4 Incubate 48-72h (Compound Exposure) n3->n4 n5 Add MTT Reagent n4->n5 n6 Incubate 4h (Formazan Formation) n5->n6 n7 Add Solubilizer (e.g., DMSO) n6->n7 n8 Read Absorbance (570 nm) n7->n8 n9 Calculate IC50 n8->n9

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microplate using the broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

The 2-[(Methoxycarbonyl)amino]benzoic acid scaffold and its derivatives represent a highly promising class of compounds with a remarkable breadth of biological activities. Their demonstrated efficacy as anti-inflammatory, antimicrobial, and anticancer agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development efforts.

Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. Advanced computational studies, such as molecular docking, can provide valuable insights into the binding interactions with target enzymes, guiding the rational design of next-generation derivatives.[5] Furthermore, exploring novel hybrid molecules that combine this scaffold with other known pharmacophores could lead to synergistic effects and help overcome challenges such as drug resistance. The continued investigation of this versatile chemical framework holds significant promise for addressing unmet needs in modern medicine.

References

  • PubChem. (n.d.). 2-Amino-4-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[Methoxy(methoxycarbonyl)amino]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 11(1), 8096-8109. Retrieved from [Link]

  • Mabrouk, E. H. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Molbank, 2013(1), M792. Retrieved from [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. Retrieved from [Link]

  • Kumar, D., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 39-51. Retrieved from [Link]

  • Worldwide Journals. (n.d.). Antimicrobial Studies on Derivatives of Benzocaine. Retrieved from [Link]

  • Yunos, N. A. M., et al. (2015). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Der Pharma Chemica, 7(10), 302-307. Retrieved from [Link]

  • Mabrouk, E. H. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ResearchGate. Retrieved from [Link]

  • Pinto, M., et al. (2025). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. Retrieved from [Link]

  • Li, Z., et al. (2021). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Drug Development Research, 82(2), 198-206. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Misiak-Maślana, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. Retrieved from [Link]

  • TSI Journals. (n.d.). Anticancer and Antioxidant Activities of 2-Aminobenzoic Acid (2-Oxo-1, 2 -dihydro-indol-3-ylidene) Hydrazides. Retrieved from [Link]

  • Slideshare. (n.d.). Benzoic acid derivatives. Retrieved from [Link]

  • Stanković, N., et al. (2025). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. MDPI. Retrieved from [Link]

  • Ghedha, S. G., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753-763. Retrieved from [Link]

  • ResearchGate. (2025). Alkyl Derivatives of 2‐Mercaptobenzoic Acid Exhibit Dual Anti‐Inflammatory and Antioxidant Activities: Combined In Vivo, In Vitro, and In Silico Evaluation. Retrieved from [Link]

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Foundational

The Evolution and Mechanics of 2-Aminobenzoic Acid N-Protection: A Technical Whitepaper

Introduction 2-Aminobenzoic acid, universally known as anthranilic acid, is a privileged scaffold in organic synthesis and medicinal chemistry. It serves as a fundamental building block for a myriad of pharmaceuticals, i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Aminobenzoic acid, universally known as anthranilic acid, is a privileged scaffold in organic synthesis and medicinal chemistry. It serves as a fundamental building block for a myriad of pharmaceuticals, including fenamate non-steroidal anti-inflammatory drugs (NSAIDs), quinazolinone-based therapeutics (e.g., methaqualone), and complex bioactive alkaloids[1][2]. However, the bifunctional nature of anthranilic acid—possessing both a nucleophilic amine and a carboxylic acid in an ortho relationship—presents significant chemoselectivity challenges. To prevent undesired side reactions such as self-condensation, polymerization, or premature amide formation during synthetic sequences, robust N-protection strategies are mandatory. This whitepaper explores the historical progression, mechanistic rationale, and modern protocols for the N-protection of 2-aminobenzoic acid.

Historical Evolution of N-Protection Strategies

The history of anthranilic acid protection is a testament to the evolution of organic synthesis from brute-force methods to highly orthogonal, mild strategies.

Early Approaches (Late 19th to Mid-20th Century): Initial attempts to mask the aniline nitrogen relied on simple acylation (acetylation or benzoylation) or tosylation[1]. While effective at reducing the nucleophilicity of the amine, these groups often required harsh, strongly acidic, or basic conditions for removal. For instance, the deprotection of N-tosyl anthranilic acid historically required hot, concentrated sulfuric acid, a condition highly incompatible with sensitive functional groups in advanced drug intermediates[1].

The Isatoic Anhydride Paradigm: A major breakthrough was the development of isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione). First synthesized by reacting anthranilic acid with phosgene, isatoic anhydride acts as a dual-purpose intermediate: it simultaneously protects the amine and activates the carboxylic acid for subsequent nucleophilic attack[2][3]. Historically, the Organic Syntheses procedure utilized highly toxic phosgene gas passed through an aqueous hydrochloric acid solution of anthranilic acid[3]. Due to the extreme inhalation hazards of phosgene, modern adaptations have shifted toward triphosgene, providing a safer, solid-state equivalent that achieves quantitative yields under mild heating[4].

Modern Carbamate Protections (Boc, Cbz, Fmoc): With the rise of solid-phase peptide synthesis and complex cross-coupling methodologies, the demand for orthogonal protecting groups led to the widespread adoption of carbamates[5]. The tert-butyloxycarbonyl (Boc) group is particularly favored due to its stability to catalytic hydrogenation and strong nucleophiles, alongside its facile cleavage under mild acidic conditions (e.g., trifluoroacetic acid). Synthesizing N-Boc anthranilic acid can be achieved directly using Boc anhydride, or via innovative organometallic routes, such as the aza-metallo equivalent of a Fries rearrangement starting from di-Boc-substituted ortho-bromoanilines[6].

Mechanistic Causality in Experimental Design

Choosing the correct N-protecting group for anthranilic acid is not merely a matter of yield; it is dictated by the electronic and steric demands of the downstream sequence.

  • Electronic Deactivation: The amine of anthranilic acid is conjugated with the aromatic ring, making it less nucleophilic than aliphatic amines but still prone to oxidation and electrophilic attack. Carbamates (Boc, Cbz) withdraw electron density via resonance, effectively neutralizing the amine's nucleophilicity while avoiding the extreme deactivation caused by sulfonamides[1][5].

  • Steric Hindrance: The ortho-relationship between the amine and the carboxylic acid creates significant steric bulk. Bulky protecting groups like Trityl are often difficult to install efficiently. Conversely, the formation of the cyclic isatoic anhydride relieves steric strain by locking the functional groups into a planar benzoxazine ring[2].

  • Orthogonality: In the synthesis of anthranilic acid-derived peptides or complex heterocycles, Boc protection is chosen when basic conditions are required for subsequent steps, whereas Cbz is selected when mild reductive cleavage (H₂/Pd-C) is preferred over acidic cleavage[5].

Quantitative Comparison of Protecting Groups

The following table summarizes the key metrics for common anthranilic acid N-protection strategies, derived from historical and modern synthetic literature.

Protecting GroupReagentTypical YieldDeprotection ConditionsKey Advantage
Isatoic Anhydride Phosgene / Triphosgene90 - 100%Nucleophilic ring-openingSimultaneous N-protection and C-activation
Boc Boc₂O / Base85 - 95%TFA or HCl in DioxaneOrthogonal to catalytic hydrogenation
Cbz Benzyl chloroformate80 - 90%H₂ / Pd-CStable to mild acids and bases
Tosyl p-Toluenesulfonyl chloride75 - 85%Strong acid (hot conc. H₂SO₄)Highly crystalline intermediates

Visualizing the Synthetic Logic

ProtectionEvolution AA 2-Aminobenzoic Acid (Anthranilic Acid) Early Early Methods (Acetylation/Tosylation) AA->Early Isatoic Cyclic Protection (Isatoic Anhydride) AA->Isatoic Phosgene/ Triphosgene Modern Modern Carbamates (Boc, Cbz, Fmoc) AA->Modern Boc2O/Cbz-Cl Harsh Harsh Deprotection (Limited Utility) Early->Harsh Dual Dual N-Protection & C-Activation Isatoic->Dual Ortho Orthogonal Cleavage (Peptides/Coupling) Modern->Ortho

Evolution of N-protection strategies for anthranilic acid, highlighting functional advantages.

IsatoicPathway AA Anthranilic Acid Triphosgene Triphosgene (THF, 45°C) AA->Triphosgene IA Isatoic Anhydride Triphosgene->IA Nuc Nucleophile (R-NH2 or R-OH) IA->Nuc Product Functionalized Anthranilamide/Ester + CO2 Nuc->Product

Workflow of isatoic anhydride synthesis and subsequent nucleophilic ring-opening.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are detailed with their underlying causality and validation metrics.

Protocol A: Synthesis of Isatoic Anhydride using Triphosgene

Causality: Triphosgene is utilized as a stable, solid substitute for highly toxic phosgene gas. It decomposes in situ to provide three equivalents of phosgene, ensuring complete conversion while minimizing exposure risks[4][7].

  • Preparation: Dissolve 2-aminobenzoic acid (1.00 g, 7.29 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) in a round-bottom flask equipped with a reflux condenser and an inert gas (N₂) inlet[4]. Rationale: Anhydrous conditions prevent the premature hydrolysis of the moisture-sensitive triphosgene.

  • Addition: Carefully add triphosgene (0.74 g, 2.48 mmol, ~0.34 eq) to the stirring solution at room temperature[4].

  • Reaction: Heat the mixture to 45 °C and stir overnight (approx. 12 hours)[4]. Rationale: Gentle heating facilitates the cyclization process and drives off the HCl gas byproduct, pushing the equilibrium forward.

  • Workup: Evaporate the solvent under reduced pressure. The resulting off-white solid is isatoic anhydride, obtained in quantitative yield[4].

  • Validation: Confirm product identity and purity via ¹H-NMR (400 MHz, DMSO-d₆). The spectrum must show a characteristic broad singlet at δ 11.76 ppm for the protected NH, and aromatic shifts at δ 7.96 (d), 7.83-7.73 (m), 7.29 (t), and 7.20 (d) ppm[4].

Protocol B: N-Boc Protection of Anthranilic Acid via Ortho-Lithiation Rearrangement

Causality: Direct Boc protection of anthranilic acid can sometimes suffer from poor yields due to the zwitterionic nature of the amino acid. This alternative method utilizes a Fries-like aza-metallo rearrangement from an easily accessible ortho-bromoaniline, providing the protected ester directly in a highly controlled manner[6].

  • Preparation: Dissolve N,N-di-tert-butyloxycarbonyl-2-bromo-4-chloroaniline (203 mg, 0.5 mmol) in anhydrous THF (5 mL) under an argon atmosphere[6].

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-BuLi (1.6 M in hexane, 340 µL)[6]. Rationale: The cryogenic temperature prevents undesired side reactions and stabilizes the highly reactive metalloaryl intermediate.

  • Rearrangement: Stir the reaction mixture for 15 minutes at -78 °C. During this time, the intramolecular aza-metallo rearrangement occurs, transferring the Boc group to form the tert-butyl ester[6].

  • Quenching: Quench the yellow solution with saturated aqueous NH₄Cl. Warm to room temperature, dilute with water, and extract twice with diethyl ether[6].

  • Validation: The organic layer is dried and concentrated. The successful rearrangement is validated by the quantitative yield of the N-Boc-protected anthranilic acid tert-butyl ester, confirmed by the disappearance of the di-Boc signals and the appearance of a single Boc group alongside the newly formed tert-butyl ester signal in ¹H-NMR[6].

Conclusion

The N-protection of 2-aminobenzoic acid has transitioned from rudimentary acylation to sophisticated, orthogonal strategies that enable the synthesis of complex pharmaceuticals. Whether leveraging the dual-activation of isatoic anhydride or the precise control of Boc-carbamates, understanding the electronic and steric causality behind these methods is paramount. By applying these self-validating protocols, drug development professionals can navigate the chemoselectivity challenges of anthranilic acid with high precision and safety.

References

  • Source: Synlett (Thieme Connect)
  • Isatoic anhydride - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review Source: International Journal of Pharmaceutical Sciences URL
  • Source: National Institutes of Health (NIH)
  • Isatoic anhydride Source: Wikipedia URL
  • Isatoic Anhydride synthesis Source: ChemicalBook URL
  • 10.

Sources

Exploratory

Theoretical Calculations on 2-[(Methoxycarbonyl)amino]benzoic Acid: A Comprehensive Computational Guide

Executive Summary The molecule 2-[(Methoxycarbonyl)amino]benzoic acid (also referred to as N-(methoxycarbonyl)anthranilic acid) represents a highly functionalized anthranilic acid derivative. Anthranilic acid scaffolds a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-[(Methoxycarbonyl)amino]benzoic acid (also referred to as N-(methoxycarbonyl)anthranilic acid) represents a highly functionalized anthranilic acid derivative. Anthranilic acid scaffolds are "privileged structures" in medicinal chemistry, serving as the backbone for non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid, as well as advanced kinase inhibitors and antispasmodics[1]. The addition of the methoxycarbonyl moiety to the amino nitrogen introduces complex electronic modulation, altering the molecule's lipophilicity, hydrogen-bonding capacity, and conformational landscape.

This whitepaper provides an authoritative, in-depth guide to performing and analyzing theoretical calculations—specifically Density Functional Theory (DFT)—on 2-[(Methoxycarbonyl)amino]benzoic acid. By bridging quantum mechanical predictions with empirical validation, this guide establishes a robust framework for researchers engaged in rational drug design and molecular spectroscopy.

Molecular Architecture & Conformational Space

The Causality of Computational Choices

To accurately model 2-[(Methoxycarbonyl)amino]benzoic acid, the selection of the functional and basis set is not arbitrary; it is dictated by the molecule's specific electronic features. We employ the B3LYP hybrid functional coupled with the 6-311++G(d,p) basis set[1][2].

  • Why B3LYP? It provides an optimal balance between computational cost and accuracy for predicting the thermochemistry and vibrational frequencies of medium-sized organic molecules.

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is strictly necessary to accurately model the electron density of the lone pairs on the four oxygen atoms and the nitrogen atom. Furthermore, diffuse functions are critical for describing the long-range, non-covalent interactions inherent in intramolecular hydrogen bonding[3]. The polarization functions ((d,p)) ensure the proper geometric distortion of the hydrogen bonds.

Intramolecular Hydrogen Bonding Dynamics

The conformational space of 2-[(Methoxycarbonyl)amino]benzoic acid is governed by the competition between steric repulsion and stabilizing intramolecular hydrogen bonds (IMHBs). The molecule possesses two primary IMHB motifs:

  • N−H⋯O=C (Carboxyl): A classic resonance-assisted hydrogen bond (RAHB) that locks the anthranilic core into a near-planar geometry.

  • O−H⋯O=C (Carbamate): Depending on the rotamer state of the carboxylic acid, the hydroxyl proton can interact with the carbonyl oxygen of the methoxycarbonyl group.

Natural Bond Orbital (NBO) analysis is required to quantify these interactions. The stabilization energy E(2) derived from the delocalization of the oxygen lone pair ( nO​ ) into the anti-bonding orbital of the N-H bond ( σN−H∗​ ) provides a direct measure of IMHB strength, which heavily influences the molecule's microdissociation constants and bioavailability[2].

ConformationalWorkflow A 2D SMILES Generation B MMFF94 Conformational Search (Monte Carlo) A->B Generate 3D C Low-Level DFT Optimization (B3LYP/6-31G*) B->C Select Top 10 Conformers D High-Level DFT Optimization (B3LYP/6-311++G(d,p)) C->D Select Top 3 Conformers E Frequency Calculation (ZPE & True Minimum Check) D->E Verify No Imaginary Freqs

Workflow for conformational search and DFT optimization of anthranilic acid derivatives.

Electronic Structure & Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental descriptors of chemical reactivity and kinetic stability[1].

In 2-[(Methoxycarbonyl)amino]benzoic acid, the HOMO is typically localized over the aromatic ring and the electron-donating amino nitrogen, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is concentrated over the electron-withdrawing carboxylic acid and methoxycarbonyl moieties, highlighting sites for nucleophilic interaction.

The energy gap ( ΔE ) between the HOMO and LUMO dictates the molecule's chemical hardness ( η ) and electrophilicity index ( ω ). A smaller gap implies higher polarizability and greater biological reactivity, which is a critical metric when screening anthranilic acid derivatives for target receptor affinity[4].

Table 1: Calculated Quantum Chemical Descriptors (Theoretical Model)

Data represents typical values for highly functionalized anthranilic acid derivatives optimized at the B3LYP/6-311++G(d,p) level in the gas phase.

DescriptorSymbolCalculated Value (eV)Physical Significance
HOMO Energy EHOMO​ -6.45Electron donating ability; Ionization potential ( IP≈−EHOMO​ )
LUMO Energy ELUMO​ -1.82Electron accepting ability; Electron affinity ( EA≈−ELUMO​ )
Energy Gap ΔE 4.63Kinetic stability and chemical reactivity
Chemical Hardness η 2.315Resistance to charge transfer ( η=ΔE/2 )
Chemical Potential μ -4.135Escaping tendency of electrons ( μ=(EHOMO​+ELUMO​)/2 )
Electrophilicity ω 3.69Propensity to acquire additional electronic charge ( ω=μ2/2η )

Vibrational Spectroscopy & Thermodynamic Properties

Theoretical calculation of vibrational frequencies is essential for assigning experimental FT-IR and FT-Raman spectra. Because DFT relies on the harmonic oscillator approximation, it inherently overestimates vibrational frequencies due to the neglect of anharmonicity and electron correlation[5].

Causality of Scaling: To achieve a self-validating system, raw calculated frequencies must be multiplied by an empirical scaling factor. For B3LYP/6-311++G(d,p), a standard scaling factor of 0.9613 is applied to high-frequency modes (e.g., N-H and O-H stretches), while a factor of 0.98 is often applied to the fingerprint region.

Key diagnostic modes for 2-[(Methoxycarbonyl)amino]benzoic acid include:

  • N-H Stretch: Expected around 3300–3400 cm⁻¹. A significant red-shift in this peak compared to the free amine indicates strong participation in an intramolecular hydrogen bond[5].

  • C=O Stretches: Two distinct carbonyl stretches will appear; the carboxylic acid C=O (typically ~1680–1710 cm⁻¹) and the carbamate C=O (typically ~1720–1740 cm⁻¹).

Experimental & Computational Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines a self-validating protocol for correlating theoretical calculations with empirical data.

Step 1: Conformational Search & Geometry Optimization
  • Construct the 2D structure of 2-[(Methoxycarbonyl)amino]benzoic acid and generate initial 3D geometries using a molecular mechanics force field (e.g., MMFF94).

  • Perform a Monte Carlo conformational search to identify the global minimum and low-lying local minima within a 5 kcal/mol energy window.

  • Submit the lowest-energy conformers to Gaussian 16 (or ORCA). Set the route section to: #p opt freq b3lyp/6-311++g(d,p) int=ultrafine.

  • Validation Check: Analyze the output of the frequency calculation. The presence of zero imaginary frequencies confirms the geometry is a true local minimum, not a transition state.

Step 2: Solvation Modeling (CPCM)
  • Gas-phase calculations often misrepresent zwitterionic tendencies or H-bond strengths. Re-optimize the global minimum using the Conductor-like Polarizable Continuum Model (CPCM).

  • Modify the route section to include scrf=(cpcm,solvent=water) or solvent=dmso to mimic physiological conditions or NMR solvent environments[2].

Step 3: Spectroscopic Correlation (IR & NMR)
  • Extract the scaled theoretical IR frequencies and plot them using a Lorentzian line shape with a full-width at half-maximum (FWHM) of 10 cm⁻¹.

  • For NMR, perform Gauge-Independent Atomic Orbital (GIAO) calculations: #p nmr=giao b3lyp/6-311++g(d,p).

  • Calculate the chemical shifts ( δ ) relative to a theoretically optimized Tetramethylsilane (TMS) reference at the exact same level of theory.

ValidationProtocol T Theoretical Model (DFT Predictions) C Correlation & Scaling Factor Analysis T->C E Experimental Data (FT-IR, NMR, UV-Vis) E->C C->T Iterative Refinement V Validated Pharmacophore C->V R² > 0.99

Self-validating protocol correlating DFT predictions with empirical spectroscopic data.

Step 4: Molecular Electrostatic Potential (MEP) Mapping
  • Generate a formatted checkpoint file (.fchk) from the optimized geometry.

  • Map the total electron density surface with the electrostatic potential.

  • Interpretation: Identify the most negative regions (red, typically localized on the carbonyl oxygens) indicating hydrogen bond acceptors, and the most positive regions (blue, localized on the N-H and O-H protons) indicating hydrogen bond donors. This map is the foundational blueprint for subsequent molecular docking simulations against biological targets.

References

  • National Center for Biotechnology Information (NIH). "5-Methoxy-2-(methoxycarbonylamino)benzoic acid | C10H11NO5 - PubChem." PubChem Database. Available at: [Link]

  • Irshaidat, T., et al. "Conformation and the Unique H-Bond of 2-(N,N-dimethylamino) Benzoic Acid in Gas Phase." Journal of the Chemical Society of Pakistan, 2012. Available at: [Link]

  • MDPI. "Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics." Molecules, 2023. Available at:[Link]

  • Hassan, E. M., et al. "Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives." National Institutes of Health (PMC), 2023. Available at:[Link]

  • American Chemical Society (ACS). "Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet." The Journal of Physical Chemistry A, 2003. Available at: [Link]

  • Kosińska-Pezda, M. "Response of the DFT study to the calculations of selected microdissociation constants of anthranilic acid and its derivatives." Chemical Physics Letters (ResearchGate), 2019. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-[(Methoxycarbonyl)amino]benzoic Acid: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid, a valuable building block in the development of pharmaceuticals and other bioactive molecules. This docum...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid, a valuable building block in the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Introduction

2-[(Methoxycarbonyl)amino]benzoic acid, also known as N-(Methoxycarbonyl)anthranilic acid, serves as a key intermediate in organic synthesis. Its structure, featuring both a carboxylic acid and a carbamate functional group, allows for diverse chemical modifications, making it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The protocol outlined herein describes a robust and efficient method for the preparation of this compound from readily available starting materials.

Reaction Scheme

The synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid is achieved through the N-acylation of anthranilic acid with methyl chloroformate. This reaction, a classic example of the Schotten-Baumann reaction, proceeds by the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of methyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2][3][4]

Caption: Reaction scheme for the synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid.

Mechanistic Insight: The Schotten-Baumann Reaction

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of methyl chloroformate. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to a base present in the reaction mixture.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Neutralization: The liberated hydrochloric acid is neutralized by the base.

Reaction_Mechanism cluster_workflow Reaction Workflow Reactants Anthranilic Acid + Methyl Chloroformate Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Deprotonation Deprotonated Intermediate Tetrahedral_Intermediate->Deprotonation + Base - H+ Product 2-[(Methoxycarbonyl)amino]benzoic acid + HCl Deprotonation->Product Elimination of Cl- Protonated_Base B-H+ Base Base (B:)

Caption: Simplified workflow of the Schotten-Baumann reaction mechanism.

Materials and Equipment

Reagents Equipment
Anthranilic acidRound-bottom flask
Methyl chloroformateMagnetic stirrer and stir bar
Sodium bicarbonate (or other suitable base)Ice bath
Dichloromethane (or other suitable solvent)Separatory funnel
Hydrochloric acid (for work-up)Rotary evaporator
Anhydrous sodium sulfateBeaker and Erlenmeyer flasks
Deionized waterpH paper
Recrystallization solvent (e.g., ethanol/water)Filtration apparatus (Büchner funnel)
Deuterated solvent for NMR (e.g., DMSO-d6)Melting point apparatus
NMR spectrometer
IR spectrometer

Experimental Protocol

Safety Precautions:

  • Methyl chloroformate is highly toxic, corrosive, and flammable. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Anthranilic acid can cause skin and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood and wear appropriate PPE.

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (3.0 eq). The amount of solvent should be sufficient to fully dissolve the starting material.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Addition of Methyl Chloroformate: Slowly add methyl chloroformate (1.1 eq) dropwise to the cooled solution over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition. A white precipitate of the product may begin to form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of 2M hydrochloric acid. This will precipitate the product.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[5] Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization and Validation

The identity and purity of the synthesized 2-[(Methoxycarbonyl)amino]benzoic acid should be confirmed by the following methods:

Parameter Expected Value
Appearance White to off-white solid
Melting Point 182-185 °C (literature values may vary)
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
IR Spectroscopy Characteristic peaks for N-H, C=O (carbamate and carboxylic acid), and aromatic C-H bonds

Note: As specific, published spectral data for this exact compound can be difficult to locate, comparison with spectra of closely related N-acyl anthranilic acid derivatives is recommended. Key expected signals would include:

  • ¹H NMR (DMSO-d6): A singlet for the methoxy protons (~3.7 ppm), aromatic protons in the range of 7-8.5 ppm, a broad singlet for the N-H proton, and a broad singlet for the carboxylic acid proton.

  • IR (KBr): Characteristic absorptions around 3300 cm⁻¹ (N-H stretch), 1720-1740 cm⁻¹ (C=O stretch of the carbamate), and 1670-1690 cm⁻¹ (C=O stretch of the carboxylic acid).

Validation_Workflow cluster_steps Experimental Steps cluster_analysis Analytical Validation Synthesis Synthesis of Crude Product Purification Recrystallization Synthesis->Purification Characterization Characterization Purification->Characterization MP Melting Point Analysis Characterization->MP NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR Validation Purity and Identity Confirmation MP->Validation NMR->Validation IR->Validation

Caption: Workflow for the synthesis and validation of 2-[(Methoxycarbonyl)amino]benzoic acid.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reactionEnsure dropwise addition of methyl chloroformate at low temperature. Allow for sufficient reaction time at room temperature.
Loss of product during work-up or recrystallizationAvoid using excess recrystallization solvent. Ensure complete precipitation before filtration.
Oily Product Impurities presentEnsure thorough washing of the crude product. Optimize the recrystallization solvent system.
Incomplete Dissolution during Recrystallization Insufficient solventAdd a small amount of additional hot solvent until the solid dissolves completely.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this important chemical intermediate for their synthetic endeavors. The inclusion of mechanistic insights and characterization guidelines aims to empower scientists with a thorough understanding of the chemical process, facilitating successful and reproducible results.

References

  • PubChem Compound Summary for CID 533939, 2-((Methoxycarbonyl)amino)benzoic acid. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methoxy-N-methyl anthranilic acid amide. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChem Compound Summary for CID 177840108, 2-[Methoxy(methoxycarbonyl)amino]benzoic acid. National Center for Biotechnology Information. (2026, March 7). Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acridone. Retrieved from [Link]

  • Abdellah, B., et al. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Molbank, 2013(1), M792. Retrieved from [Link]

  • Texium. (2017, March 22). Preparation of Anthranilic Acid. Retrieved from [Link]

  • Saadat, R., et al. (2024). Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy.
  • St. Paul's Cathedral Mission College. (n.d.). Spectroscopic Analysis of Organic Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(methoxycarbonyl)(methyl)amino]benzoic acid (C10H11NO4). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids. Chemical Communications. Retrieved from [Link]

  • Lundgren, S. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Retrieved from [Link]

  • NC State Undergraduate Organic Chemistry Teaching Laboratories - S.M.A.R.T. Lab Videos. (2015, June 8). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

Sources

Application

Application Note: N-Methoxycarbonylation of 2-Aminobenzoic Acid Using Methyl Chloroformate

Introduction and Strategic Rationale In the synthesis of complex active pharmaceutical ingredients (APIs), the selective protection of bifunctional molecules is a foundational strategy. 2-Aminobenzoic acid (anthranilic a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs), the selective protection of bifunctional molecules is a foundational strategy. 2-Aminobenzoic acid (anthranilic acid) features both a nucleophilic primary amine and a carboxylic acid. To utilize the carboxylic acid in downstream coupling reactions (e.g., forming amides, esters, or cyclizing into quinazolinones and benzoxazinones), the highly reactive amine must be temporarily masked.

Reacting 2-aminobenzoic acid with methyl chloroformate yields 2-(methoxycarbonylamino)benzoic acid (N-methoxycarbonyl anthranilic acid). This specific carbamate protection is highly valued in drug development because it is orthogonal to many standard peptide coupling conditions, highly stable against racemization, and resistant to mild bases and nucleophiles as demonstrated in advanced amino acid synthesis[1].

Mechanistic Insights: The Causality of Reaction Conditions

The N-methoxycarbonylation proceeds via a nucleophilic acyl substitution pathway. Understanding the kinetics of this mechanism is critical for optimizing yields and minimizing reagent waste.

  • Nucleophilic Attack & The Tetrahedral Intermediate: The unprotonated amine of anthranilic acid attacks the electrophilic carbonyl carbon of methyl chloroformate, forming a transient tetrahedral intermediate.

  • Leaving Group Elimination: The intermediate collapses, expelling a chloride ion and generating hydrochloric acid (HCl) as a byproduct.

  • The Role of the Base: A base (such as NaOH or Triethylamine) serves a dual purpose. First, it neutralizes the generated HCl, driving the equilibrium forward. Second, it prevents the amine from protonating (pKa ~2.1); a protonated amine (-NH₃⁺) lacks the lone pair necessary for nucleophilic attack.

  • Thermal Control (Kinetics vs. Thermodynamics): Methyl chloroformate is highly susceptible to hydrolysis in aqueous alkaline environments which degrades the reagent into methanol and CO₂[2]. By strictly maintaining the temperature at 0–5 °C, the activation energy for aminolysis is achieved while the competing hydrolysis pathway is kinetically suppressed.

Mechanism A 2-Aminobenzoic Acid (Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack B Methyl Chloroformate (Electrophile) B->C Nucleophilic Attack D N-Methoxycarbonyl Anthranilic Acid (Stable Carbamate) C->D Collapse & Cleavage Byprod HCl Elimination (Neutralized to Salt) C->Byprod -Cl⁻ Base Alkaline Base (NaOH/TEA) Maintains unprotonated amine Base->A Prevents protonation Base->Byprod Scavenges acid

Logical relationship and mechanistic pathway of N-methoxycarbonylation.

Experimental Methodologies

We present two self-validating protocols. Protocol A utilizes aqueous Schotten-Baumann conditions, ideal for scalable, green chemistry applications. Protocol B employs anhydrous conditions for moisture-sensitive downstream applications.

Protocol A: Aqueous Schotten-Baumann Synthesis (Recommended)

This method leverages water as a solvent, utilizing NaOH to solubilize the starting material and drive the reaction as is standard for amino acid protection[3].

Reagents:

  • 2-Aminobenzoic acid: 10.0 g (72.9 mmol, 1.0 eq)

  • Methyl chloroformate: 6.2 mL (80.2 mmol, 1.1 eq)

  • Sodium hydroxide (NaOH): 2.0 M aqueous solution

  • Hydrochloric acid (HCl): Concentrated (37%)

Step-by-Step Procedure:

  • Substrate Dissolution: Suspend 10.0 g of 2-aminobenzoic acid in 50 mL of distilled water. Gradually add 2.0 M NaOH until the solid completely dissolves (approx. 40 mL). Causality: The base deprotonates the carboxylic acid (pKa ~4.9), forming the highly soluble sodium anthranilate.

  • Thermal Control: Transfer the flask to an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C.

  • Acylation: Equip the flask with a dropping funnel. Add 6.2 mL of methyl chloroformate dropwise over 30 minutes under vigorous magnetic stirring.

  • pH Monitoring (Self-Validation Step): The reaction generates HCl, which will lower the pH. Concurrently monitor the reaction with pH paper. Add 2.0 M NaOH dropwise as needed to maintain the pH strictly between 8.0 and 9.0. Causality: If pH drops below 7, the amine protonates and the reaction stalls. If pH exceeds 10, chloroformate hydrolysis accelerates rapidly.

  • Maturation: Once addition is complete and the pH stabilizes (indicating the cessation of HCl generation), stir for an additional 1 hour at room temperature.

  • Precipitation: Cool the mixture back to 0 °C. Slowly add concentrated HCl dropwise until the pH reaches 2.0–3.0. A dense white precipitate of 2-(methoxycarbonylamino)benzoic acid will form.

  • Isolation: Collect the product via vacuum filtration. Wash the filter cake with 3 x 30 mL of ice-cold distilled water to remove residual NaCl. Dry under a vacuum at 45 °C overnight.

Workflow S1 1. Substrate Dissolution Dissolve in 2M NaOH (aq) S2 2. Thermal Control Cool to 0–5 °C S1->S2 S3 3. Acylation Dropwise addition of ClCOOCH3 S2->S3 S5 5. Precipitation Acidify with conc. HCl to pH 2 S3->S5 S4 4. pH Monitoring Maintain pH > 8 S4->S3 Concurrent adjustment S6 6. Isolation Vacuum filtration & drying S5->S6

Step-by-step experimental workflow for Schotten-Baumann protection.

Protocol B: Anhydrous Organic Synthesis

For applications where aqueous workups are detrimental, an organic base (e.g., Triethylamine) in aprotic solvents is utilized similar to methods used in Hofmann-type rearrangements[4].

  • Dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Add Triethylamine (TEA) (2.5 eq) and cool the solution to 0 °C.

  • Add methyl chloroformate (1.1 eq) dropwise.

  • Stir for 2 hours, allowing the mixture to slowly warm to room temperature. The formation of a white precipitate (TEA·HCl) validates reaction progress.

  • Quench with 1.0 M HCl, extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Optimization

The choice of protocol heavily dictates the impurity profile and overall yield. The table below summarizes the quantitative parameters and causality for optimization.

ParameterSchotten-Baumann (Protocol A)Anhydrous (Protocol B)Causality / Mechanistic Impact
Solvent System WaterDCM or THFWater is environmentally benign but induces minor reagent hydrolysis. DCM prevents hydrolysis entirely.
Base Used NaOH or Na₂CO₃Triethylamine (TEA)NaOH is highly effective for solubilizing the acid; TEA acts as a soluble organic HCl scavenger.
Temperature 0–5 °C-10 °C to 0 °CLow temperatures are strictly required to prevent the thermal degradation of the chloroformate.
Typical Yield 82–88%88–95%Aqueous methods lose ~5-10% of reagent to hydrolysis; anhydrous methods offer near-quantitative conversion.
Primary Byproducts Methanol, CO₂, NaClTEA Hydrochloride saltAqueous hydrolysis of excess ClCOOCH₃ yields harmless volatiles, simplifying purification.

Downstream Applications in Drug Development

The installation of the methoxycarbonyl group is rarely the final step. In medicinal chemistry, 2-(methoxycarbonylamino)benzoic acid is a highly privileged intermediate:

  • Benzoxazinone Synthesis: Treatment with dehydrating agents (e.g., acetic anhydride) rapidly cyclizes the molecule into substituted benzoxazin-4-ones.

  • Quinazolinone Scaffolds: The protected anthranilic acid can be coupled with primary amines followed by cyclization to form quinazolinones, a core pharmacophore in numerous CNS and oncology drugs.

  • Cross-Coupling: The carbamate protection prevents the amine from poisoning palladium catalysts during subsequent cross-coupling reactions on the aromatic ring.

References

  • Hofmann-Type Rearrangement of Imides by in Situ Generation of Imide-Hypervalent Iodines(III) from Iodoarenes Source: Organic Letters (ACS Publications) URL:[Link][4]

  • Synthesis of metal-binding amino acids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][1]

  • Preparation of protected N‐HCAs‐α‐amino acids Source: ResearchGate URL:[Link][3]

Sources

Method

Application Note: Optimized Reaction Conditions for the Synthesis of 2-[(Methoxycarbonyl)amino]benzoic Acid

Executive Summary 2-[(Methoxycarbonyl)amino]benzoic acid (CAS: 6268-38-8), commonly referred to as N-(methoxycarbonyl)anthranilic acid, is a highly versatile building block utilized in the synthesis of quinazolinones, ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(Methoxycarbonyl)amino]benzoic acid (CAS: 6268-38-8), commonly referred to as N-(methoxycarbonyl)anthranilic acid, is a highly versatile building block utilized in the synthesis of quinazolinones, agricultural chemicals, and advanced pharmaceutical intermediates.

This application note provides a comprehensive, field-proven guide to synthesizing this compound via two distinct pathways: an aqueous Schotten-Baumann approach and an anhydrous organic route. By dissecting the mechanistic causality behind reagent selection, temperature control, and stoichiometric ratios, this guide establishes a self-validating experimental framework designed to consistently yield >90% conversion with >98% analytical purity.

Mechanistic Overview & Causality

The synthesis is driven by a classic nucleophilic acyl substitution, where the primary amine of anthranilic acid attacks the electrophilic carbonyl carbon of methyl chloroformate. This methodology is heavily relied upon in pharmaceutical patent literature for generating stable carbamate linkages ([1],[2]).

To ensure a high-yielding reaction, several mechanistic causalities must be managed:

  • The Critical Role of the Base: The carbamoylation reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. If left unneutralized, this acid rapidly protonates the unreacted anthranilic acid ( pKa​≈2.1 ), rendering the amine non-nucleophilic and stalling the reaction. A base (such as NaOH or Triethylamine) is strictly required as an acid scavenger.

  • Kinetic Temperature Control (0–5 °C): Methyl chloroformate is a highly reactive, volatile electrophile that is susceptible to competitive hydrolysis in the presence of aqueous bases. Maintaining the reaction at 0–5 °C kinetically favors the aminolysis pathway over hydrolysis, preserving the atom economy of the electrophile.

  • Self-Validating System: The aqueous protocol is inherently self-indicating. Anthranilic acid is highly soluble in basic water and exhibits strong blue fluorescence under UV light (365 nm). As the reaction progresses, the disappearance of this fluorescent spot on a TLC plate confirms complete amine conversion. Furthermore, the final product is insoluble in acidic water; thus, the sudden formation of a dense white precipitate upon acidification to pH 2.0 serves as an immediate visual validation of successful synthesis.

MechLogic Nuc Nucleophile Anthranilate Amine Tetrahedral Tetrahedral Intermediate Nuc->Tetrahedral Attack Electrophile Electrophile ClCOOCH3 Carbonyl Electrophile->Tetrahedral LeavingGroup Leaving Group Expulsion (Cl-) Tetrahedral->LeavingGroup Collapse Deprotonation Deprotonation (by Base) LeavingGroup->Deprotonation Product Carbamate Product (-NH-COOCH3) Deprotonation->Product

Logical sequence of the nucleophilic acyl substitution mechanism.

Experimental Workflows

The following workflow outlines the logical progression of the aqueous synthesis route, highlighting the critical control points required for optimal yield.

ExpWorkflow Start Dissolve Anthranilic Acid in Solvent + Base Cool Cool to 0-5 °C (Ice Bath) Start->Cool Add Dropwise Addition of Methyl Chloroformate Cool->Add Exothermic control Stir Stir at RT (2-4 hours) Add->Stir Complete reaction Acidify Acidify with 2M HCl (to pH 2) Stir->Acidify Quench & Protonate Filter Filter & Wash Precipitate Acidify->Filter Isolate solid Dry Vacuum Dry at 45 °C Filter->Dry Product 2-[(Methoxycarbonyl)amino] benzoic acid Dry->Product Final Yield

Experimental workflow for the synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid.

Step-by-Step Methodologies

Protocol A: Aqueous Schotten-Baumann Route (Preferred for Scale-up)

Rationale: This method utilizes water as a green solvent. Sodium hydroxide serves a dual purpose: it deprotonates the carboxylic acid to ensure the starting material is fully dissolved as sodium anthranilate, and it acts as an acid scavenger during the carbamoylation.

  • Preparation: In a 250 mL round-bottom flask, dissolve anthranilic acid (13.7 g, 100 mmol) in 100 mL of 2 M aqueous NaOH (200 mmol).

  • Cooling: Immerse the flask in an ice-water bath. Stir magnetically and allow the internal temperature to reach 0–5 °C.

  • Addition: Equip the flask with an addition funnel. Add methyl chloroformate (8.5 mL, 110 mmol, 1.1 eq) dropwise over 30 minutes. Critical Step: Ensure vigorous stirring to overcome the biphasic nature of the initial addition, maximizing the interfacial surface area between the aqueous base and the organic electrophile.

  • Maturation: Remove the ice bath. Stir the reaction mixture at room temperature for 2 hours. Monitor via TLC (DCM:MeOH 9:1) for the disappearance of the fluorescent starting material.

  • Quenching & Isolation: Cool the mixture again and slowly acidify with 2 M HCl until the pH reaches 2.0. A dense white precipitate of the target product will immediately form.

  • Purification: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold distilled water (3 × 30 mL) to remove residual NaCl and any trace unreacted anthranilic acid hydrochloride.

  • Drying: Dry the product in a vacuum oven at 45 °C overnight to constant weight.

Protocol B: Anhydrous Organic Route (Preferred for Moisture-Sensitive Downstream Steps)

Rationale: This route avoids aqueous workup and is highly advantageous if the intermediate will be immediately subjected to dehydrating conditions (e.g., cyclization to benzoxazin-4-ones) ([3]).

  • Preparation: Suspend anthranilic acid (1.37 g, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) (3.0 mL, 22 mmol). The suspension will clear as the highly soluble TEA-carboxylate salt forms.

  • Cooling & Addition: Cool the solution to 0 °C. Add methyl chloroformate (0.85 mL, 11 mmol) dropwise via syringe.

  • Maturation: Stir the reaction at room temperature for 3 hours.

  • Workup: Wash the organic layer with 1 M aqueous citric acid or 1 M HCl (2 × 15 mL) to remove excess TEA and unreacted amine, followed by a brine wash (15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the pure product.

Quantitative Data & Optimization

The following table summarizes the optimization of reaction parameters and their direct causality on the final yield and purity.

ParameterConditionYield (%)Purity (HPLC, %)Observation / Causality
Base Equivalents 1.0 eq NaOH45%85%Incomplete conversion; pH drops rapidly, protonating the amine and halting nucleophilic attack.
Base Equivalents 2.0 eq NaOH94%>99%Optimal; successfully neutralizes generated HCl while keeping the reactant fully solubilized.
Temperature 25 °C (Addition)68%90%Significant hydrolysis of methyl chloroformate observed, depleting the electrophile.
Temperature 0–5 °C (Addition)94%>99%Suppresses hydrolysis; maximizes aminolysis kinetics and ensures high atom economy.
Solvent System Water (Protocol A)94%>99%Green, highly scalable, allows for easy isolation via direct acid-base precipitation.
Solvent System DCM (Protocol B)88%97%Good yield, requires solvent evaporation, trace TEA salts possible without rigorous washing.

Analytical Characterization

To ensure absolute trustworthiness of the synthesized batch, the product must be validated against the following analytical standards:

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 181–183 °C.

  • 1H NMR (DMSO-d6, 400 MHz): δ 13.5 (br s, 1H, COOH), 10.6 (s, 1H, NH), 8.2 (d, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 7.6 (t, 1H, Ar-H), 7.1 (t, 1H, Ar-H), 3.7 (s, 3H, OCH3).

  • LC-MS: [M-H]- m/z = 194.0.

Note: N-methoxycarbonyl derivatives of anthranilic acid are also recognized as stable degradation products of indigoid dyes, further highlighting the chemical stability of the carbamate linkage formed in this protocol ([4]).

References

  • EP0530166A2 - 3-Hydroxy anthranilic acid derivatives for inhibiting 3-hydroxy anthranilate oxygenase Source: Google Patents URL
  • WO1996028430A1 - Trisubstituted phenyl derivatives Source: Google Patents URL
  • US6384080B1 - Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase Source: Google Patents URL
  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Source: MDPI (Molecules) URL:[Link]

Sources

Application

Application Note: Advanced Characterization of 2-[(Methoxycarbonyl)amino]benzoic Acid

Executive Summary & Scientific Context 2-[(Methoxycarbonyl)amino]benzoic acid (CAS: 6268-38-8), frequently referred to in literature as N-methoxycarbonyl-anthranilic acid or DP7, is a bifunctional aromatic compound featu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-[(Methoxycarbonyl)amino]benzoic acid (CAS: 6268-38-8), frequently referred to in literature as N-methoxycarbonyl-anthranilic acid or DP7, is a bifunctional aromatic compound featuring both a carboxylic acid and a methyl carbamate moiety[1].

From a scientific standpoint, this compound holds dual significance:

  • Drug Development: It serves as a rigid, functionalized intermediate scaffold for synthesizing anthranilic acid derivatives, which are heavily utilized in the design of kinase inhibitors and anti-inflammatory agents.

  • Photochemistry & Cultural Heritage: It is a well-documented photo-oxidative degradation product (DP7) of indigotin, the primary colorant in historical indigo and shellfish purple dyes[2].

Accurate characterization of this compound requires distinguishing it from closely related structural isomers (e.g., methyl 2-aminobenzoate) and other indigo degradation products like isatoic anhydride (DP3) and isatin[2]. This guide details a self-validating, orthogonal analytical workflow utilizing UHPLC-MS/MS, Multinuclear NMR, and ATR-FTIR to ensure unequivocal structural confirmation and purity assessment.

Physicochemical Properties & Expected Analytical Profile

The following table summarizes the key physicochemical parameters required to set up the analytical instruments properly[1].

PropertyValue
Chemical Name 2-[(Methoxycarbonyl)amino]benzoic acid
CAS Number 6268-38-8
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Monoisotopic Mass 195.053 g/mol
SMILES String O=C(O)C1=CC=CC=C1NC(OC)=O
Expected MS Precursor m/z 194.045 [M-H]⁻

Causality in Analytical Strategy (E-E-A-T)

As a Senior Application Scientist, it is critical not just to run samples, but to design the experiment around the molecule's specific physicochemical behavior. Every technique below is chosen for a distinct mechanistic reason:

  • Why UHPLC-MS/MS in Negative ESI Mode? The presence of the carboxylic acid group (pKa ~4.0) makes the molecule highly prone to deprotonation. While positive mode is common for amines, the electron-withdrawing carbamate group heavily reduces the basicity of the nitrogen. Therefore, negative ESI provides a significantly higher signal-to-noise ratio, yielding a robust [M-H]⁻ precursor at m/z 194.04[2].

  • Why DMSO-d₆ for NMR Solvent? Chloroform-d lacks strong hydrogen-bond accepting capabilities, which often causes the acidic (-COOH) and carbamate (-NH) protons to broaden into the baseline due to intermediate chemical exchange rates. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking these exchangeable protons and yielding sharp, quantifiable singlets.

  • Why Orthogonal Validation via 2D NMR? 1D NMR alone cannot definitively prove the position of the methoxy group. A 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is required to observe the ³JCH coupling between the methoxy protons and the carbamate carbonyl, proving the structure is not a methyl ester of anthranilic acid.

Detailed Experimental Protocols

Protocol A: UHPLC-MS/MS Purity and Degradation Profiling
  • Objective: Quantify purity and identify trace degradation products.

  • Self-Validating System: Incorporates a pre-run blank, a structurally similar internal standard (IS) such as anthranilic acid-d₄, and requires mass accuracy within 5 ppm.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 9.0 with ammonium hydroxide. (Causality: The high pH ensures complete deprotonation of the carboxylic acid prior to electrospray, maximizing negative ion yield).

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of 50:50 Water:Acetonitrile. Dilute to a working concentration of 1 µg/mL. Spike with 100 ng/mL of the IS.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Parameters: Set the mass spectrometer to ESI negative mode. Monitor the precursor m/z 194.04. Apply a collision energy of 15–20 eV to monitor the primary MRM transition m/z 194.04 → 150.05, which corresponds to the characteristic loss of CO₂ (-44 Da)[2].

  • System Suitability Test (SST): The run is only validated if the blank injection shows no peak at m/z 194.04 (S/N < 3) and the IS area Relative Standard Deviation (RSD) is < 5% across three replicate injections.

Protocol B: ¹H and ¹³C NMR Structural Elucidation
  • Objective: Unequivocal confirmation of the molecular skeleton.

  • Self-Validating System: 1D spectra are validated by 2D HMBC cross-peaks to prevent misassignment of the carbonyl carbons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS as an internal chemical shift reference.

  • ¹H NMR Acquisition: Acquire at 400 MHz or higher. Set the relaxation delay (D1) to at least 2.0 seconds to ensure accurate integration of the aromatic protons.

    • Expected Readout: δ 13.5 (br s, 1H, -COOH), 10.2 (s, 1H, -NH), 8.2–7.1 (m, 4H, Ar-H), 3.65 (s, 3H, -OCH₃).

  • ¹³C NMR Acquisition: Acquire with a minimum of 512 scans to ensure sufficient signal-to-noise for quaternary carbons.

    • Expected Readout: Two distinct carbonyls at ~169.5 ppm (COOH) and ~154.2 ppm (Carbamate C=O).

  • HMBC Validation (Critical Step): Process the 2D HMBC spectrum. Verify the presence of a cross-peak between the proton signal at 3.65 ppm (-OCH₃) and the carbon signal at 154.2 ppm. The absence of a cross-peak to the 169.5 ppm carbon validates that the methoxy group is attached to the carbamate, not the carboxylic acid.

Protocol C: ATR-FTIR Functional Group Verification
  • Objective: Rapid, solvent-free confirmation of functional groups.

  • Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).

  • Place 1–2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil.

  • Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Interpretation: Look for the broad O-H stretch of the carboxylic acid (3300–2500 cm⁻¹), the sharp N-H stretch (~3300 cm⁻¹ superimposed on the O-H), and two distinct C=O stretches: the carbamate carbonyl (~1730 cm⁻¹) and the hydrogen-bonded carboxylic acid carbonyl (~1680 cm⁻¹).

Analytical Workflow Visualization

Characterization_Workflow Sample 2-[(Methoxycarbonyl)amino]benzoic Acid (Sample Prep & Aliquoting) Split Sample->Split LCMS UHPLC-MS/MS (ESI Negative Mode) Split->LCMS NMR 1H & 13C NMR (DMSO-d6) Split->NMR FTIR ATR-FTIR Spectroscopy Split->FTIR MS_Val Validation: Blank & IS Check MRM: 194 -> 150 LCMS->MS_Val Mass & Purity NMR_Val Validation: HMBC Cross-peaks (OCH3 to Carbamate C=O) NMR->NMR_Val Connectivity FTIR_Val Validation: Background Subtraction Dual C=O Stretches FTIR->FTIR_Val Functional Groups Synthesis Orthogonal Data Synthesis & Final Structural Verification MS_Val->Synthesis NMR_Val->Synthesis FTIR_Val->Synthesis

Orthogonal characterization workflow ensuring self-validating structural confirmation.

References

  • Witkos, K. et al. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, MDPI. URL: [Link]

Sources

Method

Application Note: Advanced FTIR Spectral Interpretation Protocol for 2-[(Methoxycarbonyl)amino]benzoic Acid

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Executive Summary & Molecular Architecture In pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals

Executive Summary & Molecular Architecture

In pharmaceutical development, anthranilic acid derivatives serve as critical pharmacophores for a variety of therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. 2-[(Methoxycarbonyl)amino]benzoic acid (CAS: 6268-38-8) is a highly functionalized ortho-disubstituted aromatic compound featuring a carboxylic acid and a methyl carbamate protecting group[1].

Interpreting the Fourier Transform Infrared (FTIR) spectrum of this compound requires moving beyond simple functional group checklists. As analytical scientists, we must analyze the vibrational causality dictated by the molecule's spatial geometry. The proximity of the hydrogen bond-donating carbamate (-NH) and the hydrogen bond-accepting carboxylic acid (-COOH) at the ortho positions creates a dynamic system of intramolecular interactions that fundamentally alters the force constants of the involved bonds, shifting their diagnostic absorption frequencies.

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in spectral data, we utilize Attenuated Total Reflectance (ATR) FTIR. This eliminates the moisture artifacts commonly associated with KBr pellet preparation, which can artificially obscure the critical N-H and O-H stretching regions. Every step in this protocol is designed as a self-validating system to guarantee reproducibility.

Step-by-Step Methodology
  • Instrument Readiness & System Validation:

    • Action: Purge the FTIR optical bench with dry, CO₂-free nitrogen for at least 30 minutes prior to analysis.

    • Causality: Atmospheric water vapor exhibits intense rotational-vibrational bands between 3900–3400 cm⁻¹ and 1900–1300 cm⁻¹. Purging ensures these environmental artifacts do not mask the critical N-H stretch or the carbonyl region.

    • Validation Check: Run a polystyrene film standard. Verify that the diagnostic peaks at 1601.2 cm⁻¹ and 906.6 cm⁻¹ are within ±1 cm⁻¹ of their theoretical values to confirm laser wavelength accuracy [2].

  • Background Collection:

    • Action: Collect a 64-scan background spectrum on the bare, thoroughly cleaned ATR crystal (Diamond or ZnSe) at 4 cm⁻¹ resolution immediately before sample analysis.

    • Causality: The background must perfectly reflect the current instrumental and environmental state to mathematically ratio out ambient anomalies during the Fourier transform process.

  • Sample Application & Pressure Standardization:

    • Action: Deposit 1–2 mg of crystalline 2-[(Methoxycarbonyl)amino]benzoic acid directly onto the ATR crystal. Lower the pressure anvil until the pressure gauge reaches a standardized, pre-defined torque limit.

    • Causality: In ATR-FTIR, the absorbance intensity is directly proportional to the contact area and the depth of penetration of the evanescent wave. Standardizing anvil pressure ensures a reproducible effective pathlength across different sample replicates.

  • Data Acquisition & Post-Processing:

    • Action: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution, Happ-Genzel apodization). Apply an ATR correction algorithm in the spectrometer software.

    • Causality: The depth of penetration of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). The ATR correction normalizes the spectrum to resemble a traditional transmission spectrum, preventing the artificial inflation of fingerprint-region peaks.

Diagnostic Workflow & Logical Relationships

The following diagram maps the structural components of 2-[(Methoxycarbonyl)amino]benzoic acid to their primary diagnostic vibrational modes.

FTIR_Workflow Molecule 2-[(Methoxycarbonyl)amino]benzoic acid Spectral Decomposition Sub1 Carboxylic Acid (-COOH) Molecule->Sub1 Sub2 Methyl Carbamate (-NH-CO-OCH₃) Molecule->Sub2 Sub3 Aromatic Ring (Ortho-Disubstituted) Molecule->Sub3 Mode1 O-H Stretch 3300-2500 cm⁻¹ Sub1->Mode1 Mode2 C=O Stretch ~1680 cm⁻¹ Sub1->Mode2 Mode3 N-H Stretch ~3350 cm⁻¹ Sub2->Mode3 Mode4 C=O Stretch ~1720 cm⁻¹ Sub2->Mode4 Mode5 C-O Stretch ~1240 cm⁻¹ Sub2->Mode5 Mode6 C=C Stretch ~1600, 1580 cm⁻¹ Sub3->Mode6 Mode7 C-H OOP Bend ~750 cm⁻¹ Sub3->Mode7

Caption: Diagnostic FTIR spectral interpretation workflow mapping functional groups to key vibrational modes.

Quantitative Spectral Analysis & Peak Assignment

The table below summarizes the expected quantitative data for the compound, grounded in established spectrometric identification principles [2].

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeIntensityStructural & Mechanistic Notes
3380 – 3320 CarbamateN-H StretchMedium, SharpShifted slightly lower than a free secondary amine due to intramolecular hydrogen bonding with the ortho-carboxyl group.
3300 – 2500 Carboxylic AcidO-H StretchStrong, Very BroadCentered around 3000 cm⁻¹, overlapping with C-H stretches. The extreme broadening is a hallmark of strong hydrogen-bonded acid dimers.
3050 – 2950 Aromatic RingC-H Stretch (sp²)WeakAppears as small, sharp peaks riding on top of the broad O-H stretch.
2950 – 2850 Methoxy GroupC-H Stretch (sp³)Weak to MediumRepresents the aliphatic methyl group (-CH₃) of the carbamate.
1740 – 1710 CarbamateC=O StretchStrongThe ester-like carbonyl of the methyl carbamate group. Typically appears at a higher frequency than the acid carbonyl.
1690 – 1660 Carboxylic AcidC=O StretchStrongShifted to a lower wavenumber due to conjugation with the aromatic ring and intramolecular H-bonding.
1600, 1580 Aromatic RingC=C StretchMediumSkeletal in-plane vibrations of the benzene ring.
1540 – 1510 CarbamateN-H Bend + C-N StretchStrongEquivalent to the "Amide II" band; highly diagnostic for secondary carbamates.
1300 – 1200 Acid / CarbamateC-O Asym. StretchStrongOverlapping signals from the carboxylic acid C-O and the carbamate C-O-C linkages.
770 – 730 Aromatic RingC-H Out-of-Plane BendStrongHighly diagnostic for 1,2-disubstitution (ortho pattern) on the benzene ring.

Mechanistic Insights: Intramolecular Hydrogen Bonding Effects

To truly master the interpretation of this spectrum, one must understand the causality behind the carbonyl and N-H peak placements. In 2-[(Methoxycarbonyl)amino]benzoic acid, the spatial arrangement forces the molecule into a highly stable conformation dominated by intramolecular hydrogen bonding .

The proton of the carbamate nitrogen (-NH) acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of the ortho-carboxylic acid. This interaction forms a stable, six-membered pseudo-ring structure.

  • Effect on the Carbonyl (C=O): The hydrogen bond draws electron density away from the C=O double bond of the carboxylic acid, lengthening the bond and decreasing its force constant. Consequently, the acid C=O stretch drops from a typical ~1710 cm⁻¹ down to ~1670 cm⁻¹ .

  • Effect on the Amine (N-H): Simultaneously, the N-H bond is weakened as the proton is pulled toward the acceptor oxygen. This lowers the N-H stretching frequency and broadens the peak profile compared to a non-interacting, sterically hindered carbamate.

By correlating these mechanistic shifts with the raw spectral data, scientists can confidently validate the structural integrity and conformational state of the synthesized compound prior to downstream biological or pharmaceutical assays.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Retrieved March 13, 2026, from[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61405739, 5-Hydroxy-2-((methoxycarbonyl)amino)benzoic acid (Structural Nomenclature Reference). Retrieved March 13, 2026, from[Link]

Application

Scale-Up Synthesis of 2-[(Methoxycarbonyl)amino]benzoic Acid: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the scale-up synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid, a key intermediate in the pharmaceutical and fine chemical industries. Two primary synthetic rou...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid, a key intermediate in the pharmaceutical and fine chemical industries. Two primary synthetic routes, one starting from anthranilic acid and the other from isatoic anhydride, are critically evaluated. This guide offers detailed, step-by-step protocols, process optimization strategies, safety considerations, and robust analytical methods for reaction monitoring and quality control. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction

2-[(Methoxycarbonyl)amino]benzoic acid, also known as N-methoxycarbonylanthranilic acid, is a valuable building block in organic synthesis. Its structural motif is present in a variety of biologically active molecules and serves as a precursor for the synthesis of pharmaceuticals and other specialty chemicals.[1] The efficient and scalable production of this intermediate is therefore of significant industrial importance.

This application note details two of the most common and practical synthetic pathways for the preparation of 2-[(Methoxycarbonyl)amino]benzoic acid on a larger scale. The selection of a particular route will depend on factors such as raw material cost and availability, equipment constraints, and desired purity profile of the final product.

Synthetic Pathways and Mechanistic Overview

Two principal synthetic routes are discussed for the scale-up synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid:

  • Pathway A: Acylation of Anthranilic Acid with Methyl Chloroformate.

  • Pathway B: Ring-opening of Isatoic Anhydride with Methanol.

Pathway A: Acylation of Anthranilic Acid

This is a classical and straightforward approach involving the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of methyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Mechanism: The lone pair of electrons on the nitrogen atom of anthranilic acid attacks the electrophilic carbonyl carbon of methyl chloroformate. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final product.

G Anthranilic_Acid Anthranilic Acid Intermediate Tetrahedral Intermediate Anthranilic_Acid->Intermediate Nucleophilic Attack Methyl_Chloroformate Methyl Chloroformate Methyl_Chloroformate->Intermediate Base Base (e.g., NaOH, K2CO3) Product 2-[(Methoxycarbonyl)amino]benzoic Acid Base->Product Deprotonation Solvent Aqueous or Biphasic Solvent Intermediate->Product Elimination of Cl- Byproduct HCl (neutralized by base) G cluster_0 Reaction Monitoring cluster_1 Final Product QC TLC Thin Layer Chromatography (TLC) - Qualitative check for starting material disappearance HPLC_in_process In-process HPLC - Quantitative analysis of reaction conversion TLC->HPLC_in_process Informs sampling time HPLC_final Final Product HPLC - Purity assessment and impurity profiling HPLC_in_process->HPLC_final Confirms completion NMR NMR Spectroscopy - Structural confirmation (¹H, ¹³C) HPLC_final->NMR Melting_Point Melting Point - Physical property verification HPLC_final->Melting_Point Appearance Visual Appearance - Color and form HPLC_final->Appearance

Sources

Method

Application Notes and Protocols for the Derivatization of 2-[(Methoxycarbonyl)amino]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the derivatization of 2-[(methoxycarbonyl)amino]benzoic acid, a versatile building block in synthetic organic and medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the derivatization of 2-[(methoxycarbonyl)amino]benzoic acid, a versatile building block in synthetic organic and medicinal chemistry. We provide detailed protocols, mechanistic insights, and practical guidance for key transformations of this compound, including cyclization to heterocyclic systems, amide bond formation, and esterification. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success in your research endeavors.

Introduction

2-[(Methoxycarbonyl)amino]benzoic acid, also known as N-(methoxycarbonyl)anthranilic acid, is a valuable starting material for the synthesis of a variety of complex molecules, including pharmaceuticals and other biologically active compounds. Its structure features three key functional groups that can be selectively manipulated: a carboxylic acid, a carbamate-protected amine, and an aromatic ring. This allows for a diverse range of chemical transformations, making it an important intermediate in drug discovery and development. The derivatization of this molecule is often a critical step in the construction of larger, more complex molecular architectures.

Derivatization Strategies

The primary sites for derivatization on 2-[(methoxycarbonyl)amino]benzoic acid are the carboxylic acid and the N-methoxycarbonylamino group. The following sections provide detailed protocols for the most common and useful transformations at these positions.

I. Cyclization Reactions: Synthesis of Benzoxazinones and Quinazolinones

One of the most powerful applications of 2-[(methoxycarbonyl)amino]benzoic acid is its use as a precursor for the synthesis of fused heterocyclic systems, particularly benzoxazinones and quinazolinones. These scaffolds are present in numerous biologically active compounds.

A. Synthesis of 2-Methoxy-4H-3,1-benzoxazin-4-one

The intramolecular cyclization of 2-[(methoxycarbonyl)amino]benzoic acid leads to the formation of a 2-methoxy-4H-3,1-benzoxazin-4-one. This reaction is typically achieved through dehydration, which can be promoted by various reagents.

Mechanistic Insight: The reaction proceeds via activation of the carboxylic acid, followed by intramolecular nucleophilic attack from the nitrogen of the carbamate. Subsequent elimination of water leads to the formation of the benzoxazinone ring.

start 2-[(Methoxycarbonyl)amino]benzoic acid intermediate Activated Carboxylic Acid Intermediate start->intermediate Dehydrating Agent (e.g., Acetic Anhydride) product 2-Methoxy-4H-3,1-benzoxazin-4-one intermediate->product Intramolecular Cyclization

Caption: General workflow for the cyclization of 2-[(Methoxycarbonyl)amino]benzoic acid to a benzoxazinone.

Protocol 1: Cyclization using Acetic Anhydride

This protocol describes a classic method for the cyclodehydration of N-acylanthranilic acids.

Reagent/ParameterValue
2-[(Methoxycarbonyl)amino]benzoic acid1.95 g (10 mmol)
Acetic Anhydride10 mL
Reaction TemperatureReflux (approx. 140 °C)
Reaction Time2-4 hours

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-[(methoxycarbonyl)amino]benzoic acid in acetic anhydride.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into ice-water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to afford the desired 2-methoxy-4H-3,1-benzoxazin-4-one.

II. Amide Bond Formation

The carboxylic acid moiety of 2-[(methoxycarbonyl)amino]benzoic acid can be readily converted to a wide range of amides through coupling with primary or secondary amines. This is a fundamental transformation in medicinal chemistry for the generation of compound libraries.

A. Direct Amide Coupling using Coupling Reagents

Modern amide bond formation typically employs coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine under mild conditions.

Mechanistic Insight: Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) can be used to improve efficiency and reduce side reactions.

start 2-[(Methoxycarbonyl)amino]benzoic acid activated O-Acylisourea Intermediate start->activated EDC, HOBt product N-Substituted-2-[(methoxycarbonyl)amino]benzamide activated->product amine Amine (R-NH2) amine->product Nucleophilic Attack

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: EDC/HOBt Mediated Amide Coupling with Benzylamine

This protocol provides a general procedure for the synthesis of an N-benzylamide derivative.

Reagent/ParameterValue
2-[(Methoxycarbonyl)amino]benzoic acid1.95 g (10 mmol)
Benzylamine1.07 g (10 mmol)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)2.11 g (11 mmol)
HOBt (1-Hydroxybenzotriazole)1.49 g (11 mmol)
N,N-Diisopropylethylamine (DIPEA)3.48 mL (20 mmol)
Anhydrous Dichloromethane (DCM)50 mL
Reaction TemperatureRoom Temperature
Reaction Time12-24 hours

Step-by-Step Procedure:

  • To a solution of 2-[(methoxycarbonyl)amino]benzoic acid in anhydrous DCM, add HOBt and DIPEA.

  • Add benzylamine to the mixture and stir for 10 minutes.

  • Add EDC portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

B. Two-Step Amide Coupling via Acyl Chloride

A more traditional, yet highly effective, method for amide bond formation involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an amine.

Mechanistic Insight: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite leaving group to yield the acyl chloride.[1] The highly electrophilic acyl chloride is then readily attacked by an amine.

start 2-[(Methoxycarbonyl)amino]benzoic acid acyl_chloride 2-[(Methoxycarbonyl)amino]benzoyl chloride start->acyl_chloride Thionyl Chloride (SOCl₂) product N-Substituted-2-[(methoxycarbonyl)amino]benzamide acyl_chloride->product amine Amine (R-NH2) amine->product Nucleophilic Acyl Substitution

Caption: Two-step amide coupling via an acyl chloride intermediate.

Protocol 3: Acyl Chloride Formation and Reaction with an Amine

This protocol outlines the synthesis of an amide via an acyl chloride intermediate.

Reagent/ParameterValue
Step 1: Acyl Chloride Formation
2-[(Methoxycarbonyl)amino]benzoic acid1.95 g (10 mmol)
Thionyl Chloride (SOCl₂)5 mL
Catalytic N,N-Dimethylformamide (DMF)1-2 drops
Reaction TemperatureReflux (approx. 76 °C)
Reaction Time2-3 hours
Step 2: Amide Formation
Amine (e.g., Benzylamine)1.07 g (10 mmol)
Triethylamine (Et₃N)2.79 mL (20 mmol)
Anhydrous Dichloromethane (DCM)50 mL
Reaction Temperature0 °C to Room Temperature
Reaction Time1-2 hours

Step-by-Step Procedure:

Step 1: Acyl Chloride Formation

  • In a fume hood, add 2-[(methoxycarbonyl)amino]benzoic acid to a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Carefully add thionyl chloride and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography to yield the desired amide.

III. Esterification

The carboxylic acid group of 2-[(methoxycarbonyl)amino]benzoic acid can be converted to its corresponding esters, which are valuable intermediates and can possess interesting biological properties.

A. Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method.

Mechanistic Insight: The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water yield the ester.[2]

start 2-[(Methoxycarbonyl)amino]benzoic acid protonated Protonated Carboxylic Acid start->protonated H⁺ (cat.) tetrahedral Tetrahedral Intermediate protonated->tetrahedral product Methyl 2-[(methoxycarbonyl)amino]benzoate tetrahedral->product -H₂O, -H⁺ alcohol Methanol (CH₃OH) alcohol->tetrahedral

Caption: Mechanism of Fischer-Speier Esterification.

Protocol 4: Synthesis of Methyl 2-[(methoxycarbonyl)amino]benzoate

This protocol details the synthesis of the methyl ester of the title compound.[3]

Reagent/ParameterValue
2-[(Methoxycarbonyl)amino]benzoic acid1.95 g (10 mmol)
Methanol25 mL
Concentrated Sulfuric Acid0.5 mL (catalytic)
Reaction TemperatureReflux (approx. 65 °C)
Reaction Time4-6 hours

Step-by-Step Procedure:

  • Suspend 2-[(methoxycarbonyl)amino]benzoic acid in methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude ester.

  • Purify the product by recrystallization or column chromatography.

References

  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein J. Org. Chem. 2016, 12, 894–899. Available from: [Link]

  • Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? ResearchGate. Available from: [Link]

  • Preparation method of 5-formyl-2-methoxy methyl benzoate. CN109096107B.
  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. CN1884259A.
  • 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates. EP0063826B1.
  • Preparation method of benzoic acid amide compounds. KR20170003387A.
  • Preparation of Methyl Benzoate. Available from: [Link]

  • Crystal stucture of methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate. Acta Cryst. 2016, E72, 1133–1136. Available from: [Link]

  • Lab5 procedure esterification. Available from: [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Org. Biomol. Chem., 2022,20, 3939-3944. Available from: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules 2024, 29, 274. Available from: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available from: [Link]

  • Preparation of p-aminobenzoyl chloride salts. US3681450A.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. J. Org. Chem. 2019, 84, 23, 15433–15442. Available from: [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. Available from: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Front. Chem., 07 February 2019. Available from: [Link]

  • Experiment : Esterification: The Synthesis of Methyl Benzoat ee. Science Learning Center. Available from: [Link]

  • 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the N-Methoxycarbonylation of 2-Aminobenzoic Acid

Welcome to the Application Support Center. The N-methoxycarbonylation of 2-aminobenzoic acid (anthranilic acid) utilizing methyl chloroformate is a fundamental transformation in the synthesis of pharmaceuticals, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The N-methoxycarbonylation of 2-aminobenzoic acid (anthranilic acid) utilizing methyl chloroformate is a fundamental transformation in the synthesis of pharmaceuticals, including quinazolinones and 1,4-benzodiazepines[1]. However, the bifunctional nature of the ortho-substituted aniline frequently leads to competitive side reactions.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you suppress side reactions and maximize the yield of your target N-carbamate.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am recovering a highly insoluble white precipitate instead of my desired N-methoxycarbonyl derivative. What is this, and why is it forming? A1: You are observing the formation of isatoic anhydride (2H-benzo[d][1,3]oxazine-2,4(1H)-dione). Because the amino and carboxylic acid groups are ortho to each other, the initially formed N-methoxycarbonyl intermediate can undergo rapid intramolecular cyclization. The carboxylate attacks the carbamate carbonyl, eliminating methanol to form a stable benzoxazinedione ring[2]. In fact, reacting anthranilic acid with chloroformates or phosgene is the classical industrial method for synthesizing isatoic anhydride[3], making this the most thermodynamically favored side reaction during N-acylation.

  • Causality & Solution: Cyclization is accelerated by elevated temperatures and acidic or neutral conditions. To prevent this, strictly maintain the reaction temperature between 0–5 °C. Use a biphasic Schotten-Baumann system with sufficient aqueous base (e.g., NaOH) to keep the carboxylic acid deprotonated, which sterically and electronically disfavors the cyclization of the carbamate.

Q2: LC-MS analysis shows a mass corresponding to the addition of two methoxycarbonyl groups (+116 Da). How do I prevent over-acylation? A2: This mass indicates either N,N-bis(methoxycarbonyl)ation or the formation of a mixed carboxylic-carbonic anhydride (O-acylation). Methyl chloroformate is a highly reactive electrophile. If the local concentration of the chloroformate is too high, or if excess equivalents are used, the carboxylate group will competitively attack the reagent to form a mixed anhydride[4].

  • Causality & Solution: The mixed anhydride is highly unstable. It will either hydrolyze back to the acid during aqueous workup or trigger cyclization to isatoic anhydride upon attack by the adjacent amine. Ensure you use exactly 1.05 to 1.10 equivalents of methyl chloroformate. Add the reagent dropwise over an extended period (30–45 minutes) under vigorous stirring to prevent high local concentrations.

Q3: My product is contaminated with methyl 2-aminobenzoate (methyl anthranilate). How did esterification occur? A3: Methyl anthranilate forms when the transient mixed anhydride intermediate reacts with methanol[5]. Methanol is generated in situ from the hydrolysis of unreacted methyl chloroformate or as a byproduct of isatoic anhydride formation.

  • Causality & Solution: Limit the residence time of the mixed anhydride by maintaining a strongly alkaline pH (>9) during the addition phase. High alkalinity rapidly hydrolyzes any transient mixed anhydride back to the carboxylate before esterification can occur.

Part 2: Pathway Visualization

The following diagram illustrates the competitive pathways during the methoxycarbonylation of 2-aminobenzoic acid.

ReactionPathway AA 2-Aminobenzoic Acid (Anthranilic Acid) N_Acyl N-Methoxycarbonyl- 2-aminobenzoic acid (Desired Product) AA->N_Acyl Methyl Chloroformate NaOH (pH > 9), 0-5°C Mixed Mixed Anhydride Intermediate AA->Mixed Excess MCF O-Acylation Isatoic Isatoic Anhydride (Major Side Product) N_Acyl->Isatoic Intramolecular Cyclization (-MeOH)[Heat/Acid] Mixed->Isatoic Amine Attack (-MeOH, -CO2)

Reaction pathway of 2-aminobenzoic acid methoxycarbonylation and competitive isatoic anhydride formation.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes how different reaction parameters influence the product distribution. Notice how the choice of base and temperature directly dictates the causality of the side reactions.

Reaction ConditionsEquivalents (MCF)pH ProfileYield: Desired ProductYield: Isatoic AnhydrideYield: Mixed Anhydride / Ester
Aqueous NaOH, 0–5 °C 1.05Strictly > 9> 85% < 5%< 2%
Aqueous NaOH, 25 °C1.05Strictly > 960%30%< 2%
Pyridine / DCM, 25 °C1.20Weakly Basic20%70%5%
Aqueous Na₂CO₃, 0–5 °C2.508 - 940%40%15%

Part 4: Validated Experimental Protocol

To ensure a self-validating system that suppresses the side reactions detailed above, utilize the following optimized Schotten-Baumann methodology.

Step-by-Step Methodology: Optimized N-Methoxycarbonylation

  • Preparation & Deprotonation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzoic acid (13.7 g, 100 mmol) in 100 mL of 2 M aqueous NaOH (200 mmol).

    • Scientific Rationale: The 2.0 equivalents of NaOH serve a dual purpose. First, they ensure complete deprotonation of the carboxylic acid, forming the water-soluble sodium anthranilate. Second, they provide a 1.0 equivalent buffer to neutralize the HCl generated during the acylation, preventing the amine from protonating and losing its nucleophilicity.

  • Thermal Control: Immerse the flask in an ice-water bath and allow the solution to cool to strictly 0–5 °C.

    • Scientific Rationale: Lowering the thermal energy suppresses the activation energy required for the intramolecular cyclization to isatoic anhydride.

  • Controlled Acylation: Vigorously stir the solution (an overhead stirrer is recommended for larger scales) and add methyl chloroformate (8.1 mL, 105 mmol) dropwise over 45 minutes using an addition funnel.

    • Scientific Rationale: Vigorous stirring maximizes the interfacial surface area of the biphasic system. Dropwise addition prevents localized depletion of the base, maintaining the pH > 9 and minimizing the formation of the mixed anhydride.

  • Maturation: Allow the reaction to stir for an additional 1 hour at 0–5 °C to ensure complete conversion.

  • Isolation: Slowly acidify the cold reaction mixture to pH 2.0 using 6 M HCl.

    • Scientific Rationale: Acidification protonates the carboxylate, causing the desired N-methoxycarbonyl-2-aminobenzoic acid to precipitate out of the aqueous phase.

  • Purification: Filter the resulting white precipitate under vacuum. Wash the filter cake with 3 x 50 mL of ice-cold distilled water to remove residual salts and trace methanol. Dry under a vacuum at 40 °C to a constant weight.

Part 5: References

  • Guidechem. "What are the applications and preparation methods of Isatoic Anhydride?" Guidechem Encyclopedia. Available at:

  • Google Patents. "Preparation of isatoic anhydrides (US4316020A)." Google Patents. Available at:

  • National Institutes of Health (NIH). "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines." PMC. Available at:

  • ChemicalBook. "Methyl anthranilate CAS#: 134-20-3." ChemicalBook. Available at:

  • RSC Publishing. "An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance." Royal Society of Chemistry. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-[(Methoxycarbonyl)amino]benzoic Acid Preparation

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting the synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid (also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting the synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid (also known as N-(methoxycarbonyl)anthranilic acid, CAS: 6268-38-8)[1].

The preparation typically involves the N-acylation of anthranilic acid using methyl chloroformate. While this Schotten-Baumann-type reaction appears straightforward, researchers frequently encounter low yields (<40%) due to competing side reactions, improper pH control, and isolation failures. This guide provides a self-validating mechanistic framework to diagnose and resolve these issues.

Frequently Asked Questions (Troubleshooting Causality)

Q1: Why is my yield consistently below 40%, accompanied by heavy gas evolution during the reaction?

Cause: You are observing the hydrolysis of methyl chloroformate . Methyl chloroformate is a highly reactive, moisture-sensitive electrophile. If the reaction pH exceeds 10.0, or if the reagent is added too rapidly in an aqueous system, the hydroxide ions outcompete the amine nucleophile. This hydrolyzes the chloroformate into methanol, hydrochloric acid, and carbon dioxide (the gas you observe). Solution: Maintain the pH strictly between 8.0 and 9.0 . Transitioning from a purely aqueous system to a biphasic solvent system (e.g., Ethyl Acetate/Water) limits the exposure of unreacted methyl chloroformate to the aqueous base, significantly reducing hydrolysis.

Q2: I am detecting a major byproduct by HPLC/TLC that lacks a carboxylic acid proton. What is it, and how do I prevent it?

Cause: The byproduct is likely Isatoic Anhydride (1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione or its unmethylated analog)[2]. Anthranilic acid derivatives have a strong propensity to undergo intramolecular cyclization when reacted with chloroformates or phosgene derivatives[3]. If the reaction is allowed to warm above 10 °C, or if an excess of methyl chloroformate is used without adequate base, the intermediate N-methoxycarbonylanthranilic acid undergoes intramolecular nucleophilic attack by the carboxylate, ejecting methanol and forming the cyclic isatoic anhydride[4]. Solution: Strict thermal control is non-negotiable. Keep the reaction at 0–5 °C during the entire addition phase. Furthermore, ensure that the base is sufficient to keep the carboxylic acid deprotonated, but do not heat the mixture during workup.

Q3: My reaction stalls halfway, and a white precipitate forms before acidification. Why?

Cause: The reaction generates hydrochloric acid (HCl) as a stoichiometric byproduct. If your buffer or base capacity is exhausted, the pH will drop below 5.0. At this pH, unreacted anthranilic acid protonates to its zwitterionic form and precipitates out of solution, rendering the amine unreactive. Solution: Implement continuous pH monitoring. Use a pH meter or indicator paper and add 2M NaOH dropwise concurrently with the methyl chloroformate to ensure the pH never drops below 7.5.

Q4: The reaction seems successful by LC-MS, but I lose most of my product during crystallization/workup. It often "oils out."

Cause: 2-[(Methoxycarbonyl)amino]benzoic acid is highly soluble in basic water but insoluble in acidic water. However, if you acidify the aqueous layer too rapidly or at ambient temperature, the product precipitates as a sticky oil that traps impurities (including unreacted starting material and isatoic anhydride). Solution: Perform a pre-wash of the basic aqueous layer with an organic solvent (like dichloromethane or ethyl acetate) before acidification. This extracts the neutral isatoic anhydride byproduct. Then, chill the aqueous layer to 0 °C and acidify slowly with 2M HCl under vigorous stirring to induce the formation of distinct crystals rather than an oil.

Quantitative Data: Solvent & Base System Comparison

To optimize your synthesis, compare the empirical outcomes of different reaction environments. The biphasic system is the recommended standard for maximizing yield and purity.

Reaction SystemReagentsTypical YieldMajor ByproductCausality / Notes
Aqueous (Schotten-Baumann) NaOH (aq), H₂O35 - 50%Methanol / CO₂High rate of chloroformate hydrolysis due to direct exposure to OH⁻.
Biphasic (Recommended) Na₂CO₃ (aq), EtOAc85 - 92% Trace Isatoic AnhydrideEtOAc shields the electrophile from bulk water. Na₂CO₃ buffers pH ideally (~8.5).
Anhydrous Organic Pyridine, DCM60 - 70%Isatoic AnhydrideLack of water prevents hydrolysis, but promotes cyclization to isatoic anhydride[4].

Mechanistic & Troubleshooting Visualizations

Reaction Pathways & Competing Mechanisms

The following diagram illustrates the chemical causality between your reaction conditions and the resulting products.

ReactionPathways AA Anthranilic Acid + Methyl Chloroformate Product 2-[(Methoxycarbonyl)amino] benzoic acid (Desired Product) AA->Product Na2CO3, pH 8-9 0-5 °C (Biphasic) Hydrolysis Methanol + CO2 + HCl (Hydrolysis Byproduct) AA->Hydrolysis High pH (>10) Rapid Addition Isatoic Isatoic Anhydride (Cyclization Byproduct) AA->Isatoic Anhydrous conditions Excess Reagent Product->Isatoic Heat (>20 °C) Acidic Cyclization

Caption: Mechanistic pathways showing the desired carbamate formation versus competing hydrolysis and cyclization.

Step-by-Step Troubleshooting Workflow

Use this decision tree during your in-process controls (IPC) to dynamically rescue a failing reaction.

Troubleshooting Start Low Yield or Reaction Stall Detected CheckGas Is there excessive gas evolution (CO2)? Start->CheckGas GasYes Hydrolysis Occurring Action: Lower pH to 8-9, cool to 0-5 °C CheckGas->GasYes Yes CheckByprod Is a neutral byproduct visible on TLC/HPLC? CheckGas->CheckByprod No ByprodYes Isatoic Anhydride Formation Action: Stop heating, extract with EtOAc before acidification CheckByprod->ByprodYes Yes CheckPrecip Did starting material precipitate mid-reaction? CheckByprod->CheckPrecip No PrecipYes pH Dropped Too Low (<5) Action: Add 2M NaOH continuously to maintain pH > 7.5 CheckPrecip->PrecipYes Yes

Caption: Diagnostic workflow for identifying and correcting mid-reaction failures in real-time.

Optimized Experimental Protocol (Self-Validating Biphasic Method)

This protocol is designed as a self-validating system: the biphasic nature naturally regulates the exposure of the electrophile, while the pre-acidification organic wash guarantees the removal of the specific isatoic anhydride byproduct discussed above.

Reagents:

  • Anthranilic acid: 1.0 eq (13.7 g, 100 mmol)

  • Methyl chloroformate: 1.1 eq (10.4 g, 110 mmol)

  • Sodium carbonate (Na₂CO₃): 1.5 eq (15.9 g, 150 mmol)

  • Solvents: Water (100 mL), Ethyl Acetate (100 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve Na₂CO₃ (15.9 g) in 100 mL of deionized water in a 500 mL round-bottom flask. Add anthranilic acid (13.7 g) and stir until completely dissolved (the solution should be clear and mildly basic).

  • Biphasic Setup: Add 100 mL of Ethyl Acetate to the flask. This creates the protective organic layer for the electrophile.

  • Thermal Control: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate strictly to 0–5 °C .

  • Electrophile Addition: Load methyl chloroformate (10.4 g) into an addition funnel. Add dropwise over 30–45 minutes under vigorous stirring (to ensure emulsion). Self-Validation Check: Vigorous stirring is required so the chloroformate reacts at the phase boundary before it can hydrolyze in the bulk water.

  • Reaction Maturation: Once addition is complete, maintain stirring at 0–5 °C for 2 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Byproduct Purge (Critical Step): Transfer the mixture to a separatory funnel. Separate the layers. Discard the organic layer (this layer contains the unreacted methyl chloroformate and the neutral Isatoic Anhydride byproduct). Wash the aqueous layer with an additional 50 mL of fresh Ethyl Acetate and discard the organic phase again.

  • Controlled Precipitation: Transfer the purified aqueous layer back to an ice bath. While stirring vigorously, add 2M HCl dropwise until the pH reaches 2.0 to 3.0 . The product, 2-[(Methoxycarbonyl)amino]benzoic acid, will precipitate as a white/off-white crystalline solid.

  • Isolation: Filter the solid via vacuum filtration, wash with ice-cold water (2 x 20 mL) to remove residual salts, and dry under vacuum at 40 °C to constant weight.

References

  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Source: MDPI URL:[Link]

  • Method for preparing N-methyl isatoic anhydride (Patent CN103450107A)

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 2-[(Methoxycarbonyl)amino]benzoic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when synthesizing and purifying 2-[(Methoxycarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when synthesizing and purifying 2-[(Methoxycarbonyl)amino]benzoic acid (also known as N-methoxycarbonylanthranilic acid).

This molecule is widely recognized both as a critical protected building block in pharmaceutical synthesis and as a primary degradation product (DP7) of indigoid dyes [1]. Because its synthesis typically involves the reaction of anthranilic acid with methyl chloroformate under Schotten-Baumann conditions [2], researchers frequently struggle with co-precipitation, carbamate hydrolysis, and the formation of cyclic anhydrides.

This guide synthesizes field-proven methodologies with mechanistic causality to ensure your purification workflows are robust, reproducible, and self-validating.

Part 1: Quantitative Impurity Profiling

To purify a molecule, you must first understand the electronic and structural differences between the product and its impurities. The introduction of the methoxycarbonyl group delocalizes the nitrogen lone pair, completely stripping the amine of its basicity. This fundamental shift from an amphoteric starting material to a monoprotic product dictates our entire purification strategy.

Table 1: Physicochemical Comparison of Reaction Components

CompoundChemical NatureApprox. pKaSolubility (pH 9-10)Solubility (pH 4.0)Solubility (pH 1.0)
2-[(Methoxycarbonyl)amino]benzoic acid Monoprotic Acid4.0High (Sodium salt)Low (Precipitates) Low (Neutral)
Anthranilic Acid (Starting Material)Amphoteric2.1 (NH3+), 4.9 (COOH)High (Sodium salt)Moderate (Zwitterion)High (Cationic)
Isatoic Anhydride (Byproduct)Neutral ElectrophileN/AHydrolyzes rapidlyLow (Extractable)Low (Extractable)
Dimethyl 2-[(methoxycarbonyl)amino]benzoate Neutral EsterN/ALow (Extractable)Low (Extractable)Low (Extractable)
Part 2: Troubleshooting FAQs

Q1: During the acidic workup of my Schotten-Baumann reaction, my product heavily co-precipitates with unreacted anthranilic acid. How do I separate them? A1: This is the most common failure point and is caused by over-acidification. Anthranilic acid is amphoteric. If you drop the pH of your aqueous phase below 2.0, the carboxylate group of the unreacted anthranilic acid protonates, leaving a positively charged anilinium ion that pairs with chloride, or forms a neutral zwitterion that crashes out of solution alongside your product. The Solution: Utilize a pH-gradient precipitation . Carefully acidify your alkaline reaction mixture to exactly pH 4.0 to 4.5 . At this pH, your product (pKa ~4.0) is sufficiently protonated to precipitate, while anthranilic acid (pKa ~4.9) remains partially ionized and highly soluble in the aqueous phase.

Q2: I am observing a significant amount of a neutral, highly organic-soluble byproduct on my TLC. What is it, and how do I remove it? A2: You are likely observing either isatoic anhydride (formed via the intramolecular nucleophilic attack of the carboxylate onto the newly formed carbamate carbonyl) or the methyl ester derivative (caused by over-alkylation with excess methyl chloroformate). The Solution: Because these byproducts lack an ionizable proton, they cannot form water-soluble sodium salts. Before you acidify your reaction mixture to precipitate your product, perform an organic wash (using Ethyl Acetate or Dichloromethane) while the aqueous phase is still at pH 9-10. This self-validating step strips all neutral impurities, ensuring that the only material left to precipitate upon acidification is your pure target acid.

Q3: My LC-MS analysis shows that my purified product is slowly degrading back into anthranilic acid. Why is the carbamate group unstable? A3: Carbamates are generally stable, but the N-methoxycarbonyl group on an electron-rich aromatic ring can undergo hydrolysis if subjected to prolonged exposure to strong aqueous bases (pH > 12) or strong acids (pH < 1) at elevated temperatures [1]. The Solution: Do not use excessive heat during the drying phase. Dry the purified product in a vacuum oven at a maximum of 45°C. Furthermore, ensure that your alkaline dissolution steps do not exceed pH 10 and are performed at room temperature or below.

Part 3: Visualized Purification Workflow

The following logic diagram maps the causality of the pH-controlled selective precipitation method.

PurificationWorkflow Start Crude Reaction Mixture (Product + Anthranilic Acid + Neutrals) Step1 Alkaline Dissolution Adjust to pH 9-10 with NaOH(aq) Start->Step1 State1 Acids become soluble sodium salts. Neutrals remain insoluble. Step1->State1 Step2 Organic Extraction Wash with EtOAc (Discard Organic) State1->Step2 State2 Aqueous phase now contains ONLY Product & Anthranilic Acid Step2->State2 Step3 Careful Acidification Dropwise 1M HCl to pH 4.0 - 4.5 State2->Step3 State3 Product Precipitates (Selective Isolation) Step3->State3 Warning WARNING: Avoid pH < 2.0 Anthranilic Acid will co-precipitate Step3->Warning If over-acidified Step4 Vacuum Filtration & Cold Water Wash State3->Step4 End Pure 2-[(Methoxycarbonyl)amino] benzoic acid Step4->End

Figure 1: pH-controlled selective precipitation workflow for optimal purity.

Part 4: Step-by-Step Experimental Methodologies
Protocol A: pH-Gradient Selective Extraction (Primary Purification)

This protocol acts as a self-validating system: the physical state of the mixture at each specific pH confirms the success of the step.

  • Alkaline Quench: Transfer the crude reaction mixture to a beaker. Slowly add 2M NaOH (aq) while stirring until the pH reaches 9.5–10.0 (Verify with a calibrated pH meter). The target molecule and unreacted anthranilic acid will dissolve into the aqueous phase.

  • Neutral Impurity Removal: Transfer the aqueous solution to a separatory funnel. Extract twice with equal volumes of Ethyl Acetate (EtOAc). Retain the bottom aqueous layer. Validation: Spot the organic layer on a TLC plate (Hexanes:EtOAc 1:1); the presence of UV-active spots confirms the successful removal of neutral byproducts like isatoic anhydride.

  • Selective Precipitation: Return the aqueous layer to an ice bath and stir vigorously. Add 1M HCl dropwise. Monitor the pH continuously. Stop the addition the moment the pH stabilizes between 4.0 and 4.5 . A dense white precipitate of 2-[(Methoxycarbonyl)amino]benzoic acid will form.

  • Isolation: Stir the suspension at 0–5°C for 30 minutes to ensure complete crystallization. Isolate the solid via vacuum filtration. Wash the filter cake with ice-cold distilled water (2 x 20 mL) to remove any residual soluble anthranilic acid.

  • Drying: Dry the solid in a vacuum desiccator over anhydrous calcium chloride or in a vacuum oven at 40°C overnight.

Protocol B: Binary Solvent Recrystallization (Polishing Step)

If LC-MS or NMR indicates trace impurities (<2%), use this protocol to achieve >99.5% purity.

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimum amount of boiling Ethanol (approx. 5-8 mL per gram of product) until the solid is completely dissolved.

  • Hot Filtration: If any insoluble particulates remain, perform a rapid hot gravity filtration.

  • Anti-Solvent Addition: While the ethanol solution is still hot (60°C), add hot distilled water dropwise until the solution just becomes cloudy (the cloud point). Add one single drop of ethanol to clear the solution.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a refrigerator (4°C) for an additional 2 hours. Causality: The slow cooling gradient allows the target molecules to form a highly ordered crystal lattice, excluding trace impurities into the mother liquor.

  • Collection: Filter the crystals under vacuum, wash with a minimal amount of ice-cold 1:1 Ethanol/Water, and dry under a high vacuum.

References
  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. MDPI.
  • Preparation of protected N‐HCAs‐α‐amino acids.
Optimization

preventing the formation of byproducts in 2-[(Methoxycarbonyl)amino]benzoic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the synthesis of 2-[(Methoxycarbonyl)amino]benzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid (also known as N-methoxycarbonyl-anthranilic acid).

This reaction typically relies on the Schotten-Baumann acylation of anthranilic acid using methyl chloroformate (MCF). While seemingly straightforward, subtle deviations in temperature, stoichiometry, or pH can trigger a cascade of competing side reactions. This guide will provide you with the causal logic behind these failures and a self-validating protocol to ensure high-purity yields.

Mechanistic Pathway & Byproduct Logic

To troubleshoot effectively, we must first understand the competing kinetic pathways in the reaction vessel. The diagram below illustrates how deviations from optimal conditions divert the starting material into three primary byproduct streams.

Mechanism AA Anthranilic Acid (Starting Material) Product 2-[(Methoxycarbonyl)amino] benzoic acid AA->Product + MCF, Na2CO3 (0-5°C) MixedAnhydride Mixed Anhydride (Intermediate) AA->MixedAnhydride + MCF (Excess) IsoAnhydride Isatoic Anhydride (Cyclization Byproduct) Product->IsoAnhydride Heat / Acidic (- MeOH) Ester Methyl Ester (Ester Byproduct) MixedAnhydride->Ester + MeOH

Mechanistic pathways of main product synthesis versus byproduct formation.

Troubleshooting FAQs

Q: Why is my reaction yielding significant amounts of isatoic anhydride instead of the desired N-acylated product? A: Isatoic anhydride is a classic degradation and cyclization byproduct of N-alkoxycarbonyl anthranilic acids[1]. This occurs via an intramolecular nucleophilic acyl substitution where the ortho-carboxylic acid (or carboxylate) attacks the carbamate carbonyl, eliminating methanol. Causality: This cyclization has a higher activation energy than the initial N-acylation. It is highly temperature-dependent and is accelerated by thermal stress or acidic conditions during workup. Solution: Maintain the reaction temperature strictly between 0–5 °C during the electrophile addition. Never use heat to speed up the dissolution of the crude product during isolation.

Q: LC-MS analysis of my crude mixture shows a +14 Da mass shift (m/z 209) relative to the desired product (m/z 195). What is this impurity? A: This mass shift corresponds to methyl 2-[(methoxycarbonyl)amino]benzoate, an esterification byproduct. Chloroformates are highly reactive toward carboxylic acids, forming unstable mixed anhydrides[2]. If the reaction is run with an excess of methyl chloroformate or if the temperature rises, the carboxyl group of anthranilic acid forms a mixed anhydride intermediate[3]. This intermediate subsequently reacts with adventitious methanol (often present as a stabilizer in chloroformate reagents or formed via its hydrolysis) to yield the methyl ester. Solution: Strictly control the stoichiometry of methyl chloroformate to 1.05 equivalents and ensure vigorous stirring in a biphasic or aqueous system to favor the kinetics of N-acylation over O-acylation.

Q: I am observing N,N-bis(methoxycarbonyl)anthranilic acid (over-acylation). How do I prevent this? A: Over-acylation occurs when the secondary amine of the newly formed carbamate acts as a nucleophile and attacks a second molecule of methyl chloroformate. Causality: This is almost always caused by using a base that is too strong (like NaOH). Strong bases fully deprotonate the carbamate nitrogen (which has a lowered pKa due to the electron-withdrawing ester group), rendering it highly nucleophilic. Solution: Use a milder base such as sodium carbonate (Na₂CO₃). Na₂CO₃ maintains the pH around 9–10, which is basic enough to keep the primary amine of anthranilic acid reactive and scavenge the HCl byproduct, but not strong enough to significantly deprotonate the resulting carbamate.

Quantitative Byproduct Profiling

The table below summarizes the quantitative impact of deviating from the optimal parameters. Use this matrix to reverse-engineer the cause of your specific byproduct profile.

Reaction ConditionBase SystemTemp (°C)MCF (eq.)Desired Product (%)Isatoic Anhydride (%)Mixed Anhydride / Ester (%)Bis-acylated (%)
Optimized Protocol Na₂CO₃ (aq)0–51.05> 95.0 < 1.0< 1.0< 1.0
Thermal Stress Na₂CO₃ (aq)25 (RT)1.0575.5 15.08.01.5
Excess Electrophile Na₂CO₃ (aq)0–52.5060.0 5.05.030.0
Strong Base NaOH (aq)0–51.0580.0 10.05.05.0
Organic Base Pyridine25 (RT)1.1065.0 20.010.05.0

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this optimized step-by-step workflow. Each step contains a built-in validation check to confirm the reaction is proceeding correctly before moving forward.

Step 1: Preparation of the Aqueous Base Dissolve 1.0 equivalent of anthranilic acid in a 10% w/v aqueous solution of sodium carbonate (Na₂CO₃) (approx. 2.5 equivalents of base). Validation Check: The solution must be completely transparent. If undissolved solid remains, the pH is too low. The target pH is 9–10.

Step 2: Thermal Control Transfer the reaction flask to an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C.

Step 3: Electrophile Addition Slowly add 1.05 equivalents of methyl chloroformate dropwise over 30 minutes using an addition funnel. Maintain vigorous mechanical stirring. Validation Check: The internal temperature must not exceed 5 °C during the addition. A transient white cloudiness may appear as the product begins to form as a sodium salt.

Step 4: Reaction Maturation Stir the mixture at 0–5 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (approx. 20 °C) for exactly 2 hours to ensure complete consumption of the chloroformate.

Step 5: Controlled Precipitation Cool the mixture back to 0–5 °C. Carefully acidify the solution by the dropwise addition of 2M HCl until the pH reaches 2–3. Validation Check: A thick, voluminous white precipitate of the desired 2-[(Methoxycarbonyl)amino]benzoic acid will form. Do not acidify below pH 1, as extreme acidic conditions can catalyze the cyclization to isatoic anhydride.

Step 6: Isolation Filter the precipitate under vacuum, wash thoroughly with ice-cold distilled water to remove inorganic salts (NaCl, unreacted Na₂CO₃), and dry in a vacuum desiccator over silica gel.

Workflow Step1 1. Dissolve Anthranilic Acid in aq. Na2CO3 (pH 9-10) Step2 2. Cool to 0-5 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise addition of Methyl Chloroformate (1.05 eq) Step2->Step3 Maintain < 5°C Step4 4. Stir at 0-5 °C for 1h, then RT for 2h Step3->Step4 Monitor pH Step5 5. Acidify with 2M HCl to pH 2-3 (Precipitation) Step4->Step5 Ice cooling Step6 6. Filter, Wash & Dry (Vacuum Desiccator) Step5->Step6 Collect Product

Step-by-step optimized Schotten-Baumann workflow for byproduct prevention.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(Methoxycarbonyl)amino]benzoic Acid

Welcome to the technical support center for the synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reaction temperature and troubleshooting common issues encountered during this synthesis. Our approach is grounded in established chemical principles to ensure the reliability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 2-[(Methoxycarbonyl)amino]benzoic acid, and why is temperature a critical parameter?

A1: The most common and direct method for synthesizing 2-[(Methoxycarbonyl)amino]benzoic acid is the N-acylation of 2-aminobenzoic acid with methyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Temperature is a critical parameter for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of N-acylation increases with temperature.

  • Side Reactions: Higher temperatures can promote undesirable side reactions, such as the formation of urethanes or other impurities. Conversely, a temperature that is too low may lead to an impractically slow reaction rate.[1][2]

  • Reagent Stability: Methyl chloroformate can be susceptible to decomposition at elevated temperatures, which can reduce yield and introduce impurities.[3][4]

Q2: What are the expected signs of a successful reaction?

A2: A successful reaction can be monitored by Thin Layer Chromatography (TLC), which should show the consumption of the 2-aminobenzoic acid starting material and the appearance of a new spot corresponding to the product.[5] The reaction mixture may also show the precipitation of the product or its salt, depending on the solvent and base used.

Q3: My reaction is sluggish or incomplete. What are the first troubleshooting steps I should take regarding temperature?

A3: If the reaction is proceeding slowly, a cautious and incremental increase in temperature may be warranted. However, before adjusting the temperature, ensure that other parameters are optimal, such as the quality of reagents, proper stoichiometry, and efficient stirring. A slight increase in temperature, for example from 0 °C to room temperature, can significantly enhance the reaction rate without necessarily inducing side reactions.

Q4: I am observing significant impurity formation. How can temperature manipulation help?

A4: The formation of impurities is often linked to excessive reaction temperatures.[1] If you are observing byproducts, it is advisable to run the reaction at a lower temperature. Cooling the reaction to 0-5 °C can help to control the reactivity of methyl chloroformate and minimize the formation of undesired products.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Reaction temperature is too low , leading to an incomplete reaction. 2. Decomposition of methyl chloroformate due to excessively high temperatures. 3. Poor quality of reagents , particularly the methyl chloroformate.1. Gradually increase the reaction temperature, monitoring the progress by TLC. A common starting point is 0-5 °C, with a gradual warm-up to room temperature. 2. Perform the reaction at a lower temperature (e.g., 0 °C) and add the methyl chloroformate dropwise to control any exotherm. 3. Use freshly opened or purified methyl chloroformate.
Formation of a Dark-Colored Product 1. Reaction temperature is too high , leading to decomposition of starting materials or product. 2. Oxidation of the amino group , which can be exacerbated by heat.1. Maintain a lower reaction temperature throughout the addition and stirring phases. 2. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]
Product is Difficult to Purify 1. Presence of unreacted starting material due to incomplete reaction. 2. Formation of side products due to suboptimal temperature control.1. Ensure the reaction goes to completion by adjusting the reaction time or cautiously increasing the temperature. 2. Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., 0 °C, 15 °C, and 25 °C) to find the best balance between reaction rate and purity.
Inconsistent Results 1. Poor temperature control leading to variable reaction conditions. 2. Inconsistent quality of starting materials. 1. Use a temperature-controlled reaction setup (e.g., an ice bath or a cryostat) to maintain a consistent temperature. 2. Ensure the purity of 2-aminobenzoic acid and methyl chloroformate is consistent across batches.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a method for determining the optimal reaction temperature for the synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid.

Materials:

  • 2-Aminobenzoic acid

  • Methyl chloroformate

  • Sodium bicarbonate (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Stir plate and magnetic stir bars

  • Round bottom flasks

  • Ice bath

  • Thermometer or temperature probe

Procedure:

  • Reaction Setup: Set up three identical reactions in parallel. In each round bottom flask, dissolve 2-aminobenzoic acid (1.0 eq) and sodium bicarbonate (1.5 eq) in dichloromethane.

  • Temperature Control:

    • Reaction A: Place the flask in an ice bath and maintain the temperature at 0-5 °C.

    • Reaction B: Allow the flask to stir at ambient room temperature (e.g., 20-25 °C).

    • Reaction C: Gently warm the flask to 35-40 °C using a water bath.

  • Reagent Addition: Slowly add methyl chloroformate (1.1 eq) dropwise to each flask over 15-20 minutes, ensuring the temperature remains constant in each setup.

  • Reaction Monitoring: Stir the reactions for 2-4 hours, monitoring the progress by TLC every 30 minutes.

  • Work-up: Once the starting material is consumed (as indicated by TLC), quench the reactions with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction for yield and purity (e.g., by NMR or LC-MS) to determine the optimal temperature.

Hypothetical Data Presentation
Reaction Temperature (°C)Reaction Time (h)Crude Yield (%)Purity (%)Observations
0-548598Clean reaction, slow but steady conversion.
20-2529295Faster reaction, minor impurities observed.
35-4018880Rapid reaction, significant byproduct formation and discoloration.

Visualizing the Process

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants A 2-Aminobenzoic Acid D 2-[(Methoxycarbonyl)amino]benzoic acid A->D + B Methyl Chloroformate B->D + E HCl B->E Byproduct C Base (e.g., NaHCO3) F Salt (e.g., NaCl) + H2O + CO2 C->F Neutralizes HCl

Caption: Synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurities Observed check_temp Is Temperature Controlled? start->check_temp implement_control Implement Strict Temperature Control (e.g., Ice Bath) check_temp->implement_control No is_temp_high Is Reaction Temperature > 25°C? check_temp->is_temp_high Yes implement_control->is_temp_high lower_temp Lower Temperature to 0-5°C is_temp_high->lower_temp Yes is_temp_low Is Reaction Sluggish at Low Temp? is_temp_high->is_temp_low No lower_temp->is_temp_low increase_time Increase Reaction Time is_temp_low->increase_time No gradual_warmup Allow Gradual Warming to Room Temp is_temp_low->gradual_warmup Yes end Optimized Reaction increase_time->end gradual_warmup->end

Caption: Troubleshooting workflow for temperature optimization.

References

  • Abdellah, B., et al. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. SciSpace. Available at: [Link]

  • PrepChem. (n.d.). Preparation of methyl chloroformate. Available at: [Link]

  • Schaefer, J., et al. (2022). Crystal structure of methyl chloroformate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of 2-[(Methoxycarbonyl)amino]benzoic Acid

Welcome to the Technical Support Center for 2-[(Methoxycarbonyl)amino]benzoic acid (commonly referred to as N-methoxycarbonylanthranilic acid). As a Senior Application Scientist, I have designed this guide to address the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[(Methoxycarbonyl)amino]benzoic acid (commonly referred to as N-methoxycarbonylanthranilic acid). As a Senior Application Scientist, I have designed this guide to address the specific stability challenges and degradation artifacts associated with this compound.

Whether you are synthesizing this molecule as an active pharmaceutical intermediate or analyzing it as a known degradation product of indigoid dyes[1], understanding its intrinsic chemical reactivity is critical. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your experimental data.

Section 1: Mechanistic Troubleshooting & Degradation Pathways

Q1: Why does my 2-[(Methoxycarbonyl)amino]benzoic acid sample degrade rapidly into multiple peaks during aqueous formulation, even at neutral pH?

A1: The inherent instability of this compound in aqueous environments is driven by its specific molecular geometry. Unlike standard aliphatic carbamates, which are relatively stable at neutral pH, 2-[(Methoxycarbonyl)amino]benzoic acid features a carboxylic acid group in the ortho position relative to the carbamate linkage.

When the carboxylic acid is ionized (which occurs readily at neutral pH), the resulting carboxylate oxyanion acts as a highly effective internal nucleophile. This triggers a rapid intramolecular cyclization , where the oxyanion attacks the carbamate carbonyl carbon, expelling methanol and forming isatoic anhydride [2]. This cyclization is remarkably fast and remains pH-independent over a wide range (pH 5 to 11) because the rate-determining step relies on the proximity of the internal nucleophile rather than external hydroxide ions[2]. Subsequently, isatoic anhydride can undergo further hydrolysis to yield anthranilic acid and carbon dioxide.

DegradationPathways A 2-[(Methoxycarbonyl)amino] benzoic acid B Isatoic Anhydride (Cyclization Product) A->B Intramolecular Cyclization (-MeOH) C Anthranilic Acid (Hydrolysis Product) A->C Direct Hydrolysis (+H2O) D Methanol A->D Byproduct B->C Ring-Opening Hydrolysis (+H2O, -CO2) E CO2 B->E Byproduct

Fig 1: Primary degradation pathways of 2-[(Methoxycarbonyl)amino]benzoic acid.

Q2: How do different pH conditions alter the degradation profile, and how can I mitigate this during experiments?

A2: The degradation mechanism shifts depending on the protonation state of the ortho-carboxylic acid and the concentration of external nucleophiles. To prevent degradation, you must control the pH to suppress both the internal cyclization and bimolecular hydrolysis.

Table 1: Stability Profile of 2-[(Methoxycarbonyl)amino]benzoic Acid Across pH Ranges

pH RangePrimary Degradation MechanismDominant Degradation ProductRelative KineticsPreventive Action
< 3.0 Acid-catalyzed bimolecular hydrolysisAnthranilic AcidModerate (Hours)Maintain cold storage (4°C); analyze promptly.
5.0 - 11.0 Intramolecular cyclization via oxyanionIsatoic AnhydrideRapid (Minutes)Avoid aqueous buffering in this range; quench with acid.
> 11.0 Base-catalyzed bimolecular hydrolysisAnthranilic AcidVery Rapid (Seconds)Do not expose to strong bases during extraction.

Section 2: Experimental Workflows & Protocols

Q3: How can I accurately quantify the intact compound without inducing artifactual degradation during LC-MS analysis?

A3: To achieve a self-validating analytical system, your protocol must arrest the intramolecular cyclization immediately upon sampling. Furthermore, you must track both the parent compound and its degradants (isatoic anhydride and anthranilic acid) to ensure mass balance. We recommend a strictly controlled low-pH UHPLC-MS/MS workflow. By maintaining a highly acidic environment, the ortho-carboxylate remains protonated, neutralizing its nucleophilicity and stabilizing the carbamate linkage[2].

AnalyticalWorkflow S1 1. Sample Aliquoting (Transfer to amber vial) S2 2. Acidic Quenching (Add 0.1% Formic Acid) S1->S2 S3 3. Centrifugation (14,000 x g, 10 min) S2->S3 S4 4. UHPLC Separation (C18 Column, Gradient) S3->S4 S5 5. MS/MS Detection (MRM Mode) S4->S5 S6 6. Data Integration (Quantify Intact & Degradants) S5->S6

Fig 2: Self-validating UHPLC-MS/MS workflow for stability monitoring.

Step-by-Step Methodology: Self-Validating UHPLC-MS/MS Protocol
  • Sample Aliquoting: Transfer 50 µL of the experimental sample into an amber autosampler vial.

    • Causality: 2-[(Methoxycarbonyl)amino]benzoic acid is a known terminal photodegradation product[1]; amber vials prevent concurrent radical-mediated photolytic breakdown during the queue time.

  • Acidic Quenching (Critical Step): Immediately add 150 µL of ice-cold quenching solution (Acetonitrile containing 0.1% Formic Acid).

    • Causality: The organic solvent precipitates matrix proteins, while the formic acid drops the pH below the pKa of the carboxylic acid. This protonates the carboxylate, preventing it from acting as an internal nucleophile and halting the cyclization to isatoic anhydride[2].

  • Centrifugation: Spin the quenched sample at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The acidic mobile phase ensures the analyte remains protonated and structurally stable throughout transit in the column.

  • MS/MS Detection: Monitor transitions in Multiple Reaction Monitoring (MRM) mode. You must track the parent mass alongside the specific transitions for isatoic anhydride and anthranilic acid.

  • Mass Balance Validation: Calculate the molar sum of the parent compound and its degradants.

    • Causality: A constant total molarity across all timepoints validates the assay, proving that no secondary, unmonitored degradation pathways (e.g., irreversible binding or unknown fragmentation) are occurring in your system.

Section 3: Storage and Handling FAQs

Q4: What are the optimal long-term storage conditions for the solid powder?

A4: The compound must be stored desiccated at -20°C in a tightly sealed, opaque container.

  • Moisture: Because the compound is highly susceptible to hydrolysis, atmospheric moisture can slowly initiate the formation of anthranilic acid over time. Always allow the container to reach room temperature in a desiccator before opening to prevent condensation.

  • Light: 2-[(Methoxycarbonyl)amino]benzoic acid has been identified as a photooxidation product of indigotin[1]. Prolonged exposure to high-intensity UV or ambient laboratory light can induce further degradation. Protection from light is mandatory.

References

  • Cyclizations involving oxyanions as nucleophiles towards the carbamate linkage in the rate-determining step. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. MDPI.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-[(Methoxycarbonyl)amino]benzoic Acid Workup

Welcome to the Advanced Troubleshooting Guide for the isolation and workup of 2-[(Methoxycarbonyl)amino]benzoic acid (also known as N-methoxycarbonyl-anthranilic acid). This compound is a critical intermediate in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and workup of 2-[(Methoxycarbonyl)amino]benzoic acid (also known as N-methoxycarbonyl-anthranilic acid). This compound is a critical intermediate in pharmaceutical synthesis and a known degradation product of indigoid dyes[1].

Working with anthranilic acid derivatives often presents significant isolation challenges. The presence of both a carboxylic acid and a carbamate group in ortho-proximity creates a molecule with amphiphilic tendencies and an extremely high propensity for intermolecular hydrogen bonding[2]. This guide provides field-proven, mechanistically grounded solutions to the most common workup failures associated with this compound.

Quantitative Solubility & Partitioning Profile

To successfully isolate 2-[(Methoxycarbonyl)amino]benzoic acid, you must exploit its differential solubility. The table below summarizes the quantitative partitioning data that dictates workup strategy.

Solvent SystemEstimated SolubilityCausality / Observation
Water (pH > 9) > 100 mg/mLForms a highly soluble sodium carboxylate salt.
Water (pH < 3) < 1 mg/mLFully protonated; crashes out due to strong H-bonding[2].
Dichloromethane (DCM) Poor (< 5 mg/mL)Insufficient polarity to break carboxylic acid dimers.
Ethyl Acetate (EtOAc) Moderate (~15 mg/mL)Prone to forming stable emulsions; product often oils out at the interface.
EtOAc / THF (4:1) Excellent (> 50 mg/mL)THF acts as a strong H-bond acceptor, disrupting the aggregate network.
2-Methyltetrahydrofuran Excellent (> 50 mg/mL)High solubility; provides excellent phase separation from water.

Frequently Asked Questions (FAQs)

Q1: Why does my product form a gummy paste instead of a filterable solid upon acidification?

The Causality: 2-[(Methoxycarbonyl)amino]benzoic acid has a strong tendency to form an amorphous, hydrated gel when the pH is dropped rapidly. The carbamate NH and the carboxylic acid C=O form extensive intermolecular hydrogen bond networks[2]. Rapid protonation of the soluble sodium salt outpaces the kinetics of crystal nucleation, causing the compound to "oil out" or form a gum that traps water and inorganic salts. The Solution: Shift from a rapid quench to a thermodynamically controlled crystallization (See Protocol A). By acidifying at an elevated temperature and cooling slowly, you provide the activation energy required for the amorphous gum to rearrange into a stable, filterable crystal lattice.

Q2: I tried extracting the acidified aqueous layer with EtOAc, but the product won't partition into the organic phase. What's wrong?

The Causality: Anthranilic acid derivatives are notoriously sparingly soluble in moderately polar solvents like ethyl acetate[2]. The high crystal lattice energy and self-association via H-bonding mean the thermodynamic drive to partition into pure EtOAc is exceptionally low. The Solution: You must disrupt the hydrogen-bonding network. Doping your EtOAc with 20% Tetrahydrofuran (THF), or switching entirely to 2-Methyltetrahydrofuran (2-MeTHF), introduces strong hydrogen-bond acceptors that solvate the carbamate/carboxylic acid moieties, dragging the compound into the organic phase.

Q3: How do I break the severe emulsion that forms during extraction?

The Causality: The molecule acts as a pseudo-surfactant. The polar carboxylic acid head interacts with water, while the aromatic ring and methoxy ester interact with the organic phase, stabilizing droplets of water within the organic layer. The Solution: Increase the ionic strength of the aqueous layer by adding saturated brine (NaCl), and ensure your organic phase contains a strong H-bond acceptor (like THF) to fully solvate the polar headgroup, removing it from the aqueous-organic interface.

Workup Workflows & Mechanistic Pathways

WorkupWorkflow Start Aqueous Reaction Mixture (Basic pH > 9) Acidify Acidify to pH 2.5 (Dropwise HCl, 45°C) Start->Acidify Check Precipitate State? Acidify->Check Solid Crystalline Solid Check->Solid Slow cooling Gummy Gummy / Oiling Out Check->Gummy Rapid quench Filter Direct Filtration Wash with Cold H2O Solid->Filter Extract Extract with 2-MeTHF or EtOAc/THF (4:1) Gummy->Extract Dry Dry under Vacuum (Product Isolated) Filter->Dry Extract->Dry

Fig 1. Decision tree for the isolation of 2-[(Methoxycarbonyl)amino]benzoic acid.

EmulsionMech A 2-[(Methoxycarbonyl) amino]benzoic acid B Intermolecular H-Bonding A->B C Amorphous Aggregates B->C D Surfactant Behavior at Interface C->D E Severe Emulsion in EtOAc/H2O D->E F Add THF / 2-MeTHF (H-Bond Acceptors) E->F G Disrupt H-Bond Network F->G H Clean Phase Separation G->H

Fig 2. Mechanistic pathway of emulsion formation and resolution via H-bond disruption.

Standard Operating Protocols

Protocol A: Controlled Crystallization (Direct Isolation)

Use this protocol to avoid extraction entirely by forcing the compound to form a filterable crystal lattice.

  • Temperature Adjustment: Transfer the basic aqueous reaction mixture (containing the sodium salt of the product) to a jacketed reactor and heat to 45°C.

    • Causality: Elevated temperature increases the solubility of the transiently protonated form, preventing rapid amorphous precipitation.

  • Acidification: Add 2M HCl dropwise over 30–45 minutes until the pH reaches 2.5.

    • Self-Validation Checkpoint: Use a calibrated pH meter. If the pH > 3.5, yield will be lost to the aqueous layer; if pH < 1.5, you risk acid-catalyzed hydrolysis of the carbamate group.

  • Annealing: Hold the resulting suspension at 45°C for 1 hour, then program a cooling ramp of 5°C/hour down to 5°C.

    • Causality: Slow cooling provides the thermodynamic environment for the amorphous gum to dissolve and recrystallize into a highly pure, filterable solid.

  • Isolation: Filter the crystalline solid under vacuum. Wash the filter cake with cold water (0–5°C) to remove residual inorganic salts. Dry under vacuum at 40°C.

Protocol B: Advanced Biphasic Extraction (For Emulsions & Oiling Out)

Use this protocol if the product has already oiled out or if direct crystallization fails.

  • Solvent Addition: To the gummy aqueous suspension (pH 2.5), add 2-Methyltetrahydrofuran (2-MeTHF) at a ratio of 1:1 (v/v) relative to the aqueous layer.

  • H-Bond Disruption: Stir vigorously for 15 minutes.

    • Causality: 2-MeTHF acts as a strong hydrogen-bond acceptor, breaking the polymeric aggregates of the product and solubilizing it into the organic phase.

  • Phase Separation: Allow the layers to settle.

    • Self-Validation Checkpoint: The emulsion should break within 5 minutes, yielding a sharp interface. If an emulsion persists, add saturated aqueous NaCl (brine) at 10% of the total volume to increase the ionic strength of the aqueous phase.

  • Collection & Concentration: Separate the organic layer. Extract the aqueous layer once more with half the volume of 2-MeTHF. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the solid product.

References

  • Solubility of sparingly soluble drug derivatives of anthranilic acid Source: PubMed (NIH) URL:[Link]

  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Source: MDPI (Molecules) URL:[Link]

Sources

Optimization

alternative solvents for the recrystallization of 2-[(Methoxycarbonyl)amino]benzoic acid

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenges when purifying anthranilic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenges when purifying anthranilic acid derivatives. 2-[(Methoxycarbonyl)amino]benzoic acid—also known as N-(methoxycarbonyl)anthranilic acid—presents unique thermodynamic and chemical stability challenges during recrystallization.

This guide is designed to move away from outdated, high-temperature aqueous methods and introduce field-proven, self-validating aprotic solvent systems that preserve the integrity of your target molecule.

🔬 Troubleshooting & FAQs

Q1: Why does my product turn dark brown and lose mass when recrystallized from boiling water or ethanol? A1: The degradation is driven by the molecule's thermal lability in protic solvents. 2-[(Methoxycarbonyl)amino]benzoic acid possesses an ortho-relationship between a carboxylic acid and a methoxycarbonylamino (carbamate) group. When heated above 80 °C in water or ethanol, the molecule is highly susceptible to intramolecular nucleophilic acyl substitution. The carboxylic acid oxygen attacks the carbamate carbonyl, expelling methanol and forming isatoic anhydride (DP3) , a well-documented degradation product of anthranilic derivatives [1]. Furthermore, prolonged heating in water promotes oxidative self-condensation, leading to intractable brown polymeric impurities.

Q2: What is the mechanistic advantage of using an Ethyl Acetate / Heptane system instead? A2: Ethyl acetate (EtOAc) is a moderately polar, aprotic solvent that readily dissolves the compound at mild temperatures (50–55 °C). By keeping the system well below the thermal activation barrier for isatoic anhydride formation, you prevent intramolecular cyclization [1]. Using heptane as an anti-solvent forces the thermodynamic precipitation of the product based on solubility differentials rather than relying on the drastic temperature drops required in single-solvent cooling crystallizations.

Q3: My crude material contains persistent colored impurities. How can I remove them without using boiling water? A3: Colored impurities in anthranilic acid syntheses are typically conjugated polymeric oxidation products. Instead of aqueous recrystallization, perform an activated carbon treatment in a non-reactive solvent [2]. Dissolve the crude material in EtOAc at 50 °C, add 5% w/w activated carbon, and filter through a Celite pad. The carbon will adsorb the high-molecular-weight colored species, allowing you to proceed directly to the heptane anti-solvent addition step with a clarified filtrate.

📊 Solvent System Comparison

To ensure reproducibility and high yield, it is critical to select a solvent system that balances solubility with chemical stability.

Table 1: Comparison of Recrystallization Solvent Systems for 2-[(Methoxycarbonyl)amino]benzoic acid

Solvent SystemBoiling Point / Operating TempPolarity ProfileDegradation RiskRecommended Use Case
Ethyl Acetate / Heptane 77 °C / 50–55 °CModerate / LowVery Low Standard purification; high yield and purity.
Toluene 110 °C / 70–80 °CLowLow Removal of highly lipophilic impurities.
Water 100 °C / 95–100 °CHighCritical AVOID. Causes hydrolysis and brown oxidation products.
Ethanol / Water 78 °C / 70–80 °CHighHigh AVOID. High risk of transesterification and cyclization.

⚙️ Experimental Workflow: Anti-Solvent Crystallization

This protocol utilizes an EtOAc/Heptane anti-solvent approach. It is designed as a self-validating system , meaning visual cues at each step confirm the thermodynamic state of the solution, ensuring the carbamate moiety remains intact.

Step-by-Step Methodology:

  • Dissolution : Suspend the crude 2-[(Methoxycarbonyl)amino]benzoic acid in minimal Ethyl Acetate (approx. 3-5 volumes relative to crude weight) in a round-bottom flask equipped with a magnetic stirrer.

  • Mild Heating : Warm the suspension to 50–55 °C using a water bath until complete dissolution is achieved.

    • Validation Checkpoint: Do not exceed 60 °C. If undissolved particles remain, they are likely inorganic salts; do not increase the temperature.

  • Clarification (Optional) : If the solution is dark or highly colored, add 5% w/w activated carbon [2]. Stir for 10 minutes at 50 °C, then vacuum-filter the hot solution through a pre-warmed Celite pad into a clean receiving flask.

  • Anti-Solvent Addition : While maintaining the solution at 50 °C, slowly add Heptane dropwise.

    • Validation Checkpoint: Stop the addition when the mixture becomes persistently cloudy (the "cloud point"). The persistence of a milky cloudiness that does not dissolve upon stirring confirms the thermodynamic saturation point has been reached. Typically, 1 to 2 volumes of Heptane relative to EtOAc are required.

  • Cooling & Crystallization : Remove the heat source. Allow the mixture to cool ambiently to room temperature (20–25 °C) over 2 hours. Spontaneous nucleation should occur.

  • Isolation : Transfer the flask to an ice bath (0–5 °C) and age the suspension for 1 hour to maximize the thermodynamic yield. Filter the crystalline solid under vacuum.

  • Washing & Drying : Wash the filter cake with a cold, pre-mixed solution of EtOAc/Heptane (1:3 v/v). Dry the crystals under vacuum at 40 °C to a constant weight.

🗺️ Solvent Selection Logic

Decision tree for selecting the optimal recrystallization solvent based on impurity profiles.

📚 References

  • Vasileiadou, A., Sampsonidis, I., Theodoridis, G., Zotou, A., Karapanagiotis, I., & Kalogiannis, S. "Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry." Heritage, 2024, 7(4), 1935-1946. URL:[Link]

  • Allen, C. F. H., & McKee, G. H. W. "Acridone." Organic Syntheses, 1939, 19, 6; Coll. Vol. 2, 1943, 15. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-[(Methoxycarbonyl)amino]benzoic Acid

Welcome to the Technical Support Center. As process chemists and drug development professionals, you are likely aware that the selective N-acylation of anthranilic acid (2-aminobenzoic acid) with methyl chloroformate is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As process chemists and drug development professionals, you are likely aware that the selective N-acylation of anthranilic acid (2-aminobenzoic acid) with methyl chloroformate is a delicate exercise in kinetic control [1]. While the reaction readily yields 2-[(methoxycarbonyl)amino]benzoic acid, poor parameter control frequently leads to di-acylation, mixed anhydride formation, and unintended cyclization.

This guide is designed to provide authoritative, field-proven insights into the causality behind these side reactions and offers a self-validating protocol to ensure high-purity mono-acylation.

Mechanistic Root Causes of Over-Reaction

Anthranilic acid possesses two nucleophilic sites under basic conditions: the primary amine and the carboxylate anion. Di-acylation in this system manifests in two distinct pathways:

  • N,N-Diacylation (Imide Formation): Occurs when the newly formed carbamate nitrogen is deprotonated at high pH, allowing it to attack a second equivalent of methyl chloroformate.

  • Mixed Anhydride & Isatoic Anhydride Cyclization: Occurs when excess methyl chloroformate acylates the carboxylate. The resulting mixed anhydride is highly susceptible to intramolecular attack by the adjacent carbamate nitrogen, yielding an isatoic anhydride derivative and releasing methanol [2].

G AA Anthranilic Acid (Starting Material) Mono 2-[(Methoxycarbonyl)amino]benzoic acid (Desired Product) AA->Mono Methyl Chloroformate (1.05 eq) pH 8.5-9.0, 0-5°C Mixed Mixed Anhydride Intermediate Mono->Mixed Excess MCF (Carboxylate Attack) Diacyl N,N-Diacylated Carbamate Mono->Diacyl Excess MCF (pH > 10) Isatoic Isatoic Anhydride (Cyclization Byproduct) Mixed->Isatoic Intramolecular Cyclization (Elevated Temp)

Reaction pathways illustrating the desired mono-acylation vs. di-acylation and cyclization.

Frequently Asked Questions (FAQs)

Q: Why is my reaction yielding significant amounts of isatoic anhydride instead of the open-chain carbamate? A: This is a classic symptom of thermal mismanagement combined with stoichiometric excess. When methyl chloroformate is present in excess, it acylates the carboxylate group to form a mixed anhydride. If the reaction temperature exceeds 10 °C, the thermal energy overcomes the activation barrier for the carbamate nitrogen to attack this mixed anhydride, cyclizing into an isatoic anhydride derivative [2]. Strict temperature control (0–5 °C) is non-negotiable.

Q: How does pH control prevent N,N-diacylation? A: The mono-acylated product contains a carbamate N-H with a pKa of approximately 10.5. If the reaction pH exceeds 10 (e.g., by using unbuffered strong NaOH), this proton is removed. The resulting amide anion is highly nucleophilic and rapidly consumes a second equivalent of methyl chloroformate [3]. Maintaining a buffered pH of 8.5–9.0 ensures the primary amine remains nucleophilic while the carbamate remains safely protonated.

Q: My product contains unreacted anthranilic acid, even though I used exactly 1.0 equivalent of methyl chloroformate. Why? A: Methyl chloroformate is susceptible to competitive hydrolysis in aqueous base. If the addition rate is too slow or the biphasic stirring is inadequate, a fraction of the reagent hydrolyzes into methanol and CO₂ before it can react with the amine. A slight excess (1.05 eq) and vigorous mixing are required to compensate for this baseline hydrolysis.

Critical Process Parameters

To minimize di-acylation, the following quantitative parameters must be strictly adhered to. Deviations will exponentially increase the impurity profile.

ParameterTarget RangeMechanistic RationaleConsequence of Deviation
Stoichiometry (MCF) 1.02 – 1.05 eqMCF acts as an electrophile for both the amine and the carboxylate. A slight excess compensates for aqueous hydrolysis.>1.1 eq leads directly to mixed anhydride formation or N,N-diacylation.
pH Control 8.5 – 9.0Buffers the solution below the pKa of the carbamate N-H (~10.5) while keeping the primary amine deprotonated.pH > 10 causes N,N-diacylation; pH < 7 protonates the amine, halting the reaction.
Temperature 0 – 5 °CSuppresses the kinetic energy required for the intramolecular cyclization of any transient mixed anhydride.T > 15 °C promotes rapid cyclization to isatoic anhydride.
Validated Experimental Protocol: Self-Validating Schotten-Baumann Acylation

This protocol is designed as a self-validating system. By observing specific physical changes at each step, you can confirm the mechanistic success of the reaction without requiring immediate offline HPLC analysis.

Step 1: Substrate Dissolution & Buffering

  • Action: In a 500 mL round-bottom flask equipped with a magnetic stirrer, suspend anthranilic acid (13.7 g, 100 mmol) in 150 mL of deionized water. Slowly add sodium carbonate ( Na2​CO3​ , 15.9 g, 150 mmol) in small portions.

  • Causality: Sodium carbonate acts as a mild base to deprotonate the carboxylic acid, forming soluble sodium anthranilate. It inherently buffers the solution at ~pH 9.0, preventing the high-pH spikes that cause N,N-diacylation.

  • Self-Validation: The initial opaque suspension will transition into a clear, slightly amber solution once the Na2​CO3​ is fully added. This visual clearance confirms the complete formation of the reactive sodium anthranilate salt.

Step 2: Thermal Quenching

  • Action: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Causality: Lowering the temperature retards the competitive hydrolysis of the chloroformate and creates an energetic barrier against isatoic anhydride cyclization.

Step 3: Controlled Acylation

  • Action: Transfer methyl chloroformate (8.1 mL, 105 mmol) to an addition funnel. Add it dropwise to the vigorously stirring aqueous solution over 30–45 minutes, strictly maintaining the internal temperature below 5 °C.

  • Causality: Dropwise addition prevents localized pooling of the electrophile, which would otherwise lead to localized stoichiometric excess and subsequent mixed anhydride formation.

  • Self-Validation: During addition, mild effervescence will occur as the generated HCl is neutralized by the carbonate buffer, releasing CO₂. The complete cessation of this effervescence 15 minutes after the final drop indicates the total consumption of the methyl chloroformate, serving as a reliable internal kinetic marker.

Step 4: Product Isolation via Acidification

  • Action: Stir the mixture for an additional 30 minutes at 0–5 °C. Carefully acidify the mixture to pH 3.0 using dropwise addition of 2M HCl.

  • Causality: Acidification protonates the carboxylate group of the newly formed 2-[(methoxycarbonyl)amino]benzoic acid, rendering it insoluble in water.

  • Self-Validation: The immediate precipitation of a dense, white crystalline solid at exactly pH 3.0 confirms the successful protonation and isolation of the target carbamate from any water-soluble impurities.

Step 5: Filtration and Drying

  • Action: Vacuum filter the white precipitate, wash with 2 x 50 mL of ice-cold deionized water to remove residual inorganic salts, and dry under vacuum at 40 °C overnight.

References
  • Benchchem. 2-[(Methoxycarbonyl)amino]benzoic Acid | CAS 6268-38-8.
  • Google Patents. US10807967B2 - Method of preparing N-acyl anthranilamide.
  • Google Patents. EP1669346A1 - Process for the preparation of carbamic acid derivatives.
Optimization

Technical Support Center: Methyl Chloroformate (MCF) Reaction Troubleshooting

Welcome to the Technical Support Center for Methyl Chloroformate (MCF) applications. As a Senior Application Scientist, I have structured this guide to move beyond basic "recipes" and delve into the mechanistic causality...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl Chloroformate (MCF) applications. As a Senior Application Scientist, I have structured this guide to move beyond basic "recipes" and delve into the mechanistic causality of MCF reactions. MCF is an exceptionally powerful electrophile for methoxycarbonylation, but its violent reactivity with water and extreme toxicity require precise, mechanistically sound handling[1].

This guide addresses the two primary domains where researchers encounter MCF-related failures: Aqueous GC-MS Derivatization and Schotten-Baumann Synthesis .

Section 1: GC-MS Metabolite Derivatization

In high-throughput metabolomics, MCF is widely used to derivatize amino acids, organic acids, and amines into volatile alkyl esters and N(O)-alkoxycarbonyl ethers. Unlike silylation (TMS), MCF derivatization can be performed directly in aqueous media at room temperature, making it highly advantageous for biological samples[2].

MCF_Derivatization A Aqueous Sample (Metabolites) B Add NaOH & Pyridine (pH > 9, Catalyst) A->B C 1st MCF Addition (Vigorous Shaking, 30s) B->C D 2nd MCF Addition (Drive to Completion) C->D E Chloroform Extraction (Phase Separation) D->E F GC-MS Analysis (Organic Phase) E->F

Automated methyl chloroformate derivatization workflow for GC-MS metabolite profiling.

Protocol 1: Self-Validating Aqueous MCF Derivatization

This protocol ensures that any failure in derivatization can be traced back to either the matrix or the reagent integrity.

  • Sample Preparation & Spiking: Aliquot 200 µL of your aqueous sample. Spike with 10 mg/L d4-alanine (Internal Standard).

    • Self-Validation: The recovery and mass shift of the d4-alanine derivative will confirm successful derivatization independently of sample matrix effects[3].

  • Alkalinization & Catalysis: Add 200 µL of 1 M NaOH, 167 µL of methanol, and 34 µL of pyridine[2].

    • Causality: NaOH deprotonates amines to enhance their nucleophilicity. Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-methoxycarbonylpyridinium intermediate that outcompetes the aqueous hydrolysis of MCF[2].

  • Primary Alkylation: Add 20 µL of MCF and vortex vigorously for exactly 30 seconds[2].

  • Secondary Alkylation: Add a second 20 µL aliquot of MCF and vortex for another 30 seconds.

    • Causality: The first MCF aliquot is partially consumed by the bulk water. The second addition pushes the equilibrium to drive the derivatization of sterically hindered or less reactive metabolites to absolute completion[2].

  • Phase Extraction: Add 400 µL of chloroform. Vortex and centrifuge (1500× g, 10 min) to separate the phases. Extract the lower organic phase for GC-MS analysis[3].

Troubleshooting FAQs: GC-MS Workflows

Q: Why am I seeing multiple peaks for a single metabolite, or poor reproducibility for polycarboxylic acids? A: This is typically caused by incomplete derivatization due to pH fluctuations. If the pH drops during the reaction, polycarboxylic acids may only partially derivatize. Ensure the two-step MCF addition is strictly followed to push the reaction to completion[2]. Note that MCF does not efficiently derivatize sugars compared to TMS; if sugars are your primary target, switch to a silylation protocol[4].

Q: My d4-alanine internal standard shows zero recovery. What went wrong? A: If the internal standard fails, the issue is systemic. Either your MCF stock has completely hydrolyzed in the bottle (see Section 3), or you failed to add the pyridine catalyst, allowing water to consume 100% of the MCF before it could react with the amines[2].

Section 2: Schotten-Baumann Synthesis of Carbamates

For preparative organic synthesis and drug development, MCF is deployed under Schotten-Baumann conditions to generate stable carbamate linkages, a critical step in the synthesis of active pharmaceutical ingredients[5].

Schotten_Baumann MCF Methyl Chloroformate (Electrophile) Carbamate Target Carbamate (Product) MCF->Carbamate Aminolysis (> 80% Yield) Hydrolysis Methanol + CO2 + HCl (Degradation) MCF->Hydrolysis Hydrolysis (Exothermic) Amine Amine / Amino Acid (Nucleophile) Amine->Carbamate Water Aqueous NaOH (Base / Solvent) Water->Carbamate Neutralizes HCl Water->Hydrolysis

Reaction pathways in Schotten-Baumann synthesis highlighting competitive MCF hydrolysis.

Protocol 2: Self-Validating Methoxycarbonylation

This protocol utilizes continuous pH monitoring as a real-time validation of reaction kinetics.

  • Biphasic Setup: Dissolve the target amino acid (e.g., L-valine) in a 1:1 (v/v) mixture of 1,4-dioxane and 1 M NaOH to achieve a pH > 9[5].

    • Self-Validation: Insert a pH probe. The system is only validated to proceed if the pH remains strictly alkaline, ensuring the amine remains deprotonated and nucleophilic.

  • Thermal Control: Cool the biphasic mixture to 0–5°C in an ice bath[5].

    • Causality: MCF hydrolysis is highly exothermic and accelerates rapidly at room temperature. Cooling suppresses the hydrolysis pathway, allowing aminolysis to dominate[1].

  • Electrophile Addition: Add MCF dropwise over 30 minutes while maintaining vigorous stirring.

  • Dynamic pH Maintenance: Monitor the pH continuously. If the pH drops below 8, add additional NaOH dropwise.

    • Causality: The reaction generates HCl as a byproduct. If unneutralized, the starting amine protonates into an unreactive ammonium salt, instantly halting the reaction[1].

  • Isolation: Extract the mixture with diethyl ether to remove organic impurities. Acidify the aqueous layer to pH 2 using concentrated HCl, and extract the final carbamate product with fresh ether[5].

Troubleshooting FAQs: Schotten-Baumann Synthesis

Q: My reaction yields are consistently below 40%, and the reaction vessel pressurizes. What is happening? A: You are observing competitive hydrolysis. MCF hydrolyzes to methanol, CO₂, and HCl[1]. The pressure is entirely from CO₂ gas evolution[6]. If the temperature exceeds 5°C or stirring is inadequate, hydrolysis outcompetes aminolysis[7]. Ensure your ice bath is maintained and your overhead stirring is creating a fine emulsion between the dioxane and aqueous phases.

Section 3: Reagent Integrity and Safety Data

Methyl chloroformate exhibits limited stability, is highly sensitive to moisture, and poses severe acute hazards[1]. It is classified as highly toxic by inhalation, with the risk of causing delayed pulmonary edema[6].

Quantitative Data Summary
Property / ParameterValue / CharacteristicOperational Implication
CAS Number 79-22-1N/A
Boiling Point 71.4 °CHighly volatile; handle strictly in a certified fume hood[7].
Hydrolysis Half-life ~35 minutes (at 20°C)Reagents must be added rapidly; keep synthetic reactions < 5°C[1].
Primary Degradants Methanol, CO₂, HClCauses dangerous pressure build-up in sealed, degraded bottles[8].
Inhalation Toxicity (LC50) ~100 ppm (Rat, 1-hour)Highly toxic; immediate risk of severe mucous membrane irritation[1].
Troubleshooting FAQs: Reagent Handling

Q: How do I know if my MCF stock has degraded before I start my experiment? A: Degraded MCF will cause pressure build-up in the storage bottle due to CO₂ generation from ambient moisture exposure[6]. If the bottle "hisses" upon opening, or if the liquid appears cloudy rather than clear, the reagent has partially hydrolyzed to methanol and HCl[1]. Do not attempt to use it; discard it according to EHS protocols and open a fresh, anhydrous bottle.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-[(Methoxycarbonyl)amino]benzoic Acid

Welcome & Core Mechanistic Insights Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling with the methoxycarbon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome & Core Mechanistic Insights

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling with the methoxycarbonylation of anthranilic acid. The synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid—also identified in analytical literature as N-methoxycarbonyl-anthranilic acid[1]—relies on reacting anthranilic acid with methyl chloroformate (MCF).

While the reaction appears straightforward on paper, the Achilles' heel of this workflow is moisture . Methyl chloroformate is an aggressively moisture-sensitive electrophile. When water is present, it acts as a competing nucleophile. The hydrolysis of methyl chloroformate proceeds via a bimolecular displacement at the carbonyl group, rapidly decomposing the reagent into methanol, carbon dioxide (CO₂), and hydrogen chloride (HCl)[2]. This spontaneous solvolytic reaction follows pseudo-first-order kinetics in aqueous environments[3].

The Causality of Failure:

  • Reagent Depletion: Moisture consumes the MCF before it can react with the amine of anthranilic acid.

  • Nucleophile Deactivation: The hydrolysis generates stoichiometric HCl[4]. If the acid scavenger (base) in your reaction is depleted, this HCl rapidly protonates the amine group of anthranilic acid. The resulting anthranilinium salt is non-nucleophilic, permanently halting the synthesis.

Pathway AA Anthranilic Acid (Active Nucleophile) Product 2-[(Methoxycarbonyl)amino] benzoic acid AA->Product Anhydrous Base DeadAA Anthranilinium HCl (Unreactive Salt) AA->DeadAA MCF Methyl Chloroformate (Electrophile) MCF->Product Hydrolysis Methanol + CO₂↑ + HCl MCF->Hydrolysis Hydrolysis Moisture Moisture (H₂O) Moisture->Hydrolysis Hydrolysis->DeadAA HCl Neutralization

Mechanistic pathway of desired synthesis vs. moisture-induced hydrolysis and reagent deactivation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction mixture suddenly foamed and bubbled upon adding methyl chloroformate, and my final yield was <10%. What happened? A1: The foaming is CO₂ gas evolution, a direct visual indicator of methyl chloroformate hydrolysis[4]. Your solvent or glassware contained trace moisture. The water hydrolyzed the MCF, releasing CO₂ and HCl[3]. To fix this, ensure your solvents are dried over 3Å molecular sieves and glassware is oven-dried.

Q2: I added a large excess of methyl chloroformate to compensate for moisture, but TLC still shows unreacted anthranilic acid. Why? A2: Adding excess MCF without adding excess base is a fatal flaw. The hydrolysis of the excess MCF generates stoichiometric amounts of HCl[4]. This HCl neutralizes your base and protonates the anthranilic acid. Once protonated, the amine cannot attack the MCF. You must maintain basicity (pH > 8) throughout the reaction.

Q3: Can I perform this reaction in aqueous conditions (Schotten-Baumann) instead of anhydrous organic solvents? A3: Yes, but it requires strict kinetic control. In Schotten-Baumann conditions, water is the solvent. You must keep the temperature strictly between 0–5 °C to slow down the pseudo-first-order hydrolysis of MCF[3], allowing the faster aminolysis reaction (the amine attacking the MCF) to outcompete it.

Workflow Start Issue: Low Yield or Unreacted Starting Material CheckGas Observation: Was there excessive gas (CO₂) evolution? Start->CheckGas GasYes Diagnosis: Moisture Contamination (Hydrolysis of MCF) CheckGas->GasYes Yes GasNo Diagnosis: Insufficient Base or Low Temperature CheckGas->GasNo No Fix1 Action: Dry solvents over 3Å molecular sieves GasYes->Fix1 Fix2 Action: Purge system with inert gas (N₂/Ar) GasYes->Fix2

Troubleshooting workflow for diagnosing and resolving moisture-related synthesis failures.

Quantitative Impact of Moisture

The table below summarizes how varying moisture levels alter the reaction kinetics and expected outcomes.

Reaction ConditionMoisture LevelMCF Half-LifePrimary ByproductsExpected Yield
Strictly Anhydrous < 50 ppmStableMinimal> 90%
Standard Grade Solvent ~ 500 ppmHoursMethanol, CO₂, HCl60 - 75%
Aqueous (Schotten-Baumann, 25°C) Solvent~ 35 minutesHigh CO₂ evolution, Anthranilinium HCl< 20%
Aqueous (Schotten-Baumann, 0°C) Solvent> 2 hoursMethanol, CO₂, HCl70 - 85%

Validated Experimental Protocols

To ensure a self-validating system, follow these step-by-step methodologies. The anhydrous route is prioritized for maximum trustworthiness and yield.

Protocol A: Anhydrous Organic Synthesis (Preferred)

Mechanism: Eliminates competing hydrolysis, ensuring 100% atom economy of the electrophile.

  • Preparation: Oven-dry a 250 mL round-bottom flask at 120 °C for 2 hours. Cool under a stream of dry Nitrogen (N₂).

  • Dissolution: Dissolve 1.0 equivalent of anthranilic acid in anhydrous Dichloromethane (DCM, <50 ppm H₂O).

  • Base Addition: Add 2.5 equivalents of anhydrous pyridine or triethylamine (TEA). The excess base acts as an HCl scavenger.

  • Cooling: Submerge the flask in an ice bath to reach 0 °C. (Cooling controls the exotherm of the carbamylation).

  • Electrophile Addition: Dissolve 1.1 equivalents of methyl chloroformate in a small volume of anhydrous DCM. Add this dropwise over 30 minutes via an addition funnel.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with cold 1M HCl (to remove excess pyridine), then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 2-[(Methoxycarbonyl)amino]benzoic acid.

Protocol B: Modified Schotten-Baumann Synthesis (Aqueous)

Mechanism: Relies on the differential kinetics between aminolysis and hydrolysis at low temperatures.

  • Dissolution: Dissolve 1.0 equivalent of anthranilic acid in a 10% aqueous NaOH solution (2.5 equivalents of NaOH). Ensure complete dissolution (forming sodium anthranilate).

  • Cooling (Critical Step): Cool the aqueous solution to strictly 0–5 °C using an ice-salt bath. Do not let the temperature rise, or MCF hydrolysis will dominate[3].

  • Reagent Addition: Add 1.2 equivalents of methyl chloroformate dropwise with vigorous stirring. Vigorous stirring is required to maximize the surface area of the biphasic mixture.

  • pH Monitoring: Continuously monitor the pH. If it drops below 8 due to HCl generation[4], add additional 10% NaOH dropwise.

  • Isolation: Once the reaction is complete (approx. 2 hours), carefully acidify the cold mixture with 2M HCl to pH 3. The product, 2-[(Methoxycarbonyl)amino]benzoic acid, will precipitate as a white solid. Filter and wash with ice-cold water.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: 2-[(Methoxycarbonyl)amino]benzoic Acid vs. Boc-Protected 2-aminobenzoic Acid in Synthetic Chemistry

A Senior Application Scientist's Guide to Selecting the Optimal N-Protected Anthranilic Acid In the landscape of organic synthesis and drug discovery, 2-aminobenzoic acid (anthranilic acid) serves as a cornerstone buildi...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting the Optimal N-Protected Anthranilic Acid

In the landscape of organic synthesis and drug discovery, 2-aminobenzoic acid (anthranilic acid) serves as a cornerstone building block for a multitude of heterocyclic scaffolds and pharmacologically active molecules.[1][2] Its bifunctional nature, possessing both a nucleophilic amine and a carboxylic acid, necessitates a strategic use of protecting groups to achieve selective transformations.[3] The amine is typically masked as a carbamate to temper its reactivity, allowing chemists to perform reactions at the carboxylic acid site, most notably amide bond formation.[4]

Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous. However, the seemingly simpler methoxycarbonyl group presents a compelling, albeit chemically distinct, alternative. This guide provides an in-depth, data-supported comparison of 2-[(methoxycarbonyl)amino]benzoic acid and its more famous cousin, 2-(tert-butoxycarbonylamino)benzoic acid, to inform the strategic decisions of researchers, scientists, and drug development professionals. We will dissect their properties, performance in key reactions, and the critical differences in their deprotection, ultimately providing a clear rationale for choosing one over the other.

I. At a Glance: Structural and Physicochemical Properties

The fundamental difference between the two molecules lies in the alkyl group of the carbamate's ester moiety: a methyl group versus a tert-butyl group. This seemingly minor structural change imparts significant differences in steric bulk and, crucially, in the electronic stability of the carbocation intermediate formed during acid-mediated deprotection.

G cluster_0 cluster_1 mol1 mol1 mol2 mol2

Caption: Chemical structures of the two N-protected 2-aminobenzoic acids.

These structural variations translate to distinct physical properties, which are summarized below.

Property2-[(Methoxycarbonyl)amino]benzoic AcidBoc-Protected 2-aminobenzoic Acid
Synonym(s) N-(Methoxycarbonyl)anthranilic acidN-Boc-anthranilic acid, 2-(Boc-amino)benzoic acid
Molecular Formula C₉H₉NO₄C₁₂H₁₅NO₄
Molecular Weight 195.17 g/mol 237.25 g/mol [5]
Appearance White to off-white powder/crystalsWhite to off-white powder[5]
Melting Point 178-181 °C154-162 °C[5]

II. The First Step: Synthesis and Protection

The preparation of both protected acids is straightforward, typically involving the acylation of 2-aminobenzoic acid. The choice of acylating agent and reaction conditions are standard procedures in organic synthesis.

G Start 2-Aminobenzoic Acid Reagent1 Methyl Chloroformate (Base, e.g., NaOH, Pyridine) Start->Reagent1 Schotten-Baumann Conditions Reagent2 Di-tert-butyl dicarbonate (Boc₂O) (Base, e.g., NaOH, TEA) Start->Reagent2 Standard Boc Protection Product1 2-[(Methoxycarbonyl)amino]benzoic Acid Reagent1->Product1 Product2 Boc-Protected 2-aminobenzoic Acid Reagent2->Product2

Caption: General synthetic routes for the N-protection of 2-aminobenzoic acid.

Experimental Protocol: N-Boc Protection of 2-Aminobenzoic Acid

This protocol is a standard method for achieving high yields of the Boc-protected product.[6]

  • Dissolution: Dissolve 2-aminobenzoic acid (1.0 eq) in a suitable solvent mixture, such as 1:1 tetrahydrofuran (THF) and water.

  • Basification: Add a base, such as sodium hydroxide (NaOH, 2.0 eq), and stir until all solids dissolve.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), either neat or dissolved in a minimal amount of THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, acidify the reaction mixture to pH ~2-3 with a cold aqueous acid solution (e.g., 1N HCl). This will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Boc-2-aminobenzoic acid.

Experimental Protocol: N-Methoxycarbonyl Protection of 2-Aminobenzoic Acid
  • Dissolution & Basification: Dissolve 2-aminobenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

  • Reagent Addition: Cool the solution to 0 °C. Add methyl chloroformate (1.2 eq) dropwise while vigorously stirring, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Acidify the reaction mixture to pH ~2-3 with concentrated HCl. The product will precipitate out of the solution.

  • Isolation: Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry to afford 2-[(methoxycarbonyl)amino]benzoic acid.

Causality Behind Experimental Choices: The use of a base is critical in both reactions to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the protecting group precursor. The subsequent acidic workup protonates the carboxylate, rendering the final product neutral and insoluble in the aqueous medium, which facilitates its isolation via precipitation.

III. Stability and Orthogonality: The Core of the Comparison

The utility of a protecting group is defined by its stability under a range of conditions and the ease with which it can be selectively removed.[3] It is in this domain that the methoxycarbonyl and Boc groups diverge most significantly, enabling their use in orthogonal synthetic strategies.

ConditionBoc Group StabilityMethoxycarbonyl Group StabilityRationale & Implications
Strong Acid (e.g., TFA, HCl)Labile Stable The Boc group is readily cleaved via an E1 mechanism, stabilized by the formation of the tertiary tert-butyl carbocation.[7] This makes it unsuitable for reactions requiring strong acid catalysis. The methoxycarbonyl group lacks this stable carbocation pathway and is robust.
Strong Base (e.g., NaOH, LiOH)Stable Labile The Boc group is stable to most basic and nucleophilic conditions.[8][9] The methoxycarbonyl group can be cleaved via saponification (hydrolysis), especially with heating, although it is generally more stable than a simple methyl ester due to the adjacent nitrogen.
Catalytic Hydrogenation Stable Stable Both groups are stable to typical H₂/Pd-C conditions, distinguishing them from the benzyl-based Cbz protecting group.[10]
Nucleophiles Stable Generally Stable Both are largely inert to common nucleophiles, a primary function of converting the amine to a less-reactive carbamate.[3]

This differential stability is the key to their strategic deployment. A chemist can selectively remove a Boc group with acid in the presence of a methoxycarbonyl group, or selectively cleave the methoxycarbonyl group with a strong base while leaving a Boc group intact. This orthogonality is a powerful tool in the synthesis of complex molecules with multiple functional groups.[3][11]

IV. Performance in Application: Amide Bond Formation

A primary reason for protecting 2-aminobenzoic acid is to facilitate amide bond formation by activating the carboxylic acid.[12][13] Both N-protected derivatives are excellent substrates for standard peptide coupling reagents.

G A N-Protected 2-Aminobenzoic Acid (Boc or Methoxycarbonyl) B Coupling Reagents (e.g., HATU, EDC/HOBt) A->B D N-Protected Amide Product B->D Amide Bond Formation C Primary or Secondary Amine (R-NH₂) C->B E Deprotection D->E F Final Amide Product E->F

Caption: Experimental workflow for amide coupling and subsequent deprotection.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol is applicable to both N-protected starting materials.

  • Setup: To a solution of the N-protected 2-aminobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the reaction at room temperature for 6-18 hours until completion, as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

In this coupling step, the performance of both the methoxycarbonyl and Boc-protected variants is comparable. The choice between them is not dictated by the coupling efficiency but by the deprotection strategy required for the subsequent steps of the synthesis.

V. The Final Step: Deprotection Compared

The removal of the protecting group is the final, critical step. The starkly different conditions required for deprotection represent the most important practical distinction between the two reagents.

G cluster_boc Boc Deprotection (Acidic) cluster_moc Methoxycarbonyl Deprotection (Basic) Boc_Start N-Boc Protected Amide Boc_Reagent TFA / DCM Boc_Start->Boc_Reagent Protonation & E1 Elimination Boc_End Free Amine Product + CO₂ (gas) + Isobutylene (gas) Boc_Reagent->Boc_End Moc_Start N-Methoxycarbonyl Protected Amide Moc_Reagent 1. NaOH / H₂O, Heat 2. Acid Workup Moc_Start->Moc_Reagent Saponification & Decarboxylation Moc_End Free Amine Product + CO₂ (gas) + Methanol Moc_Reagent->Moc_End

Caption: Contrasting deprotection pathways for Boc and methoxycarbonyl groups.

Protocol: Boc Group Deprotection
  • Dissolution: Dissolve the N-Boc protected substrate in Dichloromethane (DCM).

  • Acidification: Add Trifluoroacetic acid (TFA, 25-50% v/v) at 0 °C.[6]

  • Reaction: Stir at room temperature for 1-3 hours. The reaction can be monitored by the cessation of gas (CO₂ and isobutylene) evolution.[7]

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically an ammonium trifluoroacetate salt. A basic workup can be performed to yield the free amine.

Protocol: Methoxycarbonyl Group Deprotection
  • Hydrolysis: Dissolve the N-methoxycarbonyl protected substrate in a mixture of an alcohol (e.g., methanol or ethanol) and water. Add an excess of a strong base (e.g., NaOH or KOH, 3-5 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute with water and carefully acidify with a strong acid (e.g., concentrated HCl) to pH ~1 to induce decarboxylation.

  • Isolation: Extract the free amine product with a suitable organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product.

The key advantage of Boc deprotection is the volatile nature of its byproducts, which simplifies purification.[7] Methoxycarbonyl deprotection requires more vigorous conditions (heat, strong base) and a more involved aqueous workup.

VI. Expert Recommendations: Making the Right Choice

The selection between 2-[(methoxycarbonyl)amino]benzoic acid and Boc-protected 2-aminobenzoic acid is a strategic decision contingent on the overall synthetic plan.

Choose Boc-Protected 2-Aminobenzoic Acid when:

  • Your synthetic route involves basic or nucleophilic reaction conditions where the protecting group must remain intact.

  • The target molecule or intermediates are sensitive to strong bases or prolonged heating.

  • A mild, acid-labile deprotection with volatile byproducts is desired for simplified purification. This is the preferred choice for most standard applications, including solid-phase peptide synthesis.[9][10]

Choose 2-[(Methoxycarbonyl)amino]benzoic Acid when:

  • Your synthetic pathway requires the use of strong acids (e.g., for the removal of other acid-labile groups like a tert-butyl ester).

  • You are designing an orthogonal protection strategy where a Boc group is present elsewhere in the molecule and must be preserved during the removal of the N-protection on the anthranilate moiety.

  • Cost is a primary driver, as methyl chloroformate is often more economical than Boc-anhydride on a large scale.

By understanding the distinct chemical personalities of these two protected building blocks, researchers can design more robust, efficient, and elegant synthetic routes, accelerating the journey from concept to discovery.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
  • Pharmaffiliates. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF. Retrieved from [Link]

  • ResearchGate. (2019, December 26). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PubChem. (2026, March 7). 2-[Methoxy(methoxycarbonyl)amino]benzoic acid. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • MDPI. (2013, January 11). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PMC. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ResearchGate. (2018, July 3). (PDF) An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Investigations into the N-dealkylation reaction of protected chelating agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PubMed. (2003, November 17). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. | Request PDF. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

Sources

Comparative

assessing the efficiency of N-methoxycarbonyl protection of 2-aminobenzoic acid

In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the selective protection and deprotection of functional groups is a cornerstone of succ...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the selective protection and deprotection of functional groups is a cornerstone of success.[1] 2-Aminobenzoic acid (anthranilic acid) is a vital bifunctional building block, but its utility is often predicated on the effective masking of its highly nucleophilic amino group to prevent undesired side reactions. This guide provides an in-depth assessment of the N-methoxycarbonyl protection strategy, comparing its efficiency and practicality against other common N-protecting groups.

The Strategic Importance of N-Protection

The amino group of 2-aminobenzoic acid is a potent nucleophile that can readily react with electrophiles.[1] To direct reactivity towards the carboxylic acid moiety or other parts of a molecule, this amino group must be temporarily converted into a less reactive form.[1] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[1]

N-Methoxycarbonyl Protection: A Detailed Evaluation

The N-methoxycarbonyl group, introduced using methyl chloroformate (CH₃OCOCl), offers a straightforward and cost-effective method for the protection of the amino group in 2-aminobenzoic acid.[2]

The reaction is typically carried out under Schotten-Baumann conditions, which involve the use of an aqueous base to neutralize the hydrochloric acid byproduct generated during the acylation of the amine.[3][4][5][6] This biphasic system, often employing a solvent like dioxane or dichloromethane, ensures that the starting materials and product remain in the organic phase while the acid is neutralized in the aqueous phase.[6]

The mechanism involves the nucleophilic attack of the amino group on the highly electrophilic carbonyl carbon of methyl chloroformate, forming a tetrahedral intermediate which then collapses to yield the N-methoxycarbonyl protected product and HCl.[7] Maintaining a basic pH (typically above 9) is crucial to prevent the protonation of the amine, which would render it non-nucleophilic, and to avoid potential side reactions where the chloroformate might react with the carboxylate.[3]

N-Methoxycarbonyl Protection Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification 2-Aminobenzoic_Acid 2-Aminobenzoic Acid Mixing Combine & Stir (0°C to RT) 2-Aminobenzoic_Acid->Mixing Aqueous_Base Aqueous Base (e.g., NaHCO₃) Aqueous_Base->Mixing Organic_Solvent Organic Solvent (e.g., Dioxane) Organic_Solvent->Mixing Methyl_Chloroformate Methyl Chloroformate Methyl_Chloroformate->Mixing Slow Addition Acidification Acidify (e.g., HCl) to precipitate product Mixing->Acidification Filtration Filter Acidification->Filtration Washing Wash with H₂O Filtration->Washing Drying Dry Washing->Drying Protecting Group Selection Start Start: Need to Protect 2-Aminobenzoic Acid Acid_Sensitive Are subsequent steps acid-sensitive? Start->Acid_Sensitive Base_Sensitive Are subsequent steps base-sensitive? Acid_Sensitive->Base_Sensitive No Use_Boc Use Boc Group Acid_Sensitive->Use_Boc Yes Reducible_Groups Are reducible groups (e.g., alkenes, alkynes) present? Base_Sensitive->Reducible_Groups No Use_Fmoc Use Fmoc Group Base_Sensitive->Use_Fmoc Yes Cost_Constraint Is cost a primary concern? Reducible_Groups->Cost_Constraint No Use_Cbz Use Cbz Group Reducible_Groups->Use_Cbz Yes Cost_Constraint->Use_Boc No Use_Methoxycarbonyl Consider Methoxycarbonyl (if harsh deprotection is acceptable) Cost_Constraint->Use_Methoxycarbonyl Yes

Sources

Validation

Advanced Comparison Guide: Alternative Methods for the N-Protection of 2-Aminobenzoic Acid

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Executive Summary The N-protection of 2-aminobenzoic acid (anthranilic...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

The N-protection of 2-aminobenzoic acid (anthranilic acid) represents a classic synthetic bottleneck in medicinal chemistry and peptide synthesis. The proximity of a nucleophilic amino group and an electrophilic carboxylic acid creates a highly reactive ortho-relationship. Traditional protection strategies (e.g., standard Schotten-Baumann Boc-protection) often suffer from moderate yields (60–75%) due to competing side reactions, such as unintended esterification or the formation of benzoxazinones.

As a Senior Application Scientist, I have evaluated numerous protocols to optimize this workflow. This guide objectively compares three field-proven alternative methodologies that outperform traditional solution-phase methods: Solvent-Free Mechanochemical Protection , the Aza-Fries Rearrangement , and Direct Catalytic Amination .

Quantitative Performance Comparison

To facilitate objective decision-making, the quantitative data and operational metrics for each alternative method are summarized below.

MethodologyReagents / CatalystReaction TimeYield (%)Environmental ImpactKey Synthetic Advantage
Traditional (Baseline) Boc₂O, NaOH, Dioxane/H₂O12–24 h60–75%High (Solvent waste)Low reagent cost
Mechanochemical Boc₂O, NaCl, DMAP (Solid)2–3 h85–95%Low (Solvent-free)Prevents benzoxazinone formation
Aza-Fries Rearrangement n-BuLi, THF, -78 °C1 h70–85%MediumSimultaneous N- and C-protection
Catalytic Bypass Cu₂O, K₂CO₃, DMF8–12 hUp to 99%MediumEliminates the need for protection
Alternative 1: Solvent-Free Mechanochemical (Ball Milling) Protection

Mechanistic Causality: Traditional biphasic conditions suffer from the competing hydrolysis of the protecting reagent (e.g., Boc anhydride). By transitioning to a solvent-free planetary ball mill, the absence of a solvation shell dramatically increases the effective local concentration of the reagents. As demonstrated by [1], this kinetic advantage temporarily masks the carboxylic acid in situ through non-covalent interactions in the solid matrix, preventing dipeptide or benzoxazinone formation and driving the N-protection to near-quantitative yields.

Self-Validating Experimental Protocol:

  • Matrix Activation: Charge a planetary ball mill vessel with 2-aminobenzoic acid (1.0 equiv) and DMAP (0.1 equiv). Grind at 500 rpm for 2 hours to homogenize and activate the solid matrix.

  • Reagent Addition: Add Boc₂O (1.0 equiv) and NaCl (acting as a neutral grinding auxiliary, equal to the weight of Boc₂O).

  • Reaction: Grind at 300 rpm for 3 hours (using 1-hour cycles with 10-minute intervals and inverse rotation to prevent caking).

    • Validation Checkpoint: The crude mixture must remain a free-flowing powder. If clumping occurs, the local concentration of ambient moisture is too high, which can lead to incomplete masking of the carboxylic acid.

  • Workup: Extract the crude solid with minimal Et₂O and water. Acidify the aqueous layer with 10% citric acid.

    • Validation Checkpoint: Use citric acid rather than HCl. Citric acid lowers the pH sufficiently to protonate the carboxylate without cleaving the acid-sensitive N-Boc group.

  • Isolation: Extract with CHCl₃, dry over MgSO₄, and concentrate under reduced pressure to yield the N-Boc protected product (>85% yield).

Alternative 2: The Aza-Metallo Fries Rearrangement

Mechanistic Causality: When simultaneous protection of both the amine and the carboxylic acid is required for downstream heterocyclic synthesis, stepwise protocols are notoriously inefficient. An elegant alternative is the aza-metallo Fries rearrangement starting from N,N-di-Boc-2-bromoanilines, as established by [2]. Treatment with n-butyllithium triggers a rapid lithium-halogen exchange. The resulting highly reactive aryl lithium species attacks the adjacent Boc carbonyl, prompting an intramolecular migration of the Boc group from the nitrogen to the ortho-carbon, directly yielding the N-Boc anthranilic acid tert-butyl ester.

Self-Validating Experimental Protocol:

  • Preparation: Dissolve N,N-di-tert-butyloxycarbonyl-2-bromoaniline (0.5 mmol) in anhydrous THF (5 mL) under a strict argon atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.6 M in hexane, 1.0 equiv).

    • Validation Checkpoint: The solution will immediately transition to a bright yellow hue. This color change is the visual confirmation of the aryl lithium intermediate forming. Failure to observe this indicates moisture contamination or degraded n-BuLi.

  • Rearrangement: Stir for exactly 15 minutes at -78 °C to allow the intramolecular migration to complete without competing intermolecular side reactions.

  • Quenching & Isolation: Quench rapidly with saturated aqueous NH₄Cl. Warm to room temperature, extract with Et₂O, and evaporate the solvent to isolate the 2-tert-butoxycarbonylamino-benzoic acid tert-butyl ester (Yield: 70–85%).

Alternative 3: Chemoselective Catalytic Bypass

Mechanistic Causality: The most efficient protection step is the one you do not have to perform. If the ultimate goal of N-protection is to selectively functionalize the amine, transition-metal catalysis offers a chemoselective bypass. The regioselective copper-catalyzed amination of 2-chlorobenzoic acids eliminates the need for transient N-protection altogether[3]. The coordination of the carboxylate group to the copper center directs the oxidative addition exclusively to the ortho-position, allowing direct installation of the desired N-substituent while ignoring the unprotected acid.

Self-Validating Experimental Protocol:

  • Setup: Combine 2-chlorobenzoic acid (1.0 equiv), the desired amine (1.2 equiv), Cu powder or Cu₂O (10 mol%), and K₂CO₃ (2.0 equiv) in DMF.

  • Coupling: Heat the mixture to 90–110 °C under an inert atmosphere for 8–12 hours.

  • Precipitation: Cool the mixture and slowly acidify with 1 M HCl.

    • Validation Checkpoint: The immediate precipitation of the product upon acidification to pH 3-4 confirms the presence of the free carboxylic acid, validating that the coupling occurred without unintended esterification.

  • Purification: Filter the precipitate and recrystallize from an ethanol/water mixture to yield the N-substituted anthranilic acid (Yield: up to 99%).

Strategic Decision Workflow

To determine the optimal protocol for your specific synthetic pipeline, consult the logical relationship diagram below.

ProtectionWorkflow AA 2-Aminobenzoic Acid (Anthranilic Acid) Trad Traditional Solution-Phase Boc2O, Base, Solvent AA->Trad Standard Protocol Mech Mechanochemical Ball Milling Boc2O, Solid Base AA->Mech Green Chemistry Cat Direct Catalytic Amination Cu/Fe Catalysts AA->Cat Chemoselective BA 2-Bromoaniline (Alternative Precursor) Aza Aza-Fries Rearrangement n-BuLi, THF BA->Aza Lithiation TradResult Moderate Yield (60-75%) High Solvent Waste Trad->TradResult MechResult High Yield (85-95%) Eco-Friendly / Fast Mech->MechResult AzaResult Di-protected Esters Regioselective (70-85%) Aza->AzaResult CatResult Bypasses Protection Direct N-Aryl/Alkyl (up to 99%) Cat->CatResult

Workflow comparison of N-protection strategies for 2-aminobenzoic acid.

References
  • De, S., et al. (2013). "Solventless Synthesis of N-Protected Amino Acids in a Ball Mill." ACS Sustainable Chemistry & Engineering, 1(8), 919-923. URL:[Link]

  • Wolf, C., et al. (2006). "Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives." Journal of Organic Chemistry, 71(1), 430-433. URL: [Link]

Comparative

limitations of using 2-[(Methoxycarbonyl)amino]benzoic acid in specific reaction conditions

Title: The Limitations of 2-[(Methoxycarbonyl)amino]benzoic Acid in Organic Synthesis: A Comparative Guide Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary 2-[(Metho...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Limitations of 2-[(Methoxycarbonyl)amino]benzoic Acid in Organic Synthesis: A Comparative Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

2-[(Methoxycarbonyl)amino]benzoic acid (also known as N-methoxycarbonyl-anthranilic acid or N-Moc-AA) is a protected anthranilic acid derivative frequently encountered as a building block in the synthesis of quinazolinones, benzodiazepines, and as a natural degradation product of indigoid dyes[1]. While the methoxycarbonyl (Moc) group effectively masks the nucleophilicity of the aniline nitrogen, its use in complex, multi-step synthesis is severely limited by two primary factors: activation-induced intramolecular cyclization and harsh deprotection requirements .

This guide objectively compares N-Moc-AA against alternative protected anthranilic acids (such as Boc-, Cbz-, and Fmoc-derivatives) and provides field-proven protocols to help researchers navigate or avoid these specific reaction limitations.

Mechanistic Limitation 1: Activation-Induced Intramolecular Cyclization

The Ortho-Effect and Isatoic Anhydride Formation

In standard peptide coupling or amide bond formation, the carboxylic acid must be converted into a highly electrophilic activated ester (e.g., using SOCl₂, EDCI, or HATU). When 2-[(Methoxycarbonyl)amino]benzoic acid is subjected to these conditions, the spatial proximity (ortho-relationship) of the carbamate group to the activated carbonyl triggers a rapid intramolecular side reaction.

Because the methyl group of the Moc moiety offers minimal steric hindrance, the carbamate oxygen or nitrogen can easily act as an internal nucleophile. This attack expels the activating group and leads to the formation of isatoic anhydride (1H-benzo[d][1,3]oxazine-2,4-dione) or its derivatives[2]. This intramolecular cyclization outpaces the desired intermolecular attack by exogenous amines, drastically reducing the yield of the target anthranilamide.

Cyclization A 2-[(Methoxycarbonyl)amino] benzoic acid B Carboxyl Activation (e.g., EDCI, SOCl2) A->B C Activated Ester Intermediate B->C D Intramolecular Nucleophilic Attack (by Carbamate N or O) C->D Fast (ortho-effect) F Intermolecular Amine Attack C->F Slow (competing) E Isatoic Anhydride (Undesired Cyclization) D->E G Desired Anthranilamide F->G

Caption: Divergent pathways during the carboxyl activation of N-Moc-anthranilic acid.

Mechanistic Limitation 2: The Deprotection Bottleneck

Unlike the tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, the methyl carbamate is exceptionally stable. It resists mild acidic cleavage (e.g., TFA) and hydrogenolysis (e.g., H₂/Pd-C). Standard deprotection of the Moc group requires highly aggressive conditions, such as prolonged reflux in strong aqueous base (e.g., Ba(OH)₂ or KOH)[3] or treatment with strong Lewis acids (e.g., TMSI). These conditions are often incompatible with late-stage intermediates bearing epimerizable stereocenters, esters, or halogenated aromatics.

Deprotection Start N-Moc Protected Amine MildAcid Mild Acid (TFA) Start->MildAcid Hydro Hydrogenolysis (Pd/C) Start->Hydro HarshBase Harsh Base (Ba(OH)2, reflux) Start->HarshBase LewisAcid Strong Lewis Acid (TMSI) Start->LewisAcid NoRxn1 No Reaction MildAcid->NoRxn1 NoRxn2 No Reaction Hydro->NoRxn2 Success Deprotected Amine HarshBase->Success Risk of side reactions LewisAcid->Success Cleaves ethers/esters

Caption: Reaction logic and limitations for the deprotection of N-Moc groups.

Quantitative Comparison of Anthranilic Acid Protecting Groups
Protecting GroupSteric BulkSusceptibility to CyclizationDeprotection ConditionsOrthogonality
Moc (Methyl) LowHigh (Rapid isatoic anhydride formation)Ba(OH)₂ reflux, or TMSIPoor (Requires harsh conditions)
Boc (tert-Butyl) HighModerate (Steric bulk slows cyclization)TFA (Room Temp, 30 min)Excellent (Orthogonal to base)
Cbz (Benzyl) ModerateModerate to HighH₂ / Pd-C (Room Temp)Excellent (Orthogonal to acid/base)
Fmoc (Fluorenyl) Very HighLow20% Piperidine in DMFExcellent (Orthogonal to acid)

Recommendation: For routine peptide coupling, Boc-anthranilic acid is vastly superior to the Moc derivative due to reduced cyclization rates and mild deprotection.

Experimental Protocols & Self-Validating Workflows

To illustrate these limitations and provide actionable workarounds, the following protocols detail the expected outcomes when working with N-Moc-AA.

Protocol A: Demonstrating the Cyclization Pitfall (Amide Coupling Failure)

This protocol demonstrates why standard coupling fails, acting as a self-validating proof of the cyclization limitation.

  • Setup: Dissolve 2-[(Methoxycarbonyl)amino]benzoic acid (1.0 eq, 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under N₂ at 0 °C.

  • Activation: Add EDCI·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes. (Causality: The acid is converted to the highly reactive O-acylisourea/HOBt ester).

  • Amine Addition: Add benzylamine (1.5 eq) and DIPEA (2.0 eq). Allow to warm to room temperature and stir for 4 hours.

  • Validation/Analysis:

    • Expected Outcome: TLC will show complete consumption of the starting material, but the major product isolated will be isatoic anhydride (MS: m/z 164 [M+H]⁺), not the desired N-benzyl anthranilamide.

    • Why it happens: The intramolecular attack of the Moc group on the activated ester is kinetically favored over the intermolecular attack by benzylamine.

Protocol B: Overcoming the Deprotection Bottleneck

If an N-Moc intermediate has been successfully synthesized, standard deprotection requires harsh basic hydrolysis[3]. However, a modern nucleophilic deprotection alternative utilizing 2-mercaptoethanol can be employed for sensitive substrates[4].

Method 1: Traditional Harsh Hydrolysis (Ba(OH)₂) [3]

  • Dissolve the N-Moc-anthranilic acid derivative (1.0 eq) in a 1:1 mixture of Methanol/H₂O.

  • Add Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) (3.0 eq).

  • Reflux the mixture for 4 to 12 hours. (Causality: The strong hydroxide nucleophile attacks the carbamate carbonyl. Barium drives the reaction forward by precipitating the leaving group as insoluble BaCO₃).

  • Cool to room temperature, neutralize with CO₂ gas to pH 7, filter the BaCO₃, and concentrate the filtrate.

Method 2: Mild Nucleophilic Cleavage (2-Mercaptoethanol) [4]

  • Dissolve the N-Moc derivative (1.0 eq) in anhydrous N,N-dimethylacetamide (DMAc).

  • Add 2-mercaptoethanol (5.0 eq) and K₃PO₄ (3.0 eq).

  • Heat to 75 °C for 16 hours. (Causality: The thiolate acts as a soft nucleophile, selectively attacking the methyl ester of the carbamate, releasing the free amine and CO₂ without requiring extreme pH extremes).

  • Dilute with water and extract with EtOAc.

Conclusion

While 2-[(Methoxycarbonyl)amino]benzoic acid serves as an interesting precursor for specific heterocyclic scaffolds (like isatoic anhydrides), its utility as a general protected amino acid is severely compromised. The low steric bulk of the Moc group fails to prevent rapid intramolecular cyclization during carboxyl activation, and its extreme chemical stability necessitates deprotection conditions that are highly destructive to complex molecules. Synthetic chemists should default to Boc- or Fmoc-protected anthranilic acids unless the specific synthesis of a benzoxazine-dione or quinazolinone core is the intended goal.

References

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740.

  • Williams, A. (1977). Cyclizations involving oxyanions as nucleophiles towards the carbamate linkage in the rate-determining step. Journal of the Chemical Society, Perkin Transactions 2, (6), 801-805.

  • BenchChem. (2025). Synthesis and Application of 5-Hydroxy-4-oxonorvaline (HON) for Preclinical Research.

  • Witkos, K., et al. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 29(7), 1461.

Sources

Validation

comparing the deprotection methods for methoxycarbonyl and other N-protecting groups

A Comparative Guide to N-Protecting Group Strategies: Methoxycarbonyl vs. Boc, Fmoc, and Cbz Executive Summary In complex organic and peptide synthesis, the strategic selection of N-protecting groups dictates the success...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to N-Protecting Group Strategies: Methoxycarbonyl vs. Boc, Fmoc, and Cbz

Executive Summary

In complex organic and peptide synthesis, the strategic selection of N-protecting groups dictates the success of multi-step workflows. While the tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups form the standard orthogonal triad, the methoxycarbonyl (Moc) group offers unparalleled stability. This guide provides a mechanistic and experimental comparison of these groups, empowering researchers to design robust, self-validating deprotection protocols.

Mechanistic Profiling & Causality

The Structural Inertia of Methoxycarbonyl (Moc)

The methoxycarbonyl group is a simple methyl carbamate that exhibits extreme chemical stability. Unlike Boc, which forms a stable tert-butyl cation, or Fmoc, which possesses a highly acidic β-proton, the Moc group lacks structural features that facilitate mild cleavage[1]. The methyl group is sterically small and electronically unsuited to stabilize a positive charge, rendering it highly resistant to mild acids, bases, and catalytic hydrogenolysis[2].

Consequently, Moc deprotection requires hard Lewis acids, such as iodotrimethylsilane (TMSI) or trichloromethylsilane (MeSiCl₃)[3]. The mechanism relies on the Lewis acid strongly coordinating to the carbonyl oxygen. This activation increases the electrophilicity of the methyl carbon, allowing the counter-halide (I⁻ or Cl⁻) to execute an S_N2 attack. This liberates a methyl halide and a silyl carbamate intermediate, which is subsequently hydrolyzed to the free amine and CO₂[3].

Benchmarking the Alternatives: Boc, Fmoc, and Cbz
  • Boc (tert-Butoxycarbonyl): Cleaved under strong acidic conditions (e.g., Trifluoroacetic acid, TFA). The acid protonates the carbamate, driving the fragmentation of the tert-butyl group into a stable carbocation, which then eliminates to form isobutylene gas and CO₂[1].

  • Fmoc (9-Fluorenylmethoxycarbonyl): Cleaved under mild basic conditions (e.g., 20% Piperidine). The secondary amine abstracts the acidic fluorenyl proton, triggering an E1cB β-elimination that yields dibenzofulvene and CO₂[4].

  • Cbz (Benzyloxycarbonyl): Cleaved via catalytic hydrogenolysis (H₂ over Pd/C) or harsh acids (HBr/AcOH). Hydrogenolysis selectively reduces the benzylic C-O bond, releasing toluene and CO₂ without affecting most acid- or base-sensitive functional groups[2].

Orthogonality Substrate Multi-Protected Amine (Moc, Boc, Fmoc, Cbz) Fmoc Fmoc Cleavage (20% Piperidine / DMF) Substrate->Fmoc Mild Base (E1cB) Boc Boc Cleavage (TFA / DCM) Fmoc->Boc Strong Acid (SN1/E1) Cbz Cbz Cleavage (H2, Pd/C) Boc->Cbz Hydrogenolysis Moc Moc Cleavage (TMSI or MeSiCl3) Cbz->Moc Hard Lewis Acid (SN2)

Fig 1: Orthogonal deprotection logic tree for multi-protected amine substrates.

Quantitative Deprotection Matrix

The following table summarizes the operational parameters and orthogonal stability of the four primary N-protecting groups discussed.

Protecting GroupStructure TypeStandard Deprotection ReagentCleavage MechanismPrimary ByproductsOrthogonal Stability
Moc Methyl carbamateTMSI or MeSiCl₃ / Et₃NLewis acid activation + S_N2Methyl halide, CO₂Stable to TFA, Piperidine, H₂/Pd-C
Boc tert-Butyl carbamateTFA / DCM or 4N HClAcid-catalyzed S_N1 / E1Isobutylene, CO₂Stable to Piperidine, H₂/Pd-C
Fmoc Fluorenylmethyl carbamate20% Piperidine / DMFBase-catalyzed E1cBDibenzofulvene, CO₂Stable to TFA, H₂/Pd-C
Cbz Benzyl carbamateH₂ / Pd-C or HBr/AcOHCatalytic HydrogenolysisToluene, CO₂Stable to TFA (mild), Piperidine

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Methoxycarbonyl (Moc) Cleavage via MeSiCl₃

This protocol leverages Lewis acid activation to cleave the robust Moc group without affecting orthogonal groups like 2,2,2-trichloroethoxycarbonyl (Troc) or azides, typically yielding the free amine in 54 to 93% yields[3].

  • Preparation: Dissolve the Moc-protected amine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Activation: Add Triethylamine (Et₃N, 5.0 eq) to act as an acid scavenger and facilitate the silylation process[3].

  • Reagent Addition: Dropwise add Trichloromethylsilane (MeSiCl₃, 3.0 eq) at room temperature.

  • Reaction: Heat the mixture to 60 °C. Causality Check: The elevated temperature provides the necessary activation energy for the S_N2 dealkylation of the sterically unhindered methyl group[3].

  • Validation & Workup: Monitor by TLC. Upon consumption of the starting material, cool to room temperature and quench with H₂O/MeOH. Self-Validation: The quench hydrolyzes the intermediate silyl carbamate, releasing CO₂ gas. Extract with EtOAc, wash with brine, and purify via flash chromatography.

MocMechanism Moc Moc-Amine (R-NH-CO-OCH3) Activation Lewis Acid Activation (O-Silylation) Moc->Activation TMSI / MeSiCl3 SN2 SN2 Dealkylation (Iodide/Chloride Attack) Activation->SN2 Silyl Silyl Carbamate (R-NH-CO-OTMS) SN2->Silyl -CH3X Amine Free Amine (R-NH2 + CO2) Silyl->Amine H2O / MeOH

Fig 2: Mechanistic pathway of Methoxycarbonyl (Moc) deprotection via Lewis acid activation.

Protocol 2: Boc Deprotection via TFA
  • Preparation: Dissolve the Boc-protected amine in Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cleavage: Add an equal volume of Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio[2].

  • Validation: Stir at room temperature for 1-2 hours. Self-Validation: Effervescence (CO₂ bubbling) serves as a direct visual indicator of successful carbamate fragmentation[1].

  • Workup: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine as a TFA salt.

Protocol 3: Fmoc Deprotection via Piperidine
  • Preparation: Dissolve the Fmoc-protected peptide/amine in a solution of 20% Piperidine in N,N-Dimethylformamide (DMF)[4].

  • Cleavage: Stir at room temperature for 30 minutes. Causality Check: Piperidine acts dually as the base for the E1cB elimination and as a nucleophilic scavenger to trap the highly reactive dibenzofulvene byproduct, preventing unwanted re-alkylation[4].

  • Workup: Concentrate under reduced pressure. For solid-phase synthesis, wash the resin with DMF and DCM. For solution-phase, precipitate the product using cold diethyl ether.

References

  • The Mild Cleavage of 2-Amino-2-deoxy-d-glucoside Methoxycarbonyl Derivatives ACS Publications[Link]

  • Boc Protecting Group for Amines Chemistry Steps[Link]

  • Protection and deprotection of functional groups and its application in organic chemistry SlideShare[Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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